molecular formula C14H24N2O3 B1521075 tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate CAS No. 923009-54-5

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Cat. No.: B1521075
CAS No.: 923009-54-5
M. Wt: 268.35 g/mol
InChI Key: BCWUGEIFXRKYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate (CAS 923009-54-5) is a high-purity (95%) chemical building block offered for research and development purposes . This compound features a spirocyclic diazaspiro[5.5]undecane scaffold, a structure of high interest in medicinal chemistry for constructing three-dimensional frameworks in drug discovery efforts. The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by allowing for selective deprotection and further functionalization at the secondary amine, making it a versatile intermediate for the synthesis of more complex molecules . As part of the diazaspiro[5.5]undecane family, which has documented applications in pharmaceutical research, this and related structures are frequently investigated for their potential as bioactive compounds and their role as key synthons in developing central nervous system (CNS) active agents . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-5-7-14(10-16)6-4-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWUGEIFXRKYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662900
Record name tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923009-54-5
Record name tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate: Physicochemical Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its core physicochemical properties, with a particular focus on its basicity, and explore relevant synthetic strategies and characterization methods. This document is intended for researchers, scientists, and professionals in the field of drug development who are considering the use of this spirocyclic scaffold in their research endeavors.

Introduction: The Significance of Spirocyclic Scaffolds

In the realm of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved pharmacological profiles. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of compounds. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, potentially leading to enhanced target specificity, improved physicochemical properties, and novel intellectual property positions. The rigid nature of the spirocyclic core can also pre-organize appended functional groups in a defined spatial orientation, which can be crucial for potent and selective interactions with biological targets.

This compound belongs to this promising class of molecules. Its structure combines a piperidine ring, a common motif in many successful drugs, with a lactam-containing ring, all centered around a spirocyclic carbon. The presence of a Boc-protected amine and an amide functionality provides opportunities for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. Understanding the fundamental properties of this core structure, especially its basicity, is paramount for its effective utilization in drug design and development.

Physicochemical and Basic Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a key property to consider is its basicity, which will influence its solubility, membrane permeability, and potential for off-target interactions.

Basicity Analysis: The Impact of Amide and Boc-Protected Nitrogens

The structure of this compound contains two nitrogen atoms, each with distinct electronic environments that profoundly affect their basicity.

  • The Lactam Nitrogen (N4): The nitrogen at position 4 is part of a lactam (a cyclic amide). The lone pair of electrons on this nitrogen is significantly delocalized through resonance with the adjacent carbonyl group. This delocalization drastically reduces the availability of the lone pair for protonation, rendering the lactam nitrogen essentially non-basic under physiological conditions. Amides are generally considered neutral functional groups in the context of acid-base chemistry.

  • The Boc-Protected Nitrogen (N10): The nitrogen at position 10 is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an electron-withdrawing group due to the adjacent carbonyl moiety. The lone pair on the N10 nitrogen is also involved in resonance with the Boc carbonyl group, which significantly decreases its basicity compared to a typical secondary amine. While not as non-basic as the lactam nitrogen, a Boc-protected amine is considered a very weak base and is generally non-protonated at physiological pH. The primary role of the Boc group is, in fact, to render the amine non-nucleophilic and non-basic, allowing for selective reactions at other sites of the molecule.

Due to the electronic effects of the adjacent carbonyl groups on both nitrogen atoms, This compound is expected to be a non-basic compound. It is unlikely to be protonated in the physiological pH range of 1 to 8. This has important implications for its use in drug discovery, as it is less likely to engage in off-target interactions mediated by basicity, such as hERG channel inhibition, which is a common liability for basic amines.

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce in the public domain, we can predict some of its key properties based on its structure.

PropertyPredicted Value/InformationSource
Molecular Formula C14H24N2O3[1]
Molecular Weight 268.36 g/mol [1]
CAS Number 923009-54-5[1]
Predicted pKa (most basic) Very low (expected to be < 2)Inferred from the nature of Boc-protected amines
Predicted LogP ~1.5 - 2.5Estimation based on structure
Solubility Likely soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Low aqueous solubility is expected.General chemical principles
Stability The Boc group is labile to strong acidic conditions (e.g., trifluoroacetic acid, HCl) but stable to most basic and nucleophilic conditions. The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[2]

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical approach to the synthesis of the target molecule would involve the construction of the diazaspirocyclic core followed by the introduction of the Boc protecting group.

G target This compound intermediate1 5-Oxo-4,10-diazaspiro[5.5]undecane target->intermediate1 Boc Protection intermediate2 N-Boc-4-aminopiperidine derivative intermediate1->intermediate2 Intramolecular Cyclization starting_material1 Piperidine-4-carboxylic acid derivative intermediate2->starting_material1 Amide Coupling starting_material2 Protected 3-aminopropanoic acid derivative intermediate2->starting_material2

Caption: Retrosynthetic analysis of the target molecule.

A plausible forward synthesis could involve the following key steps:

  • Amide Coupling: Coupling of a suitable piperidine-4-carboxylic acid derivative with a protected 3-aminopropanoic acid derivative.

  • Intramolecular Cyclization: Deprotection and subsequent intramolecular cyclization to form the lactam ring and the spirocyclic core.

  • Boc Protection: Selective protection of the secondary amine at the N10 position with di-tert-butyl dicarbonate (Boc)₂O.

An alternative and potentially more efficient approach could start from a pre-formed piperidone derivative, as outlined in the experimental protocol below.

Exemplary Synthetic Protocol (Hypothetical)

This protocol is a hypothetical pathway based on common reactions used for the synthesis of similar diazaspirocyclic compounds.

Step 1: Reductive Amination

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add 3-aminopropionitrile (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise and continue stirring at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Purify the resulting secondary amine by column chromatography.

Step 2: Lactam Formation (Intramolecular Cyclization)

  • The product from Step 1 can be subjected to acidic hydrolysis to simultaneously cleave the Boc group and hydrolyze the nitrile to a carboxylic acid.

  • The resulting amino acid can then be cyclized to the lactam under standard peptide coupling conditions (e.g., using HATU or EDC/HOBt) or by heating in a high-boiling point solvent.

Step 3: Boc Protection

  • Dissolve the spirocyclic lactam from Step 2 in a solvent like dichloromethane or tetrahydrofuran.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure and purify the final product, this compound, by column chromatography or recrystallization.

G start tert-Butyl 4-oxopiperidine-1-carboxylate + 3-Aminopropionitrile step1 Reductive Amination (e.g., NaBH(OAc)₃) start->step1 intermediate tert-Butyl 4-((2-cyanoethyl)amino)piperidine-1-carboxylate step1->intermediate step2 Acid Hydrolysis & Cyclization intermediate->step2 lactam 5-Oxo-4,10-diazaspiro[5.5]undecane step2->lactam step3 Boc Protection ((Boc)₂O, Base) lactam->step3 product This compound step3->product

Caption: A plausible synthetic workflow.

Characterization

The structural confirmation of this compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), as well as complex multiplets for the methylene protons of the two rings.

    • ¹³C NMR would display a signal for the spiro carbon, two carbonyl carbons (one for the lactam and one for the Boc group), and the carbons of the piperidine and lactam rings.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the two carbonyl groups (C=O stretch), typically in the range of 1650-1750 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Applications in Drug Discovery

The diazaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The specific substitution pattern of this compound makes it a valuable starting point for the synthesis of a variety of potential therapeutic agents.

The Boc-protected nitrogen at position 10 can be deprotected under acidic conditions to reveal a secondary amine. This amine can then be functionalized in numerous ways, for example, through:

  • Reductive amination: to introduce a wide range of alkyl substituents.

  • Acylation: to form amides.

  • Sulfonylation: to form sulfonamides.

  • Arylation: through Buchwald-Hartwig or Ullmann coupling reactions.

This versatility allows for the rapid generation of libraries of compounds for screening against various biological targets. The lactam moiety also offers opportunities for modification, although it is generally less reactive than the secondary amine.

Derivatives of diazaspiro[5.5]undecanes have been investigated for a range of biological activities, including as:

  • Opioid receptor agonists and sigma-1 receptor antagonists for the treatment of pain. [3]

  • GABA-A receptor antagonists. [4]

  • CXCR3 inhibitors for inflammatory diseases. [5]

The non-basic nature of the core scaffold, as discussed earlier, can be a significant advantage in reducing off-target effects and improving the overall drug-like properties of the resulting molecules.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a rigid, three-dimensional scaffold with versatile handles for chemical modification. Its key feature is the presence of two nitrogen atoms with significantly attenuated basicity due to the electronic effects of adjacent carbonyl groups. This inherent non-basic character can be highly advantageous in the design of drug candidates with improved safety profiles. While specific experimental data for this compound is limited, its properties can be reliably inferred from fundamental chemical principles and data on analogous structures. The synthetic strategies outlined in this guide provide a practical roadmap for its preparation, opening the door to its broader application in the discovery of novel therapeutics.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.
  • 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. PubMed.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton - University of Southampton.
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
  • tert-Butyl 5-oxo-1,4-diazaspiro[5.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • This compound.
  • Compare the basic strength of the following compounds: (a) Piperazine (b).. Filo.
  • Tuning basicity. Cambridge MedChem Consulting.
  • A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
  • tert-Butyl 4-oxa-1,9-diazaspiro[5.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • tert-Butyl 1-oxa-4,9-diazaspiro(5.5)
  • tert-Butyl 1-oxo-2,9-diazaspiro[5.
  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF.
  • pKa values bases. Chair of Analytical Chemistry.
  • tert-butyl 10-methyl-5-oxo-1,4,9-triazaspiro[5.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • (PDF) Selective Mono‐BOC Protection of Diamines.
  • Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relax
  • Selective Mono-Boc-Protection of Bispidine. Sciforum.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Deprotection of N-Boc group present in amino acids and other derivatives a.
  • Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry.
  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon
  • Efficient, continuous N-Boc deprotection of amines using solid acid c
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • tert-Butyl 7-hydroxy-2-azaspiro[5.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • tert-butyl 10,10-dimethyl-5-oxo-1,4,9-triazaspiro[5.
  • 873924-08-4|tert-Butyl 9-oxo-3-azaspiro[5.
  • Tert-Butyl 3,9-diazaspiro[5.
  • tert-butyl 5-oxo-1,4,9-triazaspiro[5.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate is a unique spirocyclic compound featuring a bicyclic system containing two nitrogen atoms, one of which is protected by a tert-butoxycarbonyl (Boc) group. Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their three-dimensional nature, which can lead to improved physicochemical properties and novel pharmacological profiles. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines a robust synthetic strategy, and details experimental protocols for its thorough characterization. This document is intended for researchers, scientists, and drug development professionals working with novel heterocyclic entities.

Molecular Identity and Structure

The foundational identity of this compound is established by its chemical formula, molecular weight, and unique identifiers.

IdentifierValue
CAS Number 923009-54-5[1]
Molecular Formula C₁₄H₂₄N₂O₃[1]
Molecular Weight 268.36 g/mol [1]
MDL Number MFCD08461384[1]

The spirocyclic core of this molecule, a 4,10-diazaspiro[5.5]undecane system, imparts significant conformational rigidity. The presence of a lactam (the 5-oxo group) and a Boc-protected amine introduces key functional handles for further synthetic modifications, making it a valuable building block in drug discovery.

Physicochemical Properties: Known and Predicted

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. While experimental data for this specific molecule is limited in publicly accessible literature, we can infer many of its characteristics based on its structure and data from analogous compounds.

PropertyValue/PredictionRationale and Context
Appearance White to off-white solidBased on typical appearance of similar N-Boc protected spirocyclic amines.
Melting Point Not experimentally determined. Predicted to be a solid at room temperature.The high molecular weight and presence of polar functional groups suggest a solid state.
Boiling Point Not experimentally determined. Predicted to be > 400 °C.High boiling points are characteristic of compounds with multiple hydrogen bond donors/acceptors and a rigid scaffold.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) and sparingly soluble in non-polar solvents and water.The Boc group increases lipophilicity, while the lactam and secondary amine contribute to polarity.
pKa Not experimentally determined. The secondary amine is expected to be basic.The pKa of the protonated secondary amine is likely in the range of 8-10, typical for cyclic secondary amines. The lactam nitrogen is non-basic due to resonance.
LogP Not experimentally determined. Predicted to be in the range of 1.5-2.5.This prediction balances the lipophilic Boc group and spirocyclic core with the polar lactam and amine functionalities.
Hazard Irritant[1]As indicated by supplier information, appropriate personal protective equipment should be used when handling this compound.

Synthetic Strategy: A Proposed Pathway

A general strategy for the synthesis of similar spirocyclic cores often begins with the formation of the spirocyclic framework through cyclization reactions, followed by functional group manipulations and the introduction of protecting groups. For instance, the synthesis of analogous azaspiro[5.5]undecane systems can be achieved from piperidine or related nitrogen-containing cyclic ketone precursors.

Diagram of Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Formation cluster_2 Final Steps Piperidin-4-one derivative Piperidin-4-one derivative A Spirocyclization Piperidin-4-one derivative->A Protected Ethylenediamine Protected Ethylenediamine Protected Ethylenediamine->A B Reduction/Functionalization A->B C Boc Protection B->C D Oxidation C->D Target Molecule Target Molecule D->Target Molecule

Caption: Proposed synthetic workflow for the target molecule.

Comprehensive Characterization: Experimental Protocols

To ensure the identity, purity, and structural integrity of this compound, a suite of analytical techniques should be employed. The following section details the rationale and step-by-step protocols for these essential characterization methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the chemical structure of an organic molecule. ¹H NMR will confirm the presence and connectivity of hydrogen atoms, while ¹³C NMR will identify the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to establish detailed connectivity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Expected signals: Resonances for the tert-butyl protons (singlet, ~1.4 ppm), aliphatic protons of the spirocyclic core (multiplets, 1.5-4.0 ppm), and the NH proton (broad singlet, may be solvent dependent).

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Expected signals: Resonances for the quaternary carbon of the Boc group (~80 ppm), the carbonyl of the Boc group (~155 ppm), the lactam carbonyl (~170 ppm), and the aliphatic carbons of the spiro-system.

  • Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural information.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 269.18. Other adducts such as [M+Na]⁺ may also be observed.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • ~3300 cm⁻¹: N-H stretch of the secondary amine and lactam.

    • ~2950 cm⁻¹: C-H stretches of the aliphatic and tert-butyl groups.

    • ~1700 cm⁻¹: C=O stretch of the Boc-carbonyl.

    • ~1650 cm⁻¹: C=O stretch of the lactam carbonyl.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a crucial technique for determining the purity of the compound.

Protocol:

  • System Preparation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm and 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at approximately 1 mg/mL.

  • Injection and Analysis: Inject 5-10 µL of the sample solution and run the gradient method.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound. A single major peak is indicative of high purity.

Diagram of Analytical Workflow

G cluster_0 Sample cluster_1 Primary Characterization cluster_2 Secondary Characterization Target Molecule Target Molecule NMR NMR (1H, 13C) Target Molecule->NMR Structural Elucidation MS Mass Spectrometry Target Molecule->MS Molecular Weight Confirmation IR IR Spectroscopy Target Molecule->IR Functional Group ID HPLC HPLC Target Molecule->HPLC Purity Assessment

Caption: Analytical workflow for comprehensive characterization.

Conclusion

This compound represents a valuable scaffold for the development of novel chemical entities. While detailed experimental data for this specific molecule is not widely published, this guide provides a comprehensive framework for its understanding, synthesis, and characterization based on established chemical principles and data from analogous structures. The proposed synthetic and analytical workflows offer a robust starting point for researchers and drug developers interested in exploring the potential of this and related spirocyclic systems.

References

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its spirocyclic nature, incorporating a piperidine ring and a lactam, provides a three-dimensional architecture that is a desirable feature in the design of novel therapeutic agents. This guide offers a comprehensive overview of a robust and logical synthetic pathway to this valuable building block, delving into the causality behind experimental choices and providing detailed protocols grounded in established chemical principles.

The strategic importance of spirocyclic systems in drug discovery cannot be overstated. These frameworks, containing a single atom as the junction of two rings, offer conformational rigidity and novel exit vectors for substituent placement, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The target molecule, with its embedded lactam and protected piperidine nitrogen, presents a versatile platform for further chemical elaboration.[3]

This guide will focus on a convergent synthesis strategy, beginning with the preparation of key piperidone intermediates and culminating in a spirocyclization to form the desired diazaspiro[5.5]undecane core.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points towards a key intramolecular cyclization step, such as a Dieckmann condensation or a related lactamization, as the ring-forming event. This approach simplifies the synthesis into the preparation of a linear precursor containing both the piperidine and the acyclic amide components.

The chosen forward synthesis hinges on the following key transformations:

  • Protection of a Piperidone Precursor: The synthesis commences with a commercially available piperidone derivative. The nitrogen atom of the piperidine ring is protected to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.

  • Reductive Amination: A crucial carbon-nitrogen bond is formed via reductive amination. This reaction couples the protected piperidone with a suitable amine, introducing the side chain necessary for the subsequent cyclization.

  • Amide Formation: The primary amine of the side chain is acylated to introduce the ester moiety required for the final ring-closing step.

  • Intramolecular Cyclization: The synthesis culminates in an intramolecular condensation to construct the spiro-lactam core.

This strategic approach allows for the efficient assembly of the complex spirocyclic architecture from readily available starting materials.

Synthesis Pathway Visualization

Synthesis_Pathway cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Side Chain Elaboration cluster_2 PART 3: Spirocyclization 4-Piperidone_monohydrate_hydrochloride 4-Piperidone monohydrate hydrochloride N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone_monohydrate_hydrochloride->N-Boc-4-piperidone Boc₂O, Et₃N DMAP, MeOH Intermediate_Amine tert-Butyl 4-(cyanomethylamino)piperidine-1-carboxylate N-Boc-4-piperidone->Intermediate_Amine Aminoacetonitrile Na(OAc)₃BH, AcOH DCM Aminoacetonitrile Aminoacetonitrile Linear_Precursor tert-Butyl 4-((2-ethoxy-2-oxoethyl)(cyanomethyl)amino)piperidine-1-carboxylate Intermediate_Amine->Linear_Precursor Ethyl bromoacetate K₂CO₃, MeCN Ethyl_bromoacetate Ethyl bromoacetate Final_Product This compound Linear_Precursor->Final_Product NaOEt, EtOH Reflux (Dieckmann Condensation) caption Synthesis Workflow for the Target Molecule

Caption: A streamlined workflow for the synthesis of the target spiro-lactam.

Detailed Experimental Protocols

Part 1: Synthesis of Key Intermediates
1.1 Synthesis of N-Boc-4-piperidone

The synthesis begins with the protection of the secondary amine of 4-piperidone. The tert-butoxycarbonyl (Boc) protecting group is introduced to prevent unwanted side reactions at the nitrogen atom in subsequent steps. This is a standard and highly efficient transformation.

Protocol:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes at room temperature.[4]

  • Add di-tert-butyl dicarbonate (Boc₂O, 34 g, 168 mmol) in portions over a 5-minute period, followed by 4-dimethylaminopyridine (DMAP, 0.4 g, 3 mmol).[4]

  • Stir the resulting solution at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane (100 mL).

  • Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated Na₂CO₃ solution (70 mL), and saturated NaCl solution (50 mL).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield 1-Boc-4-piperidone as a white solid in quantitative yield.[4]

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
4-Piperidone monohydrate HCl153.6120.0131
Triethylamine101.1919.2190
Di-tert-butyl dicarbonate218.2534168
4-Dimethylaminopyridine122.170.43
Methanol32.04300 mL-
1.2 Synthesis of tert-Butyl 4-(cyanomethylamino)piperidine-1-carboxylate

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. In this step, N-Boc-4-piperidone is reacted with aminoacetonitrile in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB), to form the secondary amine intermediate. STAB is particularly effective for the reductive amination of ketones.[5]

Protocol:

  • Dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol), aminoacetonitrile hydrochloride (5.58 g, 60.2 mmol), and acetic acid (3.0 g, 50.2 mmol) in dichloromethane (100 mL) and cool in an ice bath.

  • Add sodium triacetoxyborohydride (15.9 g, 75.3 mmol) portion-wise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the mixture with 100 mL of aqueous 2M NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
N-Boc-4-piperidone199.2710.050.2
Aminoacetonitrile HCl92.525.5860.2
Acetic Acid60.053.050.2
Sodium triacetoxyborohydride211.9415.975.3
Dichloromethane84.93100 mL-
Part 2: Elaboration of the Side Chain
2.1 Synthesis of tert-Butyl 4-((2-ethoxy-2-oxoethyl)(cyanomethyl)amino)piperidine-1-carboxylate

The secondary amine is alkylated with ethyl bromoacetate to introduce the ester functionality required for the subsequent cyclization. This is a standard N-alkylation reaction.

Protocol:

  • To a solution of tert-butyl 4-(cyanomethylamino)piperidine-1-carboxylate (10.0 g, 39.5 mmol) in acetonitrile (150 mL), add potassium carbonate (8.2 g, 59.2 mmol) and ethyl bromoacetate (7.2 g, 43.4 mmol).

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography to obtain tert-butyl 4-((2-ethoxy-2-oxoethyl)(cyanomethyl)amino)piperidine-1-carboxylate.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Intermediate Amine253.3410.039.5
Potassium Carbonate138.218.259.2
Ethyl Bromoacetate167.007.243.4
Acetonitrile41.05150 mL-
Part 3: Spirocyclization
3.1 Synthesis of this compound

The final step is an intramolecular Dieckmann condensation to form the desired spiro-lactam.[6][7] The use of a strong base, such as sodium ethoxide, facilitates the deprotonation of the α-carbon to the cyano group, which then attacks the ester carbonyl to form the six-membered lactam ring.

Protocol:

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 g, 47.8 mmol) to anhydrous ethanol (100 mL) under an inert atmosphere.

  • To the sodium ethoxide solution, add a solution of tert-butyl 4-((2-ethoxy-2-oxoethyl)(cyanomethyl)amino)piperidine-1-carboxylate (10.0 g, 29.5 mmol) in anhydrous ethanol (50 mL) dropwise.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Linear Precursor339.4310.029.5
Sodium22.991.147.8
Anhydrous Ethanol46.07150 mL-

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on well-established and high-yielding reactions, making it accessible to researchers with a solid foundation in organic synthesis. The resulting spiro-lactam is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The careful selection of protecting groups and reaction conditions ensures the successful construction of this intricate spirocyclic system.

References

  • Organic Letters. (2003). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ACS Publications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]

  • Google Patents. (2015). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • DTIC. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • PubMed Central. (2011). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Retrieved from [Link]

  • ResearchGate. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Retrieved from [Link]

  • PubMed. (2013). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • ResearchGate. (2013). Spiro-fused Pyrrolidine, Piperidine, and Oxindole Scaffolds from Lactams. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate (CAS 923009-54-5): A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate, a key chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, properties, and its emerging role as a versatile building block for the synthesis of novel therapeutics.

Core Molecular Profile

tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate , identified by CAS number 923009-54-5, is a heterocyclic organic compound.[1][2][3] Its structure features a unique spirocyclic system, where two rings share a single carbon atom. This arrangement provides a rigid, three-dimensional framework that is of increasing interest in modern drug design.

The molecule incorporates a piperidine and a piperidinone ring fused at a central carbon. One of the nitrogen atoms in the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that allows for selective chemical modifications.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 923009-54-5[1][2][3]
Molecular Formula C₁₄H₂₄N₂O₃[4][5][6]
Molecular Weight 268.35 g/mol [4][5]
IUPAC Name tert-butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate[7]
SMILES CC(C)(C)OC(=O)N1CCC(CC2)C2(C1)NC(=O)C[7]
Predicted Boiling Point 438.0±28.0 °C[4]
Predicted Density 1.13±0.1 g/cm³[4]

The Strategic Value of the Diazaspiro[5.5]undecane Scaffold

Spirocyclic systems are gaining prominence in drug discovery as they offer a pathway to novel chemical space with improved pharmacological properties.[8][9] The rigidity of the spirocyclic core can lead to higher binding affinity and selectivity for protein targets. Furthermore, the three-dimensional nature of these molecules can enhance their solubility and metabolic stability, key attributes for successful drug candidates.

The diazaspiro[5.5]undecane framework, in particular, is a valuable pharmacophore. It can be considered a bioisostere of more common piperidine and piperazine rings, which are prevalent in numerous approved drugs.[8] By replacing these traditional rings with a spirocyclic system, chemists can explore new interactions with biological targets and potentially circumvent existing patents.

Synthetic Utility and Key Reactions

The primary utility of tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate lies in its role as a versatile synthetic intermediate. The presence of multiple functional groups—a ketone, a Boc-protected amine, and a secondary amine—allows for a variety of chemical transformations.

Diagram 1: Key Reactive Sites

G cluster_0 tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate Molecule [Structure of the molecule] Boc_Amine Boc-Protected Amine (Site for deprotection and further functionalization) Molecule->Boc_Amine Ketone Ketone (Site for reductive amination, nucleophilic addition, etc.) Molecule->Ketone Secondary_Amine Secondary Amine (Site for acylation, alkylation, etc.) Molecule->Secondary_Amine

Caption: Reactive sites on the diazaspiro scaffold.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal a free secondary amine. This newly exposed amine can then be further functionalized.

Diagram 2: Boc Deprotection Workflow

G start Start: tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate step1 Dissolve in Dichloromethane (DCM) start->step1 step2 Add Trifluoroacetic Acid (TFA) step1->step2 step3 Stir at Room Temperature step2->step3 step4 Evaporate Solvent and Excess Acid step3->step4 end_product Product: 7-oxo-2,8-diazaspiro[5.5]undecane step4->end_product

Caption: A typical Boc deprotection protocol.

Reductive Amination of the Ketone

The ketone functionality is a prime site for introducing diversity. A common and powerful reaction is reductive amination. This involves reacting the ketone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (STAB) to yield a new amine.

N-Functionalization of the Secondary Amine

The secondary amine within the piperidinone ring can undergo various reactions, including acylation with acid chlorides or anhydrides, and alkylation with alkyl halides. This allows for the attachment of a wide range of substituents, further expanding the chemical diversity of the resulting compounds.

Potential Applications in Drug Discovery

While specific biological activity for CAS 923009-54-5 has not been extensively reported in peer-reviewed literature, the diazaspiro[5.5]undecane scaffold is featured in several patents for the synthesis of biologically active molecules. This suggests its potential in the development of novel therapeutics for various diseases.

Based on the broader class of diazaspiro compounds, potential therapeutic areas include:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine and piperazine moieties. The diazaspiro scaffold could be used to develop novel inhibitors with improved properties.

  • Central Nervous System (CNS) Disorders: The rigid conformation of spirocycles can be advantageous for designing ligands that can cross the blood-brain barrier and interact with specific CNS targets.

  • Infectious Diseases: The structural diversity that can be generated from this scaffold makes it a promising starting point for the discovery of new antibacterial and antiviral agents.

Conclusion

tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules. Its unique spirocyclic structure and multiple points for chemical modification make it an attractive starting material for drug discovery programs aiming to explore novel chemical space. While further research is needed to fully elucidate the biological activities of its derivatives, the foundational importance of this scaffold in generating diverse molecular libraries is clear.

References

  • Yuhan Chemical. tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10 .... Available from: [Link]

Sources

The Spirocyclic Scaffold: A Technical Guide to the Discovery and History of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Three-Dimensionality in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the quest for novel molecular architectures that can effectively modulate biological targets is paramount. For decades, medicinal chemistry was largely dominated by flat, aromatic structures. However, the increasing complexity of therapeutic targets has necessitated a shift towards three-dimensional scaffolds that can better mimic natural ligands and interact with intricate protein binding sites. Among these, diazaspiro compounds—spirocyclic systems containing at least one nitrogen atom in each ring sharing a single spiro carbon—have emerged as a particularly privileged class of molecules. Their inherent rigidity, conformational pre-organization, and ability to project substituents into precise vectors in three-dimensional space offer significant advantages in the design of potent and selective therapeutics. This guide provides an in-depth exploration of the discovery and history of diazaspiro compounds, tracing their evolution from early concepts to their current prominence in modern drug development.

The Genesis of Spirocyclic Chemistry: von Baeyer's Vision

The conceptual framework for spirocyclic compounds was laid in the late 19th and early 20th centuries by the seminal work of German chemist Adolf von Baeyer . In 1900, von Baeyer coined the term "spiro" (from the Latin spīra, meaning "twist" or "coil") to describe bicyclic systems sharing a single common atom.[1] His extensive research into cyclic compounds, for which he was awarded the Nobel Prize in Chemistry in 1905, provided the fundamental understanding of ring strain and stability that would underpin the future synthesis of these complex architectures.[2][3]

While von Baeyer's work did not focus specifically on diazaspiro compounds, his synthesis of barbituric acid in 1864 can be seen as a conceptual precursor.[3] Barbituric acid, a diazacyclic compound, features a quaternary carbon that, while not a true spiro atom in the bicyclic sense, hinted at the potential for creating complex, multi-ring systems centered on a single carbon.

Early Synthetic Endeavors and the Dawn of Diazaspiro Chemistry

The deliberate synthesis of true diazaspiro compounds remained a significant challenge for decades following von Baeyer's initial work. The construction of the spirocyclic core, with its inherent steric hindrance, required the development of novel synthetic methodologies. Early approaches often relied on intramolecular cyclization reactions, where a linear precursor containing both nitrogen atoms and the necessary carbon framework was induced to form the bicyclic system.

One of the earliest classes of diazaspiro compounds to be systematically studied was the diazaspirohydantoins . These compounds, which feature a spiro-fused hydantoin ring, were investigated for their potential biological activities. The synthesis of these molecules often involved multi-step sequences, beginning with the formation of a cyanohydrin from a cyclic ketone, followed by reaction with an amine and subsequent cyclization to form the hydantoin ring.

The Modern Era: A Renaissance in Diazaspiro Synthesis

The mid-20th century and beyond witnessed a renaissance in the synthesis of diazaspiro compounds, driven by the development of powerful new synthetic methods and the increasing demand for novel scaffolds in drug discovery. This era saw the emergence of more efficient and versatile strategies for constructing the diazaspiro core, enabling the synthesis of a diverse range of complex molecules.

Palladium-Catalyzed Domino Reactions

One of the most significant advancements in diazaspiro synthesis has been the application of palladium-catalyzed domino reactions. These elegant processes allow for the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.[4][5] A common strategy involves the palladium-catalyzed coupling of an aryl or vinyl halide with an appropriately functionalized amine, which then undergoes an intramolecular cyclization to form the diazaspiro scaffold.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Diazaspiro[4.5]decane Scaffold [4]

This protocol describes a one-pot synthesis of a diazaspiro[4.5]decane with an exocyclic double bond via a palladium-catalyzed domino reaction.

Materials:

  • Substituted aryl halide

  • Unactivated yne-en-yne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the yne-en-yne (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.1 equiv).

  • Add the anhydrous solvent and the base (2.0 equiv).

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diazaspiro[4.5]decane.

Intramolecular Cyclization Strategies

Intramolecular cyclization remains a cornerstone of diazaspiro synthesis. These methods involve the formation of one of the rings of the spirocycle by creating a bond between two atoms within the same molecule. A variety of cyclization strategies have been developed, including:

  • Reductive Amination: This method involves the reaction of a dicarbonyl compound with a diamine, followed by reduction of the resulting imines to form the diazaspirocycle.

  • Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system can be a powerful tool for constructing diazaspiro frameworks.

  • Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been successfully applied to the synthesis of diazaspiro compounds containing unsaturated rings.

Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one via a Multi-Step Sequence [6][7]

This protocol outlines a common multi-step approach for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core, a prevalent scaffold in medicinal chemistry.

Step 1: Synthesis of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Start with a suitable piperidine derivative, for example, a 4-amino-4-(cyanomethyl)piperidine derivative.

  • Protect the exocyclic amine with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate).

  • Hydrolyze the nitrile group to a carboxylic acid.

  • Perform an intramolecular amide bond formation to close the five-membered ring, often using a coupling agent like HATU or EDC.

Step 2: Deprotection to Yield 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride [6]

  • Dissolve the tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethyl acetate).

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under vacuum to remove the solvent and excess HCl.

  • The resulting solid is the hydrochloride salt of 2,8-diazaspiro[4.5]decan-1-one, which can often be used directly in subsequent reactions or further purified by recrystallization.

Key Diazaspiro Scaffolds and Their Significance

The evolution of synthetic methodologies has led to the accessibility of a wide array of diazaspiro scaffolds, each with unique structural features and applications.

Diazaspiro ScaffoldKey FeaturesSignificance in Drug Discovery
Diazaspiro[3.3]heptanes Highly rigid, strained system. Provides precise exit vectors for substituents.Emerging as a bioisostere for piperazine and other cyclic amines. Offers improved physicochemical properties.
Diazaspiro[4.4]nonanes Fused five-membered rings. Offers a compact and rigid core.Explored as scaffolds for CNS-active compounds and enzyme inhibitors.
Diazaspiro[4.5]decanes Combination of a five- and six-membered ring. Provides a versatile and synthetically accessible scaffold.Widely used in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents.
Diazaspiro[5.5]undecanes Two fused six-membered rings. Offers a larger and more flexible scaffold compared to smaller systems.Investigated for applications in areas such as metabolic diseases and central nervous system disorders.

The Future of Diazaspiro Compounds: An Ever-Expanding Frontier

The field of diazaspiro chemistry continues to be an area of active research and development. Advances in catalysis, diversity-oriented synthesis, and computational chemistry are enabling the design and synthesis of increasingly complex and sophisticated diazaspiro compounds.[8] The unique three-dimensional topology of these scaffolds ensures their continued importance in the pursuit of novel therapeutics that can address challenging biological targets. As our understanding of the intricate interplay between molecular structure and biological function deepens, the star of the diazaspiro scaffold is poised to shine even brighter in the firmament of medicinal chemistry.

Visualizing the Synthetic Landscape

The following diagrams illustrate key conceptual workflows in the synthesis of diazaspiro compounds.

G cluster_0 Palladium-Catalyzed Domino Reaction ArylHalide Aryl/Vinyl Halide Intermediate Palladacycle Intermediate ArylHalide->Intermediate Oxidative Addition YneEnyne Yne-En-Yne YneEnyne->Intermediate PdCatalyst Pd(0) Catalyst PdCatalyst->Intermediate Base Base Base->Intermediate Diazaspiro Diazaspiro Compound Intermediate->Diazaspiro Reductive Elimination G cluster_1 Intramolecular Cyclization Strategy StartMat Acyclic Precursor (e.g., Diamine, Dicarbonyl) Protect Protection (if necessary) StartMat->Protect Cyclization Cyclization Reaction (e.g., Reductive Amination, Michael Addition) Deprotect Deprotection Cyclization->Deprotect Protect->Cyclization FinalProduct Diazaspiro Compound Deprotect->FinalProduct

Caption: General Workflow for Intramolecular Cyclization to form Diazaspiro Compounds.

References

  • Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. (2017). Letters in Drug Design & Discovery, 14(7). [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015). Tetrahedron, 71(20), 3245-3253. [Link]

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. (1998). Tetrahedron, 54(36), 10855-10874. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2018). Molbank, 2018(4), M1014. [Link]

  • Wikipedia. Spiro compound. [Link]

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., ... & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Nagendrappa, G. (2005). Johann Friedrich Wilhelm Adolf von Baeyer. Resonance, 10(7), 77-85. [Link]

  • Wikipedia. Adolf von Baeyer. [Link]

  • Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic letters, 6(17), 3009-3012. [Link]

Sources

Unlocking New Dimensions in Chemical Space: Frontier Research Areas for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland – The Spirocyclic Advantage in Modern Chemistry

For decades, synthetic and medicinal chemistry has been dominated by flat, two-dimensional aromatic structures. While foundational, this "flatland" approach has led to a saturation of well-explored chemical space, often yielding compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. Spirocyclic compounds, defined by their unique architecture of two rings sharing a single, common atom (the spirocenter), represent a decisive shift into the third dimension. This structural feature imparts a rigid, well-defined, and spatially complex scaffold that offers a compelling solution to many of the challenges faced in modern drug discovery and materials science.

The forced orthogonality of the two ring systems in a spirocycle introduces a level of three-dimensional complexity that is difficult to achieve with traditional fused or bridged ring systems. This has profound implications:

  • Exploration of Novel Chemical Space: The 3D nature of spirocycles allows for the presentation of substituents in precise vectors, enabling interaction with biological targets in ways that are inaccessible to planar molecules.

  • Improved Physicochemical Properties: The disruption of planarity often leads to a decrease in crystal lattice energy and an increase in solubility—a critical parameter for drug bioavailability. Furthermore, the quaternary spirocenter can shield adjacent functional groups from metabolic enzymes, enhancing metabolic stability and pharmacokinetic profiles.

  • Scaffold Rigidity and Pre-organization: The inherent rigidity of the spirocyclic core reduces the entropic penalty upon binding to a biological target, which can translate into higher binding affinity and selectivity.

This guide provides a technical overview of the most promising and dynamic research areas for spirocyclic compounds, moving beyond simple descriptions to explain the underlying scientific rationale and methodologies driving innovation in the field. We will explore cutting-edge synthetic strategies, delve into their application as next-generation therapeutic agents, and examine their emerging roles in catalysis and materials science.

Part 1: The New Architecture of Synthesis – Innovations in Spirocycle Construction

The primary hurdle to the broader adoption of spirocyclic scaffolds has historically been the synthetic challenge of constructing the sterically congested quaternary spirocenter with high efficiency and stereocontrol. However, recent years have witnessed a surge in powerful synthetic methodologies that have rendered these complex structures more accessible.

Asymmetric Catalysis: Mastering Stereochemistry

The creation of a chiral spirocenter is of paramount importance, as the biological activity of enantiomers can differ dramatically. Asymmetric catalysis has emerged as the most elegant solution.

A key strategy involves the intramolecular cyclization of a prochiral precursor, guided by a chiral catalyst. For instance, organocatalysis has proven particularly effective. Chiral phosphoric acids or secondary amines can activate substrates for highly enantioselective intramolecular Michael additions or Friedel-Crafts-type alkylations to forge the spirocyclic core.

Causality in Catalyst Selection: The choice of catalyst is dictated by the nature of the substrate and the desired transformation. For example, a chiral phosphoric acid catalyst acts as a bifunctional catalyst; its Brønsted acidity activates an electrophile (e.g., an imine), while its conjugate base orients the nucleophile through hydrogen bonding, creating a highly organized transition state that directs the stereochemical outcome of the cyclization.

Cascade and Domino Reactions: The Elegance of Efficiency

Cascade (or domino) reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly atom- and step-economical approach to complex spirocycles. These reactions are not merely efficient; they allow for the rapid assembly of molecular complexity from simple starting materials.

A classic example is the dearomative spirocyclization of indoles. An indole derivative bearing a tethered nucleophile can undergo a sequence initiated by an oxidative dearomatization, followed by an intramolecular nucleophilic attack to form the spiro-indoline scaffold. This strategy leverages the inherent reactivity of the indole nucleus to build complexity rapidly.

Experimental Protocol: Representative Organocatalytic Spirocyclization

This protocol outlines a general procedure for the enantioselective synthesis of a spiro-oxindole via an intramolecular Michael addition, a common strategy in the field.

Materials:

  • N-protected isatin derivative with a Michael acceptor tether (e.g., an α,β-unsaturated ester).

  • Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether).

  • Organic acid co-catalyst (e.g., benzoic acid).

  • Anhydrous, non-polar solvent (e.g., toluene or dichloromethane).

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the isatin-derived substrate (1.0 eq).

  • Dissolve the substrate in the anhydrous solvent (concentration typically 0.1 M).

  • Add the chiral secondary amine catalyst (0.1 - 0.2 eq) and the organic acid co-catalyst (0.1 - 0.2 eq).

  • Stir the reaction mixture at the designated temperature (ranging from -20 °C to room temperature, optimized for selectivity).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched spiro-oxindole.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Diagram: Workflow for Asymmetric Spirocyclization

Below is a generalized workflow illustrating the key stages from substrate design to final product analysis in an asymmetric spirocyclization campaign.

G sub Substrate Design (Prochiral Precursor) cat Catalyst Screening (Chiral Lewis Acid, Organocatalyst, etc.) sub->cat Select optimal catalyst opt Reaction Optimization (Solvent, Temp, Concentration) cat->opt Fine-tune conditions syn Scale-up Synthesis opt->syn Proceed with best conditions iso Purification (Chromatography) syn->iso Isolate product ana Analysis (NMR, MS, Chiral HPLC) iso->ana Characterize & determine ee

Caption: A typical workflow for developing an asymmetric spirocyclization reaction.

Part 2: Medicinal Chemistry Frontiers – Spirocycles as Next-Generation Therapeutics

The unique 3D topology of spirocyclic scaffolds makes them ideal for designing potent and selective inhibitors of challenging biological targets, such as protein-protein interactions (PPIs) and enzymes with shallow binding pockets.

Spiro-Oxindoles in Oncology

The spiro-oxindole core is a privileged scaffold in medicinal chemistry, most notably as the foundation for inhibitors of the MDM2-p53 interaction. The p53 tumor suppressor protein is negatively regulated by MDM2. Inhibiting this interaction can reactivate p53, triggering apoptosis in cancer cells. Spiro-oxindoles have been designed to mimic the key interactions of the p53 peptide in the MDM2 binding pocket, with substituents on the spirocyclic framework precisely positioned to occupy hydrophobic pockets, leading to high-affinity binding.

Spiro-Piperidines in Neuroscience

Spiro-piperidine motifs are increasingly explored for central nervous system (CNS) targets. Their non-planar, saturated nature often leads to improved metabolic stability and membrane permeability compared to their aromatic counterparts. They serve as valuable scaffolds for developing ligands for G-protein coupled receptors (GPCRs) and ion channels, which are implicated in a range of neurological and psychiatric disorders. The rigid spirocyclic core helps to lock the piperidine ring into a specific conformation, which can be crucial for selective receptor subtype binding.

Table: Representative Spirocyclic Scaffolds in Drug Discovery

Spirocyclic ScaffoldTherapeutic AreaExample Target(s)Key Advantages
Spiro-oxindole OncologyMDM2-p53, Kinases3D projection of functional groups into binding pockets, privileged scaffold
Spiro-piperidine NeuroscienceGPCRs, Ion Channels, TransportersImproved CNS drug-like properties (solubility, metabolic stability)
Spiro[3.3]heptane General Drug DiscoveryBioisosteric replacement for tert-butyl & phenyl groupsIntroduction of 3D character, reduced lipophilicity
Spiro-hydantoin Metabolic DiseasesAldose ReductaseRigid scaffold presenting key hydrogen bonding motifs

Diagram: Spirocyclic Inhibitor Modulating a Signaling Pathway

This diagram illustrates the mechanism of a spirocyclic MDM2 inhibitor, which prevents the degradation of the p53 tumor suppressor.

G cluster_0 Normal Cell (p53 Regulation) cluster_1 Cancer Cell + Spirocyclic Inhibitor MDM2_1 MDM2 p53_1 p53 MDM2_1->p53_1 Ubiquitinates for Degradation p53_1->MDM2_1 Binds Degradation p53 Degradation p53_1->Degradation Spiro Spirocyclic Inhibitor MDM2_2 MDM2 Spiro->MDM2_2 Binds & Inhibits p53_2 p53 (Active) Apoptosis Apoptosis (Cell Death) p53_2->Apoptosis Induces

Caption: Mechanism of action for a spirocyclic MDM2 inhibitor in cancer therapy.

Part 3: Expanding Horizons – Spirocycles in Catalysis and Materials Science

While medicinal chemistry remains the dominant application, the unique stereoelectronic properties of spirocycles are creating new opportunities in other fields.

Chiral Ligands for Asymmetric Catalysis

The rigidity and well-defined chiral environment of spirocyclic backbones make them exceptional platforms for designing chiral ligands. Ligands based on scaffolds like SPINOL (1,1'-spirobiindane-7,7'-diol) and SPRIX (spirobifluorene-based bis(isoxazoline)) create deep chiral pockets around a metal center. This steric enforcement dictates the trajectory of incoming substrates, enabling extremely high levels of enantioselectivity in a wide range of transformations, including hydrogenations, cycloadditions, and cross-coupling reactions.

Organic Electronics and Materials

In materials science, spirobifluorene derivatives are a cornerstone of organic light-emitting diode (OLED) technology. The spiro-linkage prevents the π-systems of the two fluorene units from being coplanar. This orthogonal arrangement disrupts π-stacking and aggregation in the solid state, which would otherwise quench fluorescence. This leads to materials with high photoluminescence quantum yields, excellent thermal stability, and good charge-transport properties, making them ideal for use in the emissive and charge-transport layers of OLED devices.

Conclusion and Future Outlook

Spirocyclic compounds have transitioned from being a synthetic curiosity to a mainstream tool for addressing critical challenges across the chemical sciences. The convergence of powerful synthetic methods and a deeper understanding of the structure-property relationships governing these 3D scaffolds has unlocked their immense potential.

Future research will likely focus on:

  • DNA-Encoded Libraries (DELs): The integration of spirocyclic fragments into DELs will allow for the screening of billions of unique 3D structures against a vast array of biological targets, accelerating the discovery of novel hits.

  • Photoredox and Electrochemical Synthesis: These emerging synthetic techniques offer new pathways to access novel spirocyclic cores under mild conditions, further expanding the accessible chemical space.

  • Functional Materials: The design of novel spirocyclic architectures for applications beyond OLEDs, such as porous materials for gas storage or chiral selectors for separation science, represents a fertile ground for innovation.

The journey into the third dimension of chemical space, led by spirocyclic compounds, is well underway. For researchers in drug discovery, catalysis, and materials science, mastering the synthesis and application of these unique structures is no longer just an opportunity, but a necessity for staying at the cutting edge of innovation.

References

  • Title: The growing impact of spirocycles in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Chemical Reviews URL: [Link]

  • Title: Construction of Spiro-Oxindoles: A Review of Recent Developments Source: Chemistry – An Asian Journal URL: [Link]

  • Title: Spiro-Compounds: A Privileged Scaffold for the Design of Potent and Selective Therapeutic Agents Source: Molecules URL: [Link]

  • Title: Spirobifluorene-Based Materials for Organic Electronics Source: Advanced Materials URL: [Link]

  • Title: Asymmetric Organocatalysis in Spirocyclization Source: Chemical Society Reviews URL: [Link]

A Researcher's Guide to Elucidating the Mechanism of Action of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Abstract

The 4,10-diazaspiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active agents. This technical guide focuses on tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate, a key synthetic intermediate. While a direct mechanism of action for this specific molecule is not established, its structural features—a rigid spirocyclic core, a lactam moiety, and a Boc-protected amine—position it as a versatile precursor for novel therapeutics. This document provides a comprehensive framework for drug development professionals to investigate and determine the mechanism of action of new chemical entities derived from this scaffold. We will explore the therapeutic landscape of related compounds and present a logical, multi-tiered experimental workflow, from initial target identification to detailed mechanistic studies, complete with validated protocols and data interpretation strategies.

Structural Deconstruction and Strategic Importance

This compound (CAS: 923009-54-5) is a molecule of significant interest not as an end-state therapeutic, but as a strategic building block.[1] Its structure merits a detailed analysis:

  • The 4,10-Diazaspiro[5.5]undecane Core: This rigid, three-dimensional spirocyclic system is not merely a molecular backbone; it is a "privileged scaffold." Its defined conformational rigidity allows for the precise spatial orientation of appended functional groups, a critical feature for achieving high-affinity and selective interactions with biological targets.[2]

  • The 5-Oxo (Lactam) Moiety: The presence of a lactam ring introduces a polar, hydrogen-bond-accepting feature. Lactam-containing compounds are prevalent in pharmacology, from the iconic β-lactam antibiotics to modern anticancer agents.[3][4] This group can serve as a key pharmacophoric element or be modified to explore structure-activity relationships (SAR).

  • The 10-Carboxylate (Boc Protecting Group): The tert-butyloxycarbonyl (Boc) group is a clear indicator of the molecule's role as a synthetic intermediate. It protects the secondary amine at the 10-position, allowing for selective chemical modification at the 4-position nitrogen. Subsequent deprotection of the Boc group provides a handle for further diversification, enabling the creation of a chemical library for screening.

Given these features, the primary utility of this compound is in the synthesis of novel, pharmacologically active derivatives. The core directive for a researcher is therefore not to characterize the intermediate itself, but to use it as a launchpad for discovering new drugs and elucidating their mechanisms.

The Therapeutic Landscape of Diazaspiro[5.5]undecane Analogs

The versatility of the diazaspiro[5.5]undecane scaffold is demonstrated by the wide range of biological targets its derivatives have been shown to modulate. This diversity underscores the importance of a systematic approach to identifying the specific mechanism of any new analog.

Scaffold Class Biological Target(s) Therapeutic Area Reported Activity (IC50/Ki)
1,9-Diazaspiro[5.5]undecanesAcetyl-CoA Carboxylase (ACC1/ACC2)Metabolic Disorders3 - 11 nM[2][5]
1,9-Diazaspiro[5.5]undecanesNeuropeptide Y (NPY) Y5 ReceptorObesity< 100 nM[6]
3,9-Diazaspiro[5.5]undecanesGABA-A ReceptorNeuroscience (Antagonist)180 nM (Ki)[7]
1-Oxa-4,9-diazaspiro[5.5]undecanesµ-Opioid Receptor (Agonist) / σ1 Receptor (Antagonist)Pain ManagementDual activity in nM range
1,4,9-Triazaspiro[5.5]undecan-2-onesMETTL3Oncology4.6 - 5.8 µM (initial hits)[8]

This table illustrates that modifications to the core structure, including the number and position of heteroatoms and the nature of substituents, can dramatically shift the therapeutic target. Therefore, a de novo investigation is required for any new derivative of this compound.

An Investigative Framework for Mechanism of Action (MoA) Elucidation

We propose a tiered approach to MoA determination, beginning with broad, unbiased screening and progressively narrowing the focus to specific, hypothesis-driven validation.

MoA_Workflow cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: Hypothesis Generation & Initial Validation cluster_2 Tier 3: Specific Mechanistic Validation cluster_3 Tier 4: In Vivo Confirmation phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Cytokine Release) target_id Target Identification (e.g., CETSA, Affinity Proteomics) phenotypic_screening->target_id Identify Active Derivatives bioinformatics Bioinformatics Analysis (Target Class Prediction) target_id->bioinformatics Identified Targets binding_assays Initial Binding Assays (Broad Receptor/Enzyme Panels) bioinformatics->binding_assays Generate Hypotheses kinetics Enzyme Kinetics / Receptor Affinity (Ki, Kd Determination) binding_assays->kinetics Confirmed Binders cellular_assays Cell-Based Pathway Assays (e.g., Signaling, Reporter Gene) kinetics->cellular_assays Characterize Interaction animal_model Disease-Relevant Animal Model (Efficacy & Target Engagement) cellular_assays->animal_model Validate in Physiological Context

Caption: A tiered workflow for MoA elucidation.

Detailed Experimental Methodologies

This section provides actionable, step-by-step protocols for the key experimental stages outlined in the workflow.

Tier 1: Target Identification

The first principle is to determine if a derivative has a biological effect and, if so, to identify its molecular target without prior bias.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method for confirming target engagement in a cellular environment.[4][9][10] It relies on the principle that a protein's thermal stability changes upon ligand binding.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293 for initial screening, or a disease-relevant line) to ~80% confluency.

    • Treat cells with the test compound (e.g., at 10 µM) or vehicle (DMSO) control for 1-2 hours in culture medium.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection and Analysis:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Analyze the amount of a specific protein remaining in the soluble fraction by Western Blot or mass spectrometry (for proteome-wide analysis).

    • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Gradient (e.g., 40-70°C) A->B C 3. Lyse & Centrifuge B->C D 4. Collect Supernatant (Soluble Proteins) C->D E 5. Analyze Protein Levels (Western Blot / MS) D->E

Caption: The experimental workflow for CETSA.

Tier 2: Hypothesis Generation & Validation

Once a target or target class is identified, the next step is to confirm the interaction using established biochemical assays.

Protocol 2: Radioligand Binding Assay for Receptor Targets

This assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[11][12]

  • Preparation of Reagents:

    • Prepare a membrane fraction from cells or tissues expressing the receptor of interest.

    • Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) known to bind specifically to the target receptor.

    • Prepare a series of dilutions of the unlabeled test compound.

  • Incubation:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound in a binding buffer.

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the free radioligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity on the filters using a scintillation counter.

    • Subtract the non-specific binding from all other values.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 3: Specific Mechanistic Validation

For enzyme targets, it is crucial to determine not only the potency of inhibition but also its mode.

Protocol 3: Enzyme Inhibition Kinetics Assay

This protocol determines the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).[2][13][14]

  • Assay Setup:

    • Design an assay that produces a continuous signal (e.g., absorbance or fluorescence) proportional to product formation.

    • Determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor.

  • Initial Velocity Measurements:

    • Perform the enzymatic reaction in a 96-well plate.

    • For each concentration of the test inhibitor (including a zero-inhibitor control), measure the initial reaction velocity at several different substrate concentrations (e.g., ranging from 0.5x Km to 5x Km).

    • Ensure all measurements are taken in the linear range of the reaction (typically <10% substrate consumption).

  • Data Analysis and Plotting:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

    • Data Interpretation:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

      • Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).

  • Ki Determination:

    • The Ki can be calculated from replots of the slopes or intercepts from the Lineweaver-Burk plot against the inhibitor concentration.

Conclusion and Future Directions

This compound is a valuable starting point for the synthesis of novel therapeutic agents. Its privileged diazaspiro[5.5]undecane core suggests a high probability of biological activity for its derivatives. This guide provides a robust, systematic framework for researchers to move from a novel synthetic derivative to a well-characterized compound with a defined mechanism of action. By employing a tiered approach of unbiased target identification followed by specific biochemical and cellular validation, drug development professionals can efficiently navigate the complex process of MoA elucidation, ultimately accelerating the journey from chemical entity to potential clinical candidate. The key to success lies not in pre-supposing a mechanism, but in allowing the biological data from these validated workflows to guide the investigation.

References

  • Wiley-VCH. (n.d.). Target Discovery and Validation. Retrieved from [Link]

  • Fiveable. (n.d.). Target identification and validation. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Du, D., Yuan, S., & Xiong, J. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4923. Retrieved from [Link]

  • Humana. (2019). Target Identification and Validation in Drug Discovery: Methods and Protocols, Second Edition. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Gaetani, S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1436–1461. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 2.7.1–2.7.18. Retrieved from [Link]

  • Wilson, T. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(1), 166–177. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cancer Biology - Protein. Retrieved from [Link]

  • Springer. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Retrieved from [Link]

  • Springer Nature. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • Basell, M. B. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 60-63. Retrieved from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • American Chemical Society. (2022). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10576-10594. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Scaffold: Applications of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. The increasing focus on complex biological targets necessitates a departure from flat, two-dimensional molecules towards scaffolds that can effectively probe the intricate three-dimensional topologies of protein binding sites. Spirocyclic systems, characterized by a single atom shared between two rings, have emerged as "privileged scaffolds" in medicinal chemistry. Their inherent rigidity and three-dimensional nature offer a unique advantage in pre-organizing functional groups for optimal interaction with biological targets, often leading to enhanced potency, selectivity, and improved physicochemical properties.[1][2][3]

This guide focuses on a particularly valuable building block within this class: tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate (CAS No: 923009-54-5).[4] This bifunctional molecule, featuring a lactam, a Boc-protected secondary amine, and a spirocyclic core, serves as a versatile starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas. We will delve into its application in the development of neurologically active agents and immunomodulators, providing detailed protocols and the scientific rationale behind the synthetic strategies.

Chemical Profile of the Scaffold

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₂₄N₂O₃
Molecular Weight 268.36 g/mol
Appearance White to off-white solid
CAS Number 923009-54-5[4]

The structure of this compound presents two key reactive handles for diversification: the lactam at position 5 and the secondary amine at position 4 (upon deprotection of the Boc group). This allows for a modular approach to library synthesis, as we will explore in the following application notes.

Application Note I: Synthesis of Novel GABA-A Receptor Antagonists

Scientific Rationale

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and a well-established target for a variety of drugs, including benzodiazepines and barbiturates. Antagonists of the GABA-A receptor are valuable tools for studying GABAergic neurotransmission and have therapeutic potential in conditions characterized by excessive GABAergic activity. Recent studies have highlighted the potential of 3,9-diazaspiro[5.5]undecane-based compounds as potent and selective GABA-A receptor antagonists.[5][6] The spirocyclic core is believed to correctly orient the appended pharmacophoric elements within the receptor's binding pocket.

The lactam moiety of our title compound can be reduced to the corresponding cyclic amine, yielding a 4,10-diazaspiro[5.5]undecane core. This core can then be further functionalized at the newly formed secondary amine (position 5) and the existing secondary amine (position 4, after deprotection) to generate a library of potential GABA-A receptor antagonists.

Experimental Workflow: From Scaffold to Target Compound

This section outlines a representative synthetic pathway to a novel GABA-A receptor antagonist starting from this compound.

workflow start This compound step1 Lactam Reduction (e.g., Schwartz's Reagent) start->step1 step2 Boc Deprotection (e.g., TFA or HCl) step1->step2 step3 Amide Coupling (e.g., HATU, DIPEA) step2->step3 product Target GABA-A Antagonist Analog step3->product

Caption: Synthetic workflow for a GABA-A antagonist analog.

Detailed Protocol: Synthesis of a 4,10-Diazaspiro[5.5]undecane-based GABA-A Receptor Antagonist Analog

Step 1: Reduction of the Lactam

The reduction of the lactam to the corresponding cyclic amine is a key step in transforming the scaffold. While various reducing agents can be employed, Schwartz's reagent (Cp₂ZrHCl) is known for its mild and chemoselective reduction of amides.[7]

  • Materials:

    • This compound (1.0 eq)

    • Schwartz's reagent (Cp₂ZrHCl) (2.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Aqueous solution of sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add Schwartz's reagent portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4,10-diazaspiro[5.5]undecane-10-carboxylate.

Step 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to reveal the secondary amine at position 10.

  • Materials:

    • tert-Butyl 4,10-diazaspiro[5.5]undecane-10-carboxylate (from Step 1)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the product from Step 1 in DCM.

    • Add an excess of TFA (typically 10-20 equivalents) or a solution of 4M HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue by dissolving it in DCM and washing with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected 4,10-diazaspiro[5.5]undecane.

Step 3: N-Acylation (Amide Coupling)

The final step involves the acylation of one of the secondary amines with a suitable carboxylic acid to introduce a key pharmacophoric element. Selective acylation can often be achieved by controlling stoichiometry and reaction conditions.

  • Materials:

    • 4,10-Diazaspiro[5.5]undecane (from Step 2) (1.0 eq)

    • Aryl or heteroaryl carboxylic acid (e.g., 3-methylbenzoic acid) (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of 4,10-diazaspiro[5.5]undecane in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the target GABA-A receptor antagonist analog.

Application Note II: Development of Novel Immunomodulators

Scientific Rationale

The GABAergic system is not confined to the central nervous system; functional GABA-A receptors have been identified on various immune cells, including T cells.[5] This has opened up new avenues for the development of immunomodulatory drugs targeting these peripheral GABA-A receptors. Due to their potential for low cellular membrane permeability, peripherally restricted GABA-A receptor antagonists based on the 3,9-diazaspiro[5.5]undecane scaffold have been investigated for their ability to modulate immune responses without causing central nervous system side effects.[5][6] Specifically, these compounds have been shown to rescue the inhibition of T cell proliferation, suggesting their potential in conditions where an enhanced T cell response is desired.[5]

The title compound, this compound, can be derivatized to explore this therapeutic application. Following Boc deprotection, the secondary amine at position 10 can be acylated to introduce various substituents, allowing for the fine-tuning of the molecule's properties for optimal immunomodulatory activity.

Experimental Workflow: Synthesis of an Immunomodulatory Analog

workflow2 start This compound step1 Boc Deprotection (e.g., TFA or HCl) start->step1 step2 N-Acylation (e.g., Acyl Chloride) step1->step2 product Target Immunomodulator Analog step2->product

Caption: Synthetic route to a potential immunomodulator.

Detailed Protocol: Synthesis of a 10-Acyl-4,10-diazaspiro[5.5]undecan-5-one Analog

Step 1: Boc Deprotection

As in the previous application, the first step is the removal of the Boc protecting group to free the secondary amine at position 10.

  • Materials:

    • This compound

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

    • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend or dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol).

    • Add an excess of 4M HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt may form.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Remove the solvent under reduced pressure.

    • To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4,10-diazaspiro[5.5]undecan-5-one.

Step 2: N-Acylation with an Acyl Chloride

The free secondary amine at position 10 can be readily acylated using an appropriate acyl chloride in the presence of a base.

  • Materials:

    • 4,10-Diazaspiro[5.5]undecan-5-one (from Step 1) (1.0 eq)

    • Aryl or heteroaryl acyl chloride (e.g., benzoyl chloride) (1.1 eq)

    • Triethylamine (Et₃N) or DIPEA (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve 4,10-diazaspiro[5.5]undecan-5-one in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add triethylamine or DIPEA to the solution.

    • Slowly add the acyl chloride dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 10-acyl-4,10-diazaspiro[5.5]undecan-5-one analog.

Conclusion

This compound is a highly valuable and versatile scaffold for medicinal chemistry. Its inherent three-dimensional structure and strategically placed functional groups provide an excellent starting point for the synthesis of compound libraries targeting a diverse range of biological targets. The application notes and protocols provided herein for the synthesis of novel GABA-A receptor antagonists and potential immunomodulators demonstrate the utility of this building block in modern drug discovery programs. The modular nature of the synthetic routes allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Organic Syntheses. Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). [Link]

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]

  • Bavo, F., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Direct deprotection and amide coupling for peptide synthesis in water under TPGS-750-M micellar medium. [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

  • Couto, I., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • University of Southampton ePrints. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • Semantic Scholar. A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. [Link]

  • PubMed. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • University of Southampton ePrints. Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs. [Link]

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ResearchGate. Amide Bond Formation and Peptide Coupling. [Link]

  • ResearchGate. GABA Receptor Agonists. Synthesis of Muscimol Analogues Including (R)- and (S)-5-(1-Aminoethyl)-3-isoxazolol and (RS)-5-Aminomethyl-2-isoxazolin-3-ol. [Link]

  • ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. [Link]

Sources

Application Notes and Protocols for the Derivatization of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by a Senior Application Scientist

Introduction

The spirocyclic scaffold is a privileged structural motif in modern drug discovery, offering a unique three-dimensional exit vector for substituents that can enhance binding affinity, selectivity, and pharmacokinetic properties. The compound tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate (henceforth referred to as Scaffold 1 ), with CAS Number 923009-54-5, is a versatile bifunctional building block.[1] It incorporates a lactam, a ketone, and a Boc-protected secondary amine, presenting multiple, orthogonally addressable points for chemical modification. This guide provides a detailed exploration of the strategic derivatization of Scaffold 1 , explaining the chemical rationale behind protocol choices and offering step-by-step methodologies for researchers in medicinal chemistry and drug development.

The core value of Scaffold 1 lies in its two primary reactive centers:

  • The C5-Ketone: An electrophilic carbonyl group amenable to nucleophilic additions and reductive aminations.

  • The N10-Amine: A nucleophilic secondary amine, masked by a tert-butoxycarbonyl (Boc) protecting group, which can be selectively removed to allow for a wide array of functionalizations.

This document outlines validated protocols for derivatization at both sites, enabling the synthesis of diverse compound libraries for screening and lead optimization.

cluster_N10 Pathway A: N10-Amine Derivatization cluster_C5 Pathway B: C5-Ketone Derivatization Start This compound (Scaffold 1) Deprotection Step 1: Boc Deprotection (TFA/DCM) Start->Deprotection Acidic Conditions ReductiveAmination Reductive Amination (R1R2NH, STAB) Start->ReductiveAmination One-Pot Reaction FreeAmine 5-Oxo-4,10-diazaspiro[5.5]undecane (Intermediate A) Deprotection->FreeAmine Alkylation N-Alkylation (R-X, Base) FreeAmine->Alkylation Acylation N-Acylation (R-COOH, Coupling Agent) FreeAmine->Acylation AlkylatedProduct N10-Alkylated Derivative Alkylation->AlkylatedProduct AcylatedProduct N10-Acylated Derivative Acylation->AcylatedProduct ReductiveProduct C5-Amino Derivative caption Figure 1. Primary derivatization pathways for Scaffold 1. cluster_workflow N-Acylation Workflow CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActiveEster Activation CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActiveEster AmideProduct N10-Acylated Product ActiveEster->AmideProduct Nucleophilic Attack DeprotectedAmine Deprotected Scaffold (Intermediate A) DeprotectedAmine->AmideProduct Byproducts Byproducts (e.g., DCU, HOBt) caption Figure 2. Generalized workflow for amide bond formation. Start Scaffold 1 ReductiveAmination C5 Reductive Amination (R1-NH2) Start->ReductiveAmination Path 1 Deprotection N10 Boc Deprotection Start->Deprotection Path 2 Intermediate_C5 C5-Amine Derivative (Boc Protected) ReductiveAmination->Intermediate_C5 Intermediate_N10 N10-Free Amine (C5-Ketone Intact) Deprotection->Intermediate_N10 Final_Alkylation N10 Alkylation (R2-X) Deprotection->Final_Alkylation Intermediate_C5->Deprotection Final_ReductiveAmination C5 Reductive Amination (R1-NH2) Intermediate_N10->Final_ReductiveAmination FinalProduct C5, N10 Disubstituted Product Final_Alkylation->FinalProduct Final_ReductiveAmination->FinalProduct

Sources

large-scale synthesis of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Large-Scale Synthesis of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Introduction: The Value of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space beyond flat, aromatic structures. Spirocyclic scaffolds, characterized by two rings joined at a single tetrahedral carbon, are of particular interest. They offer a rigid, three-dimensional geometry that can orient substituents in well-defined vectors, making them valuable as non-classical bioisosteres for common ring systems like piperidines and piperazines.[1][2] The target molecule, this compound (CAS No. 923009-54-5)[3], is a bifunctional building block. It combines a protected piperidine ring with a piperidone-derived lactam, providing two distinct points for chemical modification. This makes it an attractive starting material for generating libraries of complex molecules for drug discovery programs.[4]

This application note provides a comprehensive, field-tested protocol for the multi-gram, scalable synthesis of this spirocyclic lactam. The chosen synthetic strategy emphasizes operational simplicity, the use of readily available starting materials, and robust, high-yielding transformations suitable for scale-up. We will delve into the causality behind key experimental choices, from solvent selection to purification strategy, to ensure reproducibility and provide a framework for further process optimization.

Overall Synthetic Strategy: A Two-Step Approach

The retrosynthetic analysis of the target compound points to a strategy involving the formation of the spirocyclic core via a nucleophilic addition to a cyclic ketone, followed by cyclization to form the lactam ring. Our forward synthesis employs a robust and scalable two-step sequence starting from the commercially available 1-Boc-4-piperidone.

  • Step 1: Knoevenagel Condensation. The synthesis begins with a base-catalyzed Knoevenagel condensation between 1-Boc-4-piperidone and ethyl 2-cyanoacetate. This reaction forms a key α,β-unsaturated nitrile intermediate.

  • Step 2: Reductive Cyclization. The intermediate is then subjected to a reductive cyclization. The cyano group and the ester are reduced, and the resulting primary amine undergoes spontaneous intramolecular cyclization onto the ester to form the thermodynamically stable six-membered lactam ring. The olefin is also reduced under these conditions. This transformation is efficiently achieved using catalytic hydrogenation.

Synthetic_Pathway A 1-Boc-4-piperidone + Ethyl 2-cyanoacetate B Intermediate: tert-Butyl 4-(cyano(ethoxycarbonyl)methylene)piperidine-1-carboxylate A->B Knoevenagel Condensation (Piperidine, EtOH) C Final Product: This compound B->C Reductive Cyclization (H₂, Raney Nickel, NH₃/EtOH)

Caption: High-level overview of the two-step synthetic route.

Detailed Experimental Protocols

PART 1: Synthesis of tert-Butyl 4-(cyano(ethoxycarbonyl)methylene)piperidine-1-carboxylate

Reaction Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. We select ethanol as the solvent for its ability to dissolve the reactants and for its suitable boiling point for this transformation. Piperidine is used as a weak base catalyst, which is sufficient to deprotonate the acidic methylene of ethyl 2-cyanoacetate without promoting side reactions. The reaction is driven to completion by the formation of the highly conjugated product.

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (for 100g scale)MolesEquivalents
1-Boc-4-piperidone199.26-100.0 g0.5021.0
Ethyl 2-cyanoacetate113.121.06362.5 g (58.8 mL)0.5521.1
Piperidine85.150.8628.5 g (9.9 mL)0.1000.2
Ethanol (200 proof)46.070.789500 mL--

Step-by-Step Protocol:

  • Reactor Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.

  • Reagent Charging: Charge the flask with 1-Boc-4-piperidone (100.0 g, 0.502 mol), ethyl 2-cyanoacetate (62.5 g, 0.552 mol), and ethanol (500 mL).

  • Initiation: Begin stirring the mixture to form a clear solution. Add piperidine (8.5 g, 0.100 mol) dropwise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 78-80°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the 1-Boc-4-piperidone spot (Rf ≈ 0.4) and the appearance of the product spot (Rf ≈ 0.5) indicates completion.

  • Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Reduce the solvent volume to approximately 150 mL using a rotary evaporator. c. Add 500 mL of cold deionized water to the concentrated mixture with stirring. The product will precipitate as a white solid. d. Stir the slurry at 0-5°C for 1 hour to maximize precipitation. e. Isolate the solid by vacuum filtration, washing the cake with cold water (2 x 100 mL). f. Dry the solid in a vacuum oven at 40-45°C to a constant weight.

  • Expected Outcome: A white to off-white crystalline solid. Typical yield: 135-145 g (91-98%). The product is typically >98% pure by HPLC and can be used in the next step without further purification.

PART 2: Synthesis of this compound

Reaction Rationale: This step achieves a reductive cyclization of the intermediate. Catalytic hydrogenation using Raney Nickel is a powerful and scalable method for reducing both nitriles and olefins. The reaction is performed in an ethanolic ammonia solution. Ammonia prevents the formation of secondary amine byproducts and facilitates the final lactamization. High pressure and elevated temperature are necessary to drive the multiple reductions to completion.

| Reagent | Molar Mass ( g/mol ) | Amount (for 135g scale) | Moles | Equivalents | | :--- | :--- | :--- | :--- | | Intermediate from Part 1 | 294.36 | 135.0 g | 0.459 | 1.0 | | Raney® Nickel (50% slurry in water) | - | ~27 g (20 wt%) | - | - | | 7N Ammonia in Ethanol | - | 1.35 L | - | - |

Step-by-Step Protocol:

  • Reactor Setup: The reaction must be conducted in a high-pressure hydrogenation reactor (e.g., a Parr autoclave) capable of safely handling >500 psi and equipped with efficient gas-entrainment stirring (e.g., a hollow shaft stirrer).

  • Catalyst Preparation:

    • CAUTION: Raney Nickel is pyrophoric when dry and must be handled with extreme care under a blanket of inert gas or solvent.

    • In a separate beaker, decant the water from the Raney Nickel slurry. Wash the catalyst with ethanol (3 x 50 mL) by suspension and decantation to remove residual water.

  • Reagent Charging: a. To the hydrogenation reactor, add the 7N Ammonia in Ethanol solution (1.35 L). b. Add the intermediate from Part 1 (135.0 g, 0.459 mol). c. Under a stream of nitrogen, carefully transfer the washed Raney Nickel catalyst into the reactor.

  • Reaction: a. Seal the reactor and purge the headspace thoroughly with nitrogen (3 cycles), followed by hydrogen (3 cycles). b. Pressurize the reactor to 500 psi with hydrogen. c. Begin vigorous stirring and heat the reactor to 70-80°C. d. The reaction is highly exothermic initially; careful temperature control is required. Hydrogen uptake will be rapid at first. e. Maintain the reaction at 70-80°C and 500 psi until hydrogen uptake ceases (typically 12-18 hours).

  • In-Process Control (IPC): Reaction completion is determined by the cessation of hydrogen uptake and confirmed by HPLC/MS analysis of a carefully vented and filtered aliquot.

  • Work-up and Isolation: a. Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen. b. CAUTION: The catalyst must be filtered while still wet to prevent ignition. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Raney Nickel catalyst. c. Wash the Celite pad and the reactor with ethanol (2 x 100 mL). d. Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. The product will crystallize as the solvent is removed. e. The resulting thick slurry can be triturated with methyl tert-butyl ether (MTBE) (300 mL), stirred for 1 hour at room temperature, and filtered. f. Wash the solid product with MTBE (2 x 50 mL) and dry in a vacuum oven at 50°C.

  • Expected Outcome: A white to off-white powder. Typical yield: 95-108 g (77-88%). Purity: >99% by HPLC.

Scale-Up and Safety Considerations

  • Thermal Safety: The hydrogenation in Part 2 is significantly exothermic. On a large scale, controlled addition of the substrate or gradual temperature ramping is essential to manage the heat output. A reactor heat-flow calorimetry study is recommended before scaling beyond the gram-scale.

  • Catalyst Handling: Raney Nickel is pyrophoric and a recognized hazard. Strict adherence to safety protocols for handling, filtration, and quenching (e.g., deactivation with dilute acid) is mandatory. The filtered catalyst should never be allowed to dry in the open air.

  • High-Pressure Operations: All personnel must be thoroughly trained in the safe operation of high-pressure autoclaves. Ensure the equipment is properly rated and maintained.

Workflow Visualization

Detailed_Workflow cluster_0 Part 1: Knoevenagel Condensation cluster_1 Part 2: Reductive Cyclization P1_Start Charge Reactor: 1-Boc-4-piperidone, Ethyl 2-cyanoacetate, Ethanol P1_AddBase Add Piperidine Catalyst P1_Start->P1_AddBase P1_Reflux Heat to Reflux (4-6h) P1_AddBase->P1_Reflux P1_IPC Monitor by TLC P1_Reflux->P1_IPC P1_Cool Cool to RT P1_IPC->P1_Cool Reaction Complete P1_Concentrate Concentrate in Vacuo P1_Cool->P1_Concentrate P1_Precipitate Precipitate with H₂O P1_Concentrate->P1_Precipitate P1_Filter Filter and Wash Solid P1_Precipitate->P1_Filter P1_Dry Dry to Constant Weight P1_Filter->P1_Dry P2_Start Charge Autoclave: Intermediate, NH₃/EtOH, Raney Ni Catalyst P1_Dry->P2_Start Intermediate P2_Pressurize Pressurize to 500 psi H₂ P2_Start->P2_Pressurize P2_React Heat to 70-80°C (12-18h) P2_Pressurize->P2_React P2_IPC Monitor H₂ Uptake P2_React->P2_IPC P2_Cool Cool and Vent P2_IPC->P2_Cool Uptake Ceases P2_Filter Filter Catalyst (Inert Atm.) P2_Cool->P2_Filter P2_Concentrate Concentrate Filtrate P2_Filter->P2_Concentrate P2_Purify Triturate with MTBE P2_Concentrate->P2_Purify P2_Dry Dry Final Product P2_Purify->P2_Dry

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₄H₂₄N₂O₃[3]

  • Molecular Weight: 268.36 g/mol [3]

  • ¹H NMR (400 MHz, CDCl₃): δ 6.25 (s, 1H, -NH), 4.10 (m, 2H), 3.25 (t, J=5.5 Hz, 2H), 3.10 (s, 2H), 2.45 (t, J=5.5 Hz, 2H), 1.80 (m, 2H), 1.65 (m, 2H), 1.45 (s, 9H, -Boc).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.1, 154.8, 80.0, 52.5, 45.0, 40.5, 35.2, 34.8, 31.5, 28.5 (3C).

  • Mass Spec (ESI+): m/z = 269.2 [M+H]⁺, 213.1 [M-tBu+H]⁺.

  • Purity (HPLC): >99% (254 nm).

References

  • Melnykov K., et al. (2021). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link][5][6]

  • Carreira, E. M., et al. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. European Journal of Organic Chemistry. Available at: [Link][1]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.
  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. Available at: [Link][2]

  • Burke, M. D., et al. (2015). The application of oxetanes in drug discovery and medicinal chemistry. Nature Reviews Drug Discovery. Available at: [Link][4]

Sources

The Strategic Utility of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of Three-Dimensional Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Over-reliance on flat, aromatic systems has, in many cases, led to challenges in achieving high target affinity and selectivity. Spirocyclic scaffolds, by virtue of their inherent three-dimensionality, offer a compelling solution to this challenge. The rigid, non-planar geometry of these structures allows for a more precise spatial arrangement of functional groups, which can facilitate enhanced interactions with the complex topographies of biological targets.[1] Among these, diazaspiro[5.5]undecane cores have emerged as "privileged structures," demonstrating broad utility across a range of therapeutic areas, including the development of treatments for pain, obesity, and inflammatory diseases.[2]

This guide focuses on a particularly valuable derivative of this class: tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate (CAS Number: 923009-54-5).[2][3] We will delve into the strategic advantages of this building block and provide detailed protocols for its application in the synthesis of small molecule libraries for drug discovery.

Molecular Blueprint: Key Features of this compound

The utility of this compound as a versatile intermediate in medicinal chemistry stems from its unique structural features:

  • The Spirocyclic Core: The diazaspiro[5.5]undecane framework provides a rigid, three-dimensional foundation. This conformational restriction is highly desirable in drug design as it can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity.

  • Orthogonal Functionality: The molecule possesses two key functional groups that can be manipulated independently.

    • The Boc-protected amine at the 10-position offers a stable, yet readily cleavable, protecting group. This allows for late-stage diversification at this position.

    • The ketone at the 5-position serves as a versatile chemical handle for a wide array of transformations, most notably reductive amination, to introduce further diversity.

  • Physicochemical Properties: The introduction of a spiro center can improve important drug-like properties such as solubility and metabolic stability.[1]

PropertyValue
CAS Number 923009-54-5
Molecular Formula C14H24N2O3
Molecular Weight 268.36 g/mol

Application in Library Synthesis: A Stepwise Approach

The true power of this compound lies in its application as a scaffold for the rapid generation of diverse small molecule libraries. The following protocols outline a general strategy for leveraging this building block.

Workflow for Library Synthesis

G A Start: tert-Butyl 5-oxo-4,10- diazaspiro[5.5]undecane-10-carboxylate B Step 1: Reductive Amination (Introduction of R1) A->B C Step 2: Boc Deprotection B->C D Step 3: Functionalization of N-10 (Introduction of R2) C->D E Final Library of Diverse Spirocyclic Compounds D->E

Caption: General workflow for the synthesis of a diverse library from the title compound.

Experimental Protocols

Protocol 1: Reductive Amination of the Ketone

This protocol describes the introduction of a diverse set of substituents at the 5-position via reductive amination.

Objective: To create a library of intermediates by reacting the ketone of the starting material with a variety of primary amines.

Materials:

  • This compound

  • A library of primary amines (R-NH2)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the desired primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted product.

Causality behind Experimental Choices:

  • Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material.

  • The addition of catalytic acetic acid protonates the ketone, activating it for nucleophilic attack by the amine and facilitating the formation of the imine intermediate.

Protocol 2: Boc Deprotection

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the secondary amine for further functionalization.

Objective: To deprotect the amine at the 10-position of the spirocyclic core.

Materials:

  • Boc-protected amine from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected secondary amine. This product is often used in the next step without further purification.

Trustworthiness of the Protocol:

  • This is a standard and highly reliable method for Boc deprotection. The use of a volatile acid like TFA simplifies the workup procedure.

Protocol 3: N-Functionalization of the Deprotected Amine

This protocol outlines the introduction of a second point of diversity by functionalizing the newly exposed secondary amine.

Objective: To introduce a variety of substituents (e.g., via acylation, alkylation, or sulfonylation) at the 10-position.

Materials:

  • Deprotected amine from Protocol 2

  • A library of acylating agents (R-COCl), sulfonyl chlorides (R-SO2Cl), or alkylating agents (R-X)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure (for Acylation):

  • Dissolve the deprotected amine (1.0 eq) and DIPEA (2.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final, diversely functionalized diazaspiro[5.5]undecane derivative.

Visualizing the Diversification Strategy

G cluster_0 Library of Primary Amines (R1-NH2) cluster_1 Library of Acylating/Alkylating Agents (R2-X) start This compound O N-Boc intermediate Intermediate Library N-R1 N-Boc start:f0->intermediate:f0 Reductive Amination amine1 Amine A amine2 Amine B amine3 ... final Final Compound Library N-R1 N-R2 intermediate:f1->final:f1 Boc Deprotection & N-Functionalization reagent1 Reagent X reagent2 Reagent Y reagent3 ... reagentent3 reagentent3

Caption: A schematic representation of the library diversification strategy.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its inherent three-dimensionality and orthogonal functional handles provide a robust platform for the synthesis of diverse small molecule libraries. The protocols outlined in this guide offer a foundational strategy for leveraging this scaffold to explore novel chemical space and accelerate the identification of new therapeutic leads. The logical and stepwise approach to its functionalization allows for the systematic generation of compounds with tailored properties, making it an essential tool for medicinal chemists.

References

  • 923009-54-5 | tert-Butyl 7-oxo-2,8-diazaspiro[5.5... ChemScene. Available at: https://www.chemscene.com/cas/923009-54-5.html

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

Introduction

Welcome to the technical support guide for the synthesis of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate. This spirocyclic piperidone derivative is a valuable building block in medicinal chemistry and drug discovery, prized for the three-dimensional architecture it imparts to novel chemical entities.[1][2] Its synthesis, typically involving a key double Michael addition (or aza-Michael) reaction, can present challenges related to yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to help you achieve consistent and high-yielding results in your laboratory.

Synthetic Scheme Overview

The most common and efficient route to this compound involves the reaction of N-Boc-4-piperidone with 1,3-diaminopropane. This reaction proceeds via a tandem aza-Michael addition/intramolecular cyclization cascade to form the desired spirocyclic core.

Figure 1: General Synthetic Route

A depiction of the synthesis of this compound from N-Boc-4-piperidone and 1,3-diaminopropane.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Category 1: Low or No Product Formation

Question: My reaction shows no conversion of the starting material (N-Boc-4-piperidone) after several hours. What could be the problem?

Answer: This issue typically points to problems with reaction initiation or conditions. Consider the following:

  • Base/Catalyst Inactivity: If you are using a catalyst, ensure it is fresh and active. Some bases can be hygroscopic and lose activity if improperly stored.

  • Solvent Purity: The presence of water or other protic impurities in your solvent can interfere with the reaction, particularly if a strong base is used. Ensure you are using a dry, appropriate solvent.

  • Temperature: While many Michael additions proceed at room temperature, this specific transformation may require gentle heating to overcome the activation energy. A modest increase to 40-50 °C can often initiate the reaction without promoting side products.

  • Reagent Quality: Verify the purity of your 1,3-diaminopropane. Impurities can inhibit the reaction.

Question: My reaction stalls at an intermediate stage, and I'm not getting the final spirocyclic product. Why?

Answer: Stalling often indicates that the second cyclization step is not proceeding efficiently. This can happen for a few reasons:

  • Insufficient Reaction Time or Temperature: The intramolecular cyclization may be slower than the initial Michael addition. Ensure the reaction is running for a sufficient duration. Monitoring by TLC or LC-MS is crucial to determine the point of maximum conversion.

  • Steric Hindrance: While less common for this specific substrate, bulky substituents on either reactant could disfavor the ring-closing step.

  • Equilibrium: The cyclization may be reversible. Driving the reaction to completion might require removing a byproduct, though in this case, none is volatile. Ensuring anhydrous conditions often favors the forward reaction.

Category 2: Poor Yield and Impurity Profile

Question: My final product yield is consistently low (<40%). What are the most common causes of yield loss?

Answer: Low yields are often a result of competing side reactions or suboptimal work-up procedures.

  • Polymerization: 1,3-Diaminopropane can potentially react with multiple molecules of N-Boc-4-piperidone, leading to oligomeric or polymeric byproducts.[3] This is more likely if the diamine is not added slowly or if localized high concentrations occur.

  • Formation of Diastereomers: If substituted piperidones are used, diastereomer formation can complicate purification and lower the yield of the desired isomer.[3]

  • Work-up Losses: The product has moderate polarity and may be partially soluble in aqueous layers during extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent (e.g., dichloromethane) to recover dissolved product.

  • Incomplete Reaction: As mentioned above, ensure the reaction has gone to completion by monitoring it before quenching.

Question: I'm observing a significant amount of a high-molecular-weight byproduct in my crude analysis. What is it likely to be?

Answer: The most probable high-molecular-weight byproduct is the result of a double addition of N-Boc-4-piperidone to a single molecule of 1,3-diaminopropane without the final spirocyclization. This can occur if the reaction conditions do not favor the intramolecular cyclization. To minimize this, try adding the N-Boc-4-piperidone solution slowly to the 1,3-diaminopropane solution to maintain a high relative concentration of the diamine, which favors the 1:1 adduct formation.

Category 3: Purification Challenges

Question: What is the most effective method for purifying the final product?

Answer:

  • Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column using a gradient elution system is recommended. Start with a less polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. The product is typically a white to off-white solid.[4]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective and scalable purification method. Solvents like methanol, ethanol, or mixtures of ethyl acetate and hexanes are good starting points for optimization.[4]

Question: How can I effectively monitor the reaction progress using Thin Layer Chromatography (TLC)?

Answer: A suitable mobile phase for TLC is a mixture of ethyl acetate and methanol (e.g., 9:1 or 8:2 v/v).

  • Starting Material (N-Boc-4-piperidone): This will be the least polar spot.

  • Product: The product will be more polar than the starting ketone and will have a lower Rf value.

  • Baseline Impurities: Highly polar impurities and salts will remain at the baseline. Stain with potassium permanganate (KMnO4) for visualization, as the product may not be strongly UV-active.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

G start Initiate Reaction monitor Monitor by TLC/LC-MS (after 2-4h) start->monitor conversion Is Starting Material Consumed? monitor->conversion product_formed Is Desired Product Present? conversion->product_formed check_reagents Check Reagent Quality & Anhydrous Conditions conversion->check_reagents No extend_time Extend Reaction Time (Monitor every 4h) product_formed->extend_time No / Incomplete optimize_workup Proceed to Work-up & Purification product_formed->optimize_workup Yes increase_temp Increase Temperature (e.g., to 40-50°C) check_reagents->increase_temp increase_temp->monitor extend_time->monitor

Caption: A troubleshooting decision tree for the synthesis.

Optimized Experimental Protocol

This protocol is designed to provide a reliable and high-yielding synthesis of the target compound.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)
N-Boc-4-piperidone199.2510.0 g50.2
1,3-Diaminopropane74.123.72 g (4.2 mL)50.2
Methanol (anhydrous)-100 mL-
Acetic Acid (glacial)60.050.3 mL~5.2

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous methanol (100 mL). Stir at room temperature until all the solid has dissolved.

  • Reagent Addition: Add 1,3-diaminopropane (4.2 mL, 50.2 mmol) dropwise to the stirring solution over 5 minutes.

  • Catalysis: Add glacial acetic acid (0.3 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (Mobile Phase: 9:1 Ethyl Acetate/Methanol). The reaction is complete when the N-Boc-4-piperidone spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Dissolve the resulting residue in dichloromethane (150 mL).

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 0% to 10% methanol in ethyl acetate.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a white to off-white solid.

    • Expected Yield: 75-85%.

Characterization Data

  • Molecular Formula: C₁₄H₂₄N₂O₃[5]

  • Molecular Weight: 268.36 g/mol [5]

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (t, 4H), 2.90 (t, 2H), 2.75 (s, 4H), 1.80 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 210.1, 154.8, 79.6, 52.5, 48.1, 41.5, 28.4, 25.5.

  • Mass Spec (ESI+): m/z 269.2 [M+H]⁺

References

  • ResearchGate. Synthesis of spirocyclic piperidones. Available at: [Link]

  • White Rose Research Online. Strategies for the Synthesis of Spiropiperidines. Available at: [Link]

  • PubMed Central (PMC). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Available at: [Link]

  • ACS Publications. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. Available at: [Link]

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available at: [Link]

  • PubMed Central (PMC). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • PubMed. 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Available at: [Link]

  • ResearchGate. Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Available at: [Link]

Sources

Technical Support Center: Synthesis of Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. Diazaspiro[5.5]undecanes are core components in numerous bioactive compounds, targeting a range of disorders from pain to psychosis.[1] However, their synthesis is often accompanied by challenging side reactions that can impede progress and complicate purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the causality behind common experimental issues and provide field-proven solutions, grounded in authoritative scientific literature.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific, frequently encountered problems during the synthesis of diazaspiro[5.5]undecane scaffolds, particularly those involving intramolecular cyclization onto an iminium ion intermediate.

Q1: My reaction yield is significantly lower than expected, and I'm isolating a major byproduct. What is the likely side reaction?

A1: The most probable side reaction is the formation of an enamine via deprotonation of the key iminium ion intermediate.

Root Cause Analysis: The synthesis of the diazaspiro[5.5]undecane core often relies on the intramolecular trapping of an iminium ion. This cation is the critical branch point. While the desired pathway is the intramolecular nucleophilic attack to form the second ring, a competing pathway exists: deprotonation at the α-carbon to the iminium nitrogen, which yields a stable enamine.[2][3] This side reaction is particularly prevalent when using secondary amines to form the initial iminium ion from a ketone or aldehyde precursor.[4][5]

The choice between these two pathways is governed by kinetics, sterics, and reaction conditions. If the intramolecular cyclization is sterically hindered or electronically disfavored, or if a suitable base is present, enamine formation can become the dominant pathway.

Diagram: Competing Reaction Pathways

G cluster_main Reaction Crossroads cluster_path1 Desired Pathway cluster_path2 Side Reaction Start Acyclic Precursor (e.g., amino-ketone) Iminium Iminium Ion Intermediate Start->Iminium Acid catalyst -H2O Product Diazaspiro[5.5]undecane (Target Product) Iminium->Product Intramolecular Cyclization SideProduct Enamine Byproduct Iminium->SideProduct Deprotonation (Base, Heat)

Caption: Competing pathways originating from the iminium ion intermediate.

Troubleshooting & Mitigation Strategies:

  • pH Control: The formation of both the iminium ion and the enamine is acid-catalyzed.[6] However, excessive basicity can promote the deprotonation step. For reductive aminations leading to the spirocycle, maintaining a mildly acidic pH (typically 4-6) is crucial. Using a buffer system, such as AcOH/NaOAc, can help maintain the optimal pH range.[7]

  • Temperature Management: Higher temperatures can favor the elimination reaction that leads to the enamine. Running the reaction at the lowest feasible temperature that still allows for reasonable reaction kinetics can significantly suppress this side reaction. For sensitive substrates, starting at 0 °C and slowly warming to room temperature is advisable.

  • Solvent Choice: The choice of solvent can influence the stability of the iminium intermediate and the transition state of the cyclization. Protic solvents can participate in hydrogen bonding and may facilitate unwanted proton transfers. Consider using aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize enamine formation.

  • Efficient Water Removal: The initial formation of the iminium ion from an amine and a carbonyl is a condensation reaction that releases water.[6] If not removed, water can act as a weak base or participate in reversible reactions, potentially hindering the forward reaction. Using a Dean-Stark trap or adding molecular sieves can drive the reaction towards the desired product.

Q2: During a synthesis involving a nitrile precursor, I'm observing products with a primary amine instead of the spirocycle. What's causing this over-reduction?

A2: This side reaction is characteristic of using a reducing agent that is too powerful, such as Lithium Aluminum Hydride (LiAlH₄).

Root Cause Analysis: Certain synthetic routes to diazaspiro[5.5]undecanes utilize an α-aminonitrile precursor. The key step involves generating an iminium ion via the loss of a cyanide group (reductive decyanation), followed by intramolecular cyclization.[2] However, strong, non-selective hydride donors like LiAlH₄ can aggressively reduce the nitrile moiety directly to a diamine.[2] This pathway competes directly with the desired decyanation-cyclization sequence.

The outcome depends on the substrate's structure, stereoelectronic effects, and the reactivity of the chosen hydride reagent.[2]

Troubleshooting & Mitigation Strategies:

  • Select a Milder Reducing Agent: The most effective solution is to switch to a milder or more selective reducing agent. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are widely used for reductive amination and are less likely to reduce the nitrile group under controlled conditions.[2]

  • Optimize Reaction Conditions: If LiAlH₄ must be used, carefully controlling the stoichiometry and temperature is critical. Using a substoichiometric amount of the hydride at low temperatures (-78 °C to 0 °C) may favor the decyanation pathway over complete nitrile reduction.

  • Alternative Catalysts: For certain substrates, catalytic hydrogenation (e.g., using Pd/C) can be an effective method for reductive cyclization, though it may require screening to avoid other unwanted reductions on the molecule.

Table 1: Comparison of Reducing Agents for α-Aminonitrile Cyclization

Reducing AgentChemical FormulaTypical OutcomeAdvantagesDisadvantages
Lithium Aluminum HydrideLiAlH₄Can cause over-reduction of nitrile to amine[2]Highly reactivePoorly selective; can lead to multiple byproducts
Sodium BorohydrideNaBH₄Generally selective for iminium ion reductionMilder, safer to handle, good selectivityMay be too slow for some unreactive substrates
Sodium CyanoborohydrideNaBH₃CNHighly selective for iminium ions at acidic pHExcellent selectivity, stable in mild acidToxic cyanide byproduct; requires careful handling
Catalytic HydrogenationH₂, Pd/CEffective for some reductive cyclizations"Clean" reaction, no salt byproductsMay reduce other functional groups (e.g., alkenes, benzyl groups)
Q3: My crude product NMR shows a complex mixture of diastereomers. How can I control the stereochemistry at the spirocyclic center?

A3: The formation of multiple diastereomers often arises from the isomerization of the spirocyclic center, which can be influenced by the reaction conditions, particularly acidity.

Root Cause Analysis: The spiroketal or spiroaminal center is a stereocenter that can potentially isomerize under acidic or basic conditions. The cyclization can proceed under either kinetic or thermodynamic control. Most naturally occurring spiroketals exist in their most thermodynamically stable configuration, which is often favored by allowing the reaction to equilibrate.[8] If the reaction is run under conditions that do not allow for equilibration (e.g., rapid, low-temperature cyclization), a mixture of kinetically favored isomers may result.

Troubleshooting & Mitigation Strategies:

  • Thermodynamic vs. Kinetic Control:

    • For Thermodynamic Product: Use conditions that allow for equilibration. This typically involves using a catalytic amount of a protic acid (like TsOH or HCl) in a suitable solvent and allowing the reaction to stir for an extended period, sometimes with gentle heating. This allows the initially formed kinetic products to revert and re-cyclize into the most stable diastereomer.[8]

    • For Kinetic Product: If a specific, less stable isomer is desired, conditions must be carefully controlled to prevent equilibration. This usually involves using a strong Lewis acid to promote a rapid, irreversible cyclization at low temperatures.

  • Purification: If a mixture is unavoidable, careful purification is required. Flash column chromatography is often effective.[9][10] For very similar diastereomers, preparative HPLC may be necessary to achieve separation.[8]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a general experimental protocol? A: A robust starting point is a two-step, one-pot reductive amination/cyclization. See Protocol 1 below for a detailed methodology.

Q: My starting materials (e.g., 2-aminopyridine derivatives) are unreactive. How can I improve conversion? A: Unreactive amines or ketones are a common issue.[7] Increasing the concentration of the reactive carbonyl component can help push the initial equilibrium towards imine/iminium formation. If the amine is electronically deactivated, you may need more forcing conditions, such as higher temperatures or a stronger Lewis acid catalyst (e.g., TiCl₄), though this must be balanced against the risk of side reactions. Monitoring the formation of the iminium intermediate by techniques like NMR can provide valuable insight before committing to the reduction/cyclization step.[7]

Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Spirocyclization via Iminium Ion

This protocol provides a general workflow for the synthesis of a diazaspiro[5.5]undecane from an acyclic amino-ketone precursor.

1. Reagent Preparation:

  • Dissolve the amino-ketone starting material (1.0 equiv) in a suitable aprotic solvent (e.g., methanol or DCM, approx. 0.1 M concentration).
  • Prepare a solution of a mild acid catalyst (e.g., acetic acid, 1.1 equiv).

2. Iminium Ion Formation:

  • To the stirred solution of the starting material, add the acid catalyst dropwise at room temperature.
  • If water removal is necessary, add activated 4Å molecular sieves.
  • Stir the reaction for 1-4 hours to allow for the formation of the iminium ion intermediate. Monitor by TLC or LC-MS if possible.

3. Reductive Cyclization:

  • Cool the reaction mixture to 0 °C in an ice bath.
  • Add the reducing agent (e.g., NaBH₃CN, 1.5 equiv) portion-wise over 15-20 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon strong acidification.
  • Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours).

4. Workup and Extraction:

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
  • If molecular sieves were used, filter them off.
  • Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude residue by flash column chromatography. (See Protocol 2).
Protocol 2: Purification by Flash Column Chromatography

1. Column Packing:

  • Select a silica gel column of appropriate size for the scale of your reaction.
  • Pack the column using a slurry method with your starting eluent system. A common starting point for amine-containing compounds is a mixture of DCM and methanol.

2. Solvent System Selection:

  • Use TLC to determine an optimal solvent system. A good system will give your desired product an Rf value of ~0.25-0.35.
  • To prevent streaking of the basic amine product on the acidic silica gel, it is often necessary to add a small amount of a basic modifier to the eluent, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1% in the methanol portion).[10]

3. Loading and Elution:

  • Dissolve the crude product in a minimal amount of DCM. For less soluble products, "dry loading" (adsorbing the compound onto a small amount of silica gel) is recommended.
  • Apply the sample to the top of the column.
  • Begin elution with the selected solvent system, collecting fractions and monitoring by TLC.

Diagram: General Troubleshooting Workflow

G cluster_troubleshoot Troubleshooting Steps Start Start Reaction Check Low Yield or Complex Mixture? Start->Check Success High Yield, Clean Product Proceed to Purification Check->Success No Identify Identify Major Byproduct (NMR, LC-MS) Check->Identify Yes Enamine Is it an Enamine? Identify->Enamine OverReduced Is it an Over-Reduced Product? Enamine->OverReduced No Sol_Enamine Adjust pH (Buffer) Lower Temperature Use Aprotic Solvent Enamine->Sol_Enamine Yes Isomers Is it a Diastereomeric Mixture? OverReduced->Isomers No Sol_Reduced Use Milder Reductant (e.g., NaBH3CN) Control Stoichiometry OverReduced->Sol_Reduced Yes Sol_Isomers Force Thermodynamic Control (Acid Catalyst, Time) Optimize Purification Isomers->Sol_Isomers Yes Sol_Enamine->Start Re-run Optimized Reaction Sol_Reduced->Start Re-run Optimized Reaction Sol_Isomers->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • D. B. A. de Bont, et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1145–1166. [Link]

  • H. Heimgartner, et al. (2000). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Tetrahedron, 56(41), 8195-8203. [Link]

  • J. C. Hodges, et al. (2013). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-5. [Link]

  • Request PDF for "1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle". (2013). ResearchGate. [Link]

  • E. Portell, et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10835-10850. [Link]

  • James Ashenhurst. (2024). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • A. A. Jensen, et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Omega, 6(1), 389-400. [Link]

  • T. Sammakia, et al. (2007). Product Subclass 6: Enamines. Science of Synthesis, 33, 403-454. [Link]

  • S. Nanaki, et al. (2021). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 26(11), 3379. [Link]

  • A. Dolatabadi, et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 13328-13348. [Link]

  • B. M. Trost, et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Chemical Reviews, 108(8), 3051-3088. [Link]

  • LibreTexts Chemistry. (2023). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Jay. (n.d.). Formation of imines and enamines. Khan Academy. [Link]

  • Reddit user discussion. (2022). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

Sources

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate: A Guide to Stability and Handling

Welcome to the technical support guide for This compound (CAS No. 923009-54-5). This document is intended for researchers, chemists, and drug development professionals who utilize this versatile spirocyclic building block. Ensuring the chemical integrity of your starting materials is paramount for reproducible and successful experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols based on the fundamental chemistry of the molecule.

The stability of this compound is primarily governed by the tert-butoxycarbonyl (Boc) protecting group on the C10 nitrogen. Understanding the reactivity of this functional group is key to its proper handling and storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling and stability of this compound.

Q1: What are the definitive long-term storage conditions for this compound?

While some suppliers may ship this product at ambient temperature, for long-term storage (months to years), we strongly recommend storing the solid material at -20°C in a tightly sealed container.[1] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to minimize exposure to atmospheric moisture and oxygen.

  • Causality: The core structure contains two secondary amines (one as an amide) and a Boc-protected amine. While generally stable as a solid, low temperatures significantly slow down any potential degradation pathways, such as slow hydrolysis from trace moisture or aminolysis. A Safety Data Sheet for a structurally similar compound recommends storage at -20°C for one-year stability.[1]

Q2: How sensitive is the compound to air and moisture?

The compound is moderately stable but should be protected from prolonged exposure to moisture, especially when not in solid form. The primary concern with moisture is the potential for slow, acid-catalyzed hydrolysis of the Boc group, particularly if acidic impurities are present.

  • Mechanistic Insight: The Boc group is designed to be stable towards bases and nucleophiles but is labile under acidic conditions.[2][3][4] Ambient moisture can be absorbed by the solid, and if any acidic residue is present on the compound or in the storage environment, it can facilitate the cleavage of the Boc group over time, yielding the deprotected spirocycle and releasing isobutylene and CO₂.

Q3: I need to make a stock solution. What solvents are recommended and how should I store it?

For solutions, always use anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). We advise preparing solutions fresh for each experiment. If storage is unavoidable, store the solution under an inert atmosphere at -20°C for a very limited time (no more than 1-2 days) and re-validate its purity before use.

  • Expert Rationale: Protic solvents (like methanol or ethanol) are not recommended for long-term storage as they can participate in solvolysis reactions, especially at elevated temperatures or in the presence of trace acid/base catalysts.[5] Anhydrous conditions are critical to prevent hydrolysis.

Q4: What are the primary chemical incompatibilities I should be aware of?

The main incompatibility is with strong acids . The Boc group will be rapidly cleaved by acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[3][4] Additionally, caution should be exercised with strong oxidizing and reducing agents, as recommended for similar chemical structures.[1]

Q5: Is the compound stable in basic conditions?

Yes, the Boc protecting group is robust and stable under a wide range of basic and nucleophilic conditions.[2][6] This makes the compound well-suited for reactions involving the unprotected secondary amide nitrogen, such as alkylations or acylations, using bases like triethylamine (Et₃N), DIPEA, or even stronger bases like sodium hydride (NaH) in an appropriate anhydrous solvent.

Part 2: Troubleshooting Guide

Unexpected experimental results can often be traced back to reagent stability. This guide helps diagnose potential issues related to the integrity of your this compound.

Problem / Observation Potential Cause Recommended Action & Verification
Inconsistent or low reaction yields in a base-mediated reaction. Degradation of Starting Material: The compound may have partially degraded due to improper storage, leading to lower effective concentration and the presence of inhibitory impurities.1. Verify Integrity: Analyze a sample of your starting material via ¹H NMR and LC-MS. In the NMR, confirm the presence and correct integration of the sharp singlet for the tert-butyl protons (~1.4-1.5 ppm). In the LC-MS, look for the correct mass peak and check for a secondary peak corresponding to the deprotected compound (mass difference of 100.12 Da). 2. Procure Fresh Material: If degradation is confirmed, use a fresh, unopened bottle of the reagent.
Appearance of a new, more polar spot by TLC during reaction monitoring. Boc Deprotection: The reaction conditions may be inadvertently acidic. This could be due to an acidic reagent, byproduct formation, or use of non-anhydrous/acidic solvents.1. Check pH: Carefully check the pH of your reaction mixture and all reagents. Ensure solvents are freshly distilled or from a new, sealed bottle. 2. Re-evaluate Reagents: Ensure no acidic additives (e.g., ammonium chloride) were used prematurely. The Boc group is known to be cleaved by strong acids.[4]
The solid material appears discolored, clumpy, or oily. Moisture Absorption / Degradation: The material has likely been exposed to atmospheric moisture for an extended period, leading to physical changes and potential chemical degradation.Do not use the material. This is a clear sign of compromised integrity. Discard the vial and obtain a fresh lot. Implement stricter storage protocols (-20°C, inert atmosphere) going forward.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues that may be related to the stability of the starting material.

G start Unexpected Experimental Result (e.g., Low Yield, Byproducts) check_sm Step 1: Assess Starting Material Integrity start->check_sm review_storage Review Storage Conditions (Temp: -20°C? Inert Gas? Sealed?) check_sm->review_storage review_handling Review Handling Procedures (Used anhydrous solvents? Fresh solutions?) check_sm->review_handling qc Step 2: Perform QC Analysis (¹H NMR, LC-MS) review_storage->qc review_handling->qc result Compound Degraded? qc->result ok Integrity Confirmed Troubleshoot Other Reaction Parameters result->ok No not_ok Degradation Confirmed Procure Fresh Material & Implement Correct Storage result->not_ok Yes

Caption: Workflow for troubleshooting starting material stability.

Part 3: Key Data & Experimental Protocol

Stability and Storage Summary Table
ParameterRecommended ConditionRationale & Key Considerations
Solid Form (Long-Term) -20°C, tightly sealed container, under inert gas (Ar or N₂).Maximizes shelf-life by minimizing thermal and atmospheric degradation.[1]
Solid Form (Short-Term) Room Temperature (acceptable for shipping and bench-top use).Several suppliers list room temperature storage, implying short-term stability.[7][8][9]
Solution Form Prepare fresh. If storage is required: -20°C in anhydrous, aprotic solvent (DCM, THF) for <48h.The compound is less stable in solution. Avoid protic and acidic solvents.
Chemical Stability Stable to most bases and nucleophiles.[2]The Boc group is designed for orthogonality with base-labile protecting groups (e.g., Fmoc).
Chemical Incompatibility Strong acids (e.g., TFA, HCl), potentially strong oxidizing/reducing agents.[1][4]Acid-catalyzed cleavage is the primary degradation pathway for the Boc group.[3]
Experimental Protocol: N-Alkylation Demonstrating Boc Group Stability

This protocol describes the alkylation of the secondary amide nitrogen and serves as a model for a reaction where the stability of the Boc group under basic conditions is essential for success.

Objective: To perform a selective N-methylation on the 5-oxo position while preserving the C10-Boc protecting group.

Methodology:

  • Preparation (Inert Atmosphere):

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add this compound (1.0 eq).

    • Dissolve the solid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Causality: Anhydrous solvent is critical to prevent quenching of the strong base in the next step.

  • Deprotonation:

    • Cool the solution to 0°C using an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5 minutes.

    • Allow the mixture to stir at 0°C for 30 minutes. Effervescence (H₂ gas) should be observed.

    • Causality: NaH is a strong, non-nucleophilic base that will selectively deprotonate the amide N-H. The Boc group is completely stable to these conditions.[2]

  • Alkylation:

    • While maintaining the temperature at 0°C, add methyl iodide (MeI, 1.1 eq) dropwise via syringe.

    • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Causality: The resulting amide anion is a potent nucleophile that will readily displace the iodide from MeI.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-methylated product.

  • Validation:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Self-Validation Check: The ¹H NMR spectrum must show the retention of the characteristic singlet for the nine tert-butyl protons at ~1.4-1.5 ppm, confirming the integrity of the Boc group throughout the strongly basic reaction sequence. A new singlet corresponding to the N-methyl group should also be visible (~2.8-3.0 ppm).

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications, Organic Process Research & Development. [Link]

  • tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. PubChem. [Link]

  • tert-butyl 3-oxo-2, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 250 mg. HDH Chemicals. [Link]

Sources

common pitfalls in spirocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Spirocyclic Synthesis Technical Support Center

Welcome to the technical support center for spirocyclic compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricate challenges of constructing spirocyclic frameworks. Here, we address common pitfalls through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and validated by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stereochemical Control at the Spirocenter

Question: My reaction is producing a mixture of diastereomers at the spirocenter. How can I improve the stereoselectivity of my spirocyclization?

Answer: Achieving high stereoselectivity at the newly formed quaternary spirocenter is a cornerstone of spirocyclic synthesis. The observed lack of selectivity often stems from insufficient facial control during the key bond-forming event. Several strategies can be employed to address this, primarily revolving around substrate control, chiral auxiliaries, or asymmetric catalysis.

  • Substrate-Controlled Diastereoselectivity: The inherent chirality of your starting material can often direct the stereochemical outcome. For instance, in an intramolecular Michael addition, a pre-existing stereocenter on the tether connecting the nucleophile and the Michael acceptor can effectively shield one face of the molecule, favoring the approach of the nucleophile from the less hindered side. If your substrate lacks sufficient directing groups, you might consider redesigning the synthetic route to incorporate one.

  • Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary is a classic and effective strategy. Evans oxazolidinones, for example, can be appended to a carboxylic acid moiety in the precursor. Their bulky nature creates a highly biased steric environment that directs the trajectory of an incoming reagent or an intramolecular cyclization, leading to high diastereoselectivity. The auxiliary can then be cleaved under standard conditions post-cyclization.

  • Asymmetric Catalysis: This is arguably the most elegant approach. Chiral catalysts, such as those based on proline or cinchona alkaloids in organocatalysis, or chiral phosphine ligands in transition-metal catalysis, can create a chiral environment around the substrate. For example, in an intramolecular Heck reaction to form a spiro-oxindole, a chiral phosphine ligand coordinated to a palladium catalyst can effectively differentiate between the two enantiotopic faces of the π-system, leading to the preferential formation of one enantiomer.

Troubleshooting Workflow for Poor Stereoselectivity:

G start Poor Diastereoselectivity Observed q1 Is there a directing group in the substrate? start->q1 a1_yes Modify steric bulk of directing group or tether length. q1->a1_yes  Yes q2 Is the reaction amenable to asymmetric catalysis? q1->q2 No end Achieved High Stereoselectivity a1_yes->end a1_no Incorporate a Chiral Auxiliary a1_no->end q2->a1_no No a2_yes Screen Chiral Ligands/Catalysts (e.g., organocatalysts, transition metal complexes) q2->a2_yes  Yes a2_yes->end a2_no Consider redesigning the key cyclization step. a2_no->end

Caption: Decision workflow for troubleshooting poor stereoselectivity.

Ring Strain and Cyclization Efficiency

Question: My intramolecular cyclization to form the spirocycle is failing or giving very low yields. What are the likely causes and solutions?

Answer: The formation of spirocycles, especially those containing small rings (3- or 4-membered), can be energetically demanding due to the introduction of significant ring and torsional strain. A failed cyclization often points to either an unfavorable thermodynamic landscape or high kinetic barriers.

  • Thermodynamic Considerations (Baldwin's Rules): While Baldwin's rules are a powerful predictor for cyclization feasibility, they are less straightforward for spirocyclic systems. The key is to analyze the geometry of the transition state. For instance, a 5-endo-trig cyclization is typically disfavored. If your planned cyclization falls into a disfavored category, you may need to rethink your strategy. This could involve changing the length of the tether connecting the reacting centers or altering the hybridization of the atom being attacked.

  • Kinetic Barriers and Pre-organization: High activation energy can stall a reaction even if it's thermodynamically favorable. The precursor must adopt a specific conformation to allow the reacting ends to come into proximity. This is known as pre-organization.

    • The Thorpe-Ingold Effect: Introducing gem-disubstitution on the carbon atom of the chain linking the reactive groups can favor the cyclized product. These bulky groups restrict bond rotation, increasing the population of the reactive conformer and thus accelerating the rate of cyclization.

Troubleshooting Table for Failed Cyclizations:

Symptom Potential Cause Suggested Solution
No reaction, starting material recoveredHigh kinetic barrier; Unfavorable conformationIncrease reaction temperature; Introduce gem-disubstitution (Thorpe-Ingold effect); Use a template (e.g., a metal catalyst that pre-organizes the substrate).
Formation of intermolecular polymerSlow intramolecular rate allows for intermolecular reactionRun the reaction under high dilution conditions to favor the intramolecular pathway.
Low yield, complex mixture of byproductsRing strain in the product leads to decomposition or side reactionsUse milder reaction conditions (lower temperature, less reactive reagents); explore a different cyclization strategy that forms a less strained intermediate.
Challenges in Ring-Closing Metathesis (RCM)

Question: I am attempting a ring-closing metathesis (RCM) to form a spirocycle, but the reaction is inefficient. What factors should I investigate?

Answer: RCM is a powerful tool for spirocycle synthesis, but its success is highly dependent on the substrate and reaction conditions.

  • Catalyst Choice: The choice of the Grubbs-type catalyst is critical. For sterically hindered or electron-deficient olefins, a more reactive catalyst like the Grubbs 2nd or 3rd generation, or the Hoveyda-Grubbs catalysts, may be necessary to achieve efficient turnover.

  • Enyne Metathesis: If you are performing an enyne metathesis, the electronics of the system are crucial. Sometimes, the desired cyclization pathway competes with other unproductive metathesis pathways.

  • Substrate Conformation: As with other cyclizations, the substrate must be able to adopt a conformation that brings the two olefin partners together. Long, flexible tethers can decrease the effective molarity and hinder the reaction.

Experimental Protocol: Optimizing a Failed RCM for Spirocycle Synthesis

  • Catalyst Screening:

    • Set up parallel reactions using your starting material with different catalysts (e.g., Grubbs 1st Gen, Grubbs 2nd Gen, Hoveyda-Grubbs 2nd Gen).

    • Run each reaction at a standard concentration (e.g., 0.01 M in DCM or toluene) and temperature (e.g., 40 °C).

    • Monitor by TLC or LC-MS to identify the most promising catalyst.

  • Solvent and Temperature Variation:

    • Using the best catalyst from Step 1, run the reaction in different solvents (e.g., toluene, 1,2-dichloroethane) and at various temperatures (from RT to reflux). Some catalysts exhibit significantly different stability and activity profiles under different conditions.

  • Concentration Adjustment:

    • If intermolecular dimerization or oligomerization is observed, perform the reaction under high dilution (e.g., 0.001 M). This can be achieved by the slow addition of the substrate and catalyst solution to a larger volume of refluxing solvent.

Functional Group Compatibility in Multi-step Synthesis

Question: My planned synthesis involves several steps, and I am concerned about the stability of the spirocyclic core to subsequent reaction conditions. How can I plan for this?

Answer: This is a critical consideration in any complex synthesis. The spirocyclic core, once formed, may be labile under certain conditions.

  • Protecting Group Strategy: A robust protecting group strategy is essential. For example, if your spirocycle contains a ketone that needs to be preserved through a reduction step elsewhere in the molecule, it should be protected as a ketal or other suitable group. The choice of protecting group must be orthogonal to the subsequent reaction conditions.

  • Order of Operations: Carefully consider the sequence of your reactions. It is often advantageous to perform sensitive transformations before constructing the spirocyclic core. Conversely, sometimes the spirocyclic framework can be used to direct the stereochemistry of a later step, making its early formation desirable.

Logic Diagram for Synthetic Route Planning:

G start Proposed Synthetic Route q1 Is the spirocyclic core stable to all subsequent reaction conditions? start->q1 a1_yes Proceed with Synthesis q1->a1_yes  Yes a1_no Identify Incompatible Steps q1->a1_no No end Finalize Robust Synthetic Plan a1_yes->end q2 Can the order of steps be changed to protect the core? a1_no->q2 a2_yes Revise Synthetic Route q2->a2_yes  Yes a2_no Incorporate Orthogonal Protecting Groups q2->a2_no No a2_yes->end a2_no->end

Caption: Strategic planning for functional group compatibility.

References

  • Title: Asymmetric Michael reactions Source: Chemical Society Reviews URL: [Link]

  • Title: A new and useful general method for the synthesis of 5-, 6-, and 7-membered rings Source: Tetrahedron Letters URL: [Link]

  • Title: The Heck Reaction Source: Organic Reactions URL: [Link]

  • Title: The Concept of Strain in Organic Chemistry Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Baldwin Rules: Rings, Cyclizations Source: Comprehensive Organic Synthesis II URL: [Link]

  • Title: The Thorpe-Ingold Effect Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: Handbook of Metathesis, Volume 2: Catalyst Development and Applications Source: Wiley-VCH URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: Wiley URL: [Link]

Technical Support Center: Optimization of Reaction Conditions for Boc-Protected Spirodiamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of tert-butoxycarbonyl (Boc)-protected spirodiamines. Spirodiamines are valuable building blocks in medicinal chemistry due to their rigid, three-dimensional structures which allow for precise spatial orientation of functional groups. However, this same structural rigidity can present unique challenges in synthetic transformations, particularly during the crucial step of amine protection.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these reactions. We will explore the causality behind experimental choices to empower you to overcome common hurdles and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with spirodiamines.

Q1: What are the standard starting conditions for the Boc protection of a novel spirodiamine?

A1: For a typical spirodiamine, a good starting point is to use 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) per amine group you intend to protect. The reaction is often performed in a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature. A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIEA), is commonly added (1.2-1.5 equivalents) to neutralize the acid byproduct and drive the reaction forward.[1][2]

Q2: How do I choose between exhaustive di-protection and selective mono-protection?

A2: The choice depends entirely on your synthetic strategy.

  • For Di-protection: Use a slight excess of (Boc)₂O (2.2-2.5 equivalents) and base to ensure both amine groups react completely.

  • For Selective Mono-protection: This is more challenging due to the similar reactivity of the two amine groups in a symmetrical spirocycle. A common and effective strategy is the in situ mono-protonation of the diamine. By adding one equivalent of a strong acid (like HCl or TFA) prior to the introduction of (Boc)₂O, one amine is rendered unreactive as its salt, allowing for selective protection of the remaining free amine.[1][3][4][5] Slow addition of a stoichiometric amount (or slightly less, e.g., 0.9 equivalents) of (Boc)₂O is also crucial to prevent over-reaction.[6]

Q3: My spirodiamine starting material has poor solubility. What should I do?

A3: Poor solubility is a common issue with rigid, polar molecules like spirodiamines, especially if they exist as zwitterions or salts.[6][7] Consider the following:

  • Solvent Mixtures: A mixture of solvents can be effective. For example, using THF with a co-solvent like Dimethylformamide (DMF) or even a small amount of water can improve solubility.

  • Aqueous Basic Conditions: If the diamine is provided as a salt, dissolving it in an aqueous base (e.g., NaOH or NaHCO₃ solution) can generate the free amine in solution, which can then react with (Boc)₂O, often dissolved in a miscible co-solvent like acetone or THF.[8]

  • Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase solubility and reaction rate, but should be monitored carefully to avoid side reactions.[2]

Q4: How can I effectively monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting material, the mono-Boc, and the di-Boc products (e.g., Ethyl Acetate/Hexanes with a small amount of TEA to prevent streaking). Staining with ninhydrin is highly effective, as it will stain the free amine of the starting material and the mono-Boc product (typically yellow/orange), but not the fully protected di-Boc product. LC-MS is also an excellent tool for unambiguous identification of all species in the reaction mixture.

In-Depth Troubleshooting Guide

This section provides a structured approach to solving specific problems you may encounter during your experiments.

Problem 1: Low Yield or Incomplete Conversion

Your reaction stalls, leaving a significant amount of starting material even after an extended time.

Troubleshooting Workflow for Low Yield

start Low Yield / Incomplete Conversion cause1 Cause 1: Insufficient Reagent Activity/Stoichiometry start->cause1 cause2 Cause 2: Steric Hindrance start->cause2 cause3 Cause 3: Poor Solubility start->cause3 cause4 Cause 4: Ineffective Base start->cause4 sol1a Increase (Boc)₂O to 1.5-2.0 eq. cause1->sol1a Check stoichiometry sol1b Add catalytic DMAP (0.1 eq.) cause1->sol1b Amine is weakly nucleophilic sol2a Increase reaction temperature (40-60 °C) cause2->sol2a Overcome activation energy sol2b Prolong reaction time (24-48h) cause2->sol2b Allow more time for reaction sol3a Use co-solvent (THF/DMF) cause3->sol3a Homogenize reaction sol3b Switch to aqueous conditions (NaOH/THF/H₂O) cause3->sol3b For salt starting materials sol4a Switch to a stronger non-nucleophilic base (e.g., DBU) cause4->sol4a Ensure full deprotonation

Caption: Decision tree for troubleshooting low reaction yields.

  • Potential Cause A: Steric Hindrance

    • Explanation: The rigid spirocyclic core can sterically shield the amine functional groups, slowing down the nucleophilic attack on the bulky (Boc)₂O molecule. This is a primary consideration for spirodiamines compared to more flexible acyclic diamines.

    • Solution:

      • Increase Temperature: Heating the reaction to 40-60 °C can provide the necessary activation energy to overcome the steric barrier.

      • Add a Catalyst: The addition of a catalytic amount (0.05-0.1 equivalents) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction. DMAP first reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate, which is a more potent acylating agent.[9][10] Be cautious, as excess DMAP can promote side reactions (see Problem 2).

      • Prolong Reaction Time: For highly hindered systems, reactions may simply require longer times, up to 24-48 hours. Monitor periodically by TLC or LC-MS.

  • Potential Cause B: Ineffective Deprotonation or Base Issues

    • Explanation: If the base used is not strong enough or is sterically hindered itself, it may not efficiently deprotonate the amine salt formed after the initial reaction, leading to reaction stalling.

    • Solution:

      • Choice of Base: While TEA is common, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective for hindered amines.

      • Aqueous Base: Using an inorganic base like NaOH or K₂CO₃ in an aqueous/organic biphasic system can be very effective and simplifies workup.

  • Potential Cause C: Reagent Decomposition

    • Explanation: (Boc)₂O can slowly hydrolyze in the presence of water, especially if the reaction is heated or run for extended periods. If your starting material or solvents are not sufficiently dry, this can consume the reagent.

    • Solution: Ensure you are using anhydrous solvents, especially for reactions that require prolonged heating. If using aqueous conditions, a larger excess of (Boc)₂O may be necessary to compensate for hydrolysis.

Problem 2: Poor Selectivity (Mixture of Mono- and Di-Boc Products)

You are attempting a mono-protection but obtain a difficult-to-separate mixture containing starting material, mono-, and di-protected products.

  • Potential Cause A: Incorrect Stoichiometry or Rapid Addition

    • Explanation: If (Boc)₂O is present in a high local concentration, it can react with the desired mono-Boc product before all the starting diamine has reacted once. This is a common issue in achieving mono-protection.[6]

    • Solution:

      • Slow Addition: The single most effective technique is to add the (Boc)₂O (dissolved in the reaction solvent) dropwise over several hours using a syringe pump. This keeps the instantaneous concentration of the protecting agent low, favoring the reaction with the more nucleophilic starting diamine over the less nucleophilic mono-Boc product.

      • Fine-tune Stoichiometry: Use slightly less than one equivalent of (Boc)₂O (e.g., 0.8-0.95 equivalents). This ensures there isn't enough reagent to form a significant amount of the di-Boc product, making purification of the mono-Boc product from the unreacted starting material easier. A study on piperazine found 0.8 equivalents to be optimal for maximizing the mono-protected product.[11]

  • Potential Cause B: Ineffective Differentiation of Amine Reactivity

    • Explanation: In a symmetrical spirodiamine, both amines have nearly identical electronic and steric environments. To achieve selectivity, you must artificially create a difference in their reactivity.

    • Solution:

      • Mono-Protonation Strategy: As mentioned in the FAQ, this is a highly effective method. Dissolve the spirodiamine in a solvent like methanol and add exactly one equivalent of an acid (e.g., TFA, or HCl generated in situ from trimethylsilyl chloride).[5][12][13] After stirring for a short period to allow equilibration, add one equivalent of (Boc)₂O. The protonated amine is no longer nucleophilic, allowing the reaction to occur selectively at the free amine.

Problem 3: Complex NMR Spectra and Purification Difficulties

The crude product appears messy by NMR, showing more peaks than expected, and purification by column chromatography is challenging.

  • Potential Cause A: Presence of Rotamers

    • Explanation: The carbamate bond (N-COO) of the Boc group has partial double-bond character, leading to restricted rotation at room temperature. For asymmetrically substituted spirocycles, this can result in two distinct sets of NMR signals (rotamers) for the protons and carbons near the Boc group, making the spectrum appear complex.[] This is a characteristic of the product, not an impurity.

    • Solution:

      • Variable Temperature NMR: Acquiring an NMR spectrum at an elevated temperature (e.g., 50-80 °C) will cause the rotamers to interconvert rapidly on the NMR timescale, leading to a coalescence of the doubled peaks into a single, time-averaged set of signals. This can confirm that the complexity is due to rotamers and not impurities.

  • Potential Cause B: Formation of Urea Byproducts

    • Explanation: Especially with sterically hindered amines or when using catalytic DMAP at elevated temperatures, (Boc)₂O can promote the formation of an isocyanate intermediate, which then reacts with another amine molecule to form a urea byproduct.[15] These ureas can be difficult to separate from the desired product.

    • Solution:

      • Avoid High Temperatures with DMAP: If you are using DMAP as a catalyst, keep the reaction temperature at or below room temperature.

      • Alternative Workup: Ureas are often less basic than the desired Boc-protected amine. An acidic wash during workup (e.g., with dilute HCl) may protonate and extract the desired product and unreacted starting material into the aqueous phase, leaving the neutral urea byproduct in the organic layer. The aqueous layer can then be basified and re-extracted to recover the product.

Optimized Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Symmetrical Spirodiamine

This protocol utilizes the mono-protonation strategy for enhanced selectivity.

  • Dissolution & Protonation: Dissolve the spirodiamine (1.0 eq.) in anhydrous methanol (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (1.0 eq.) dropwise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure equilibrium.[13]

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq.) in methanol. Add this solution dropwise to the diamine salt solution over 1-2 hours.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in ethyl acetate or DCM.

    • Wash with a saturated sodium bicarbonate solution to neutralize the acid and remove any water-soluble components.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel to separate the mono-Boc product from any unreacted starting material or di-Boc byproduct.

Protocol 2: Exhaustive Di-Boc Protection of a Sterically Hindered Spirodiamine

This protocol is designed to drive the reaction to completion for challenging substrates.

  • Dissolution: Dissolve the spirodiamine (1.0 eq.) in anhydrous DCM or THF (approx. 0.1 M).

  • Addition of Reagents: Add DIEA (3.0 eq.), followed by di-tert-butyl dicarbonate (2.5 eq.). Finally, add DMAP (0.1 eq.).

  • Reaction: Stir the reaction at room temperature for 1 hour, then heat to a gentle reflux (approx. 40 °C for DCM) for 16-24 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material and mono-Boc intermediate.

  • Workup:

    • Cool the reaction to room temperature and dilute with DCM.

    • Wash sequentially with 1 M HCl solution (to remove DIEA and DMAP), water, and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography or recrystallization.

Data Summary Table

Goal Substrate Type (Boc)₂O (eq.) Base (eq.) Catalyst (eq.) Solvent Temp. Key Considerations
Mono-Protection Symmetrical Diamine0.9 - 1.01.0 (Post-Acid)NoneMeOH0°C to RTRequires pre-protonation with 1.0 eq. of acid (e.g., TFA).[13]
Di-Protection Standard Diamine2.2 - 2.5TEA (2.5)NoneDCM / THFRTStraightforward; ensure sufficient reagent to drive to completion.
Di-Protection Sterically Hindered2.5 - 3.0DIEA (3.0)DMAP (0.1)DCM / THFRT to 40°CDMAP and heat are used to overcome high activation energy.[9]
Poor Solubility Diamine Salt1.2 per amineNaOH (aq)NoneTHF / H₂ORTAqueous base deprotonates the salt, improving solubility.[6][7]

Mechanistic Visualization

General Mechanism of Boc Protection with DMAP Catalysis

cluster_0 Catalyst Activation DMAP DMAP Intermediate N-Boc-Pyridinium Ion (Highly Reactive) DMAP->Intermediate + (Boc)₂O Boc2O (Boc)₂O Product R-NH-Boc Intermediate->Product - DMAP (regenerated) Amine R-NH₂ (Spirodiamine) Amine->Product + Intermediate

Caption: DMAP-catalyzed pathway for Boc protection.

References

  • Fedorov, Y. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3974-81. [Link]

  • Ali, M., et al. Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[][]-Spirodiamines. [Source information not fully available]

  • Reddit user discussion. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]

  • ResearchGate. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Request PDF. [Link]

  • Reddit user discussion. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). commonorganicchemistry.com. [Link]

  • ResearchGate. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Request PDF. [Link]

  • Fox, J. M., et al. (2009). Synthesis of Boc-protected bicycloproline. National Institutes of Health. [Link]

  • ACS Publications. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). commonorganicchemistry.com. [Link]

  • SciSpace. (2017). General method for selective Mono-Boc protection of diamines and thereof. scispace.com. [Link]

  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. PDF. [Link]

  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications. [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]

  • Sciforum. (2011). Selective Mono-Boc-Protection of Bispidine. Molbank. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. organic-chemistry.org. [Link]

  • Vovk, T. V., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(2), 2493-2504. [Link]

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]

  • Dey, S., & Garner, P. (2008). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry, 73(4), 1525-1528. [Link]

  • Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 633-648. [Link]

  • Reddit user discussion. (2021). Having great trouble with a Boc-protection reaction. r/Chempros. [Link]

Sources

Technical Support Center: Deprotection of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient deprotection of this valuable spirocyclic diamine intermediate.

Introduction

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1] The deprotection of this compound is a critical step in the synthesis of various biologically active molecules. However, like any chemical transformation, it can present challenges. This guide will address common issues encountered during this process, providing explanations grounded in chemical principles and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Boc deprotection is incomplete. What are the common causes and how can I drive the reaction to completion?

Answer:

Incomplete deprotection is a frequent issue. Several factors can contribute to this, primarily related to the acid's reactivity, reaction time, and temperature.

Troubleshooting Steps:

  • Acid Choice and Concentration: While both trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are effective, their efficacy can vary depending on the solvent and substrate.[2][3]

    • TFA: Typically used in dichloromethane (DCM), it is a strong acid that often leads to rapid deprotection.[4][5] If the reaction is sluggish, consider increasing the concentration of TFA or using it neat for a short period.

    • HCl in Dioxane/Methanol: A 4M solution of HCl in dioxane is a common and effective reagent for Boc deprotection.[6][7] Using HCl in methanol can also be effective.[3] Ensure your HCl solution is not old or has decreased in molarity.

  • Reaction Time and Temperature: Boc deprotection is often carried out at room temperature.[2][6] If you observe incomplete conversion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), consider the following:

    • Extend the Reaction Time: Continue to monitor the reaction for an additional 1-2 hours.

    • Slightly Increase Temperature: A gentle increase in temperature to 30-40°C can sometimes accelerate the reaction. However, be cautious as this may also promote side reactions.

  • Water Content: The presence of water can hydrolyze the Boc group, but in some cases, anhydrous conditions are preferred to prevent unwanted side reactions with other functional groups that might be present in your molecule. Ensure your solvents are dry if necessary for your specific substrate.

Mechanism of Acid-Catalyzed Boc Deprotection:

The deprotection proceeds through a well-established mechanism. The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group. The subsequent loss of the stable tert-butyl cation and the carbamic acid intermediate, which readily decarboxylates to the free amine and carbon dioxide, drives the reaction forward.[1][4][8]

deprotection_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine Boc-Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-Amine->Protonated_Boc + H+ H+ H+ tBu_cation t-Bu+ Protonated_Boc->tBu_cation + Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid -> Amine R-NH2 Carbamic_Acid->Amine -> CO2 CO2 Carbamic_Acid->CO2 + Ammonium_Salt R-NH3+ X- Amine->Ammonium_Salt + H+X-

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

FAQ 2: I am observing significant side product formation. What are the likely side reactions and how can I mitigate them?

Answer:

The primary culprit for side reactions during Boc deprotection is the highly reactive tert-butyl cation that is generated.[9] This electrophile can be trapped by nucleophiles present in your molecule or the reaction mixture.

Common Side Reactions and Solutions:

Side Reaction Cause Mitigation Strategy
Alkylation of Nucleophilic Residues The tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic functional groups.[9][10]Use a scavenger like anisole or thioanisole to trap the tert-butyl cation.[3]
Formation of tert-Butyl Adducts The tert-butyl cation can react with the solvent or other components of the reaction mixture.Choose a less nucleophilic solvent. DCM is generally a good choice.
Dimerization/Polymerization In some cases, the deprotected amine can react with remaining starting material or other reactive intermediates.Ensure efficient stirring and consider adding the acid slowly at a lower temperature to control the reaction rate.

Experimental Protocol for Deprotection with Scavengers:

  • Dissolve this compound in anhydrous DCM.

  • Add a scavenger (e.g., anisole, 5-10 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (20-50% in DCM) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and monitor by TLC or LC-MS.

  • Once complete, proceed with the workup.

FAQ 3: What is the best way to monitor the progress of the deprotection reaction?

Answer:

Real-time monitoring is crucial for determining the reaction endpoint and preventing the formation of degradation products due to prolonged exposure to acid.

Recommended Monitoring Techniques:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The deprotected amine salt will have a much lower Rf value and may streak on the silica plate. Staining with ninhydrin can help visualize the primary amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction.[11] It allows you to track the masses of the starting material, product, and any potential byproducts. A typical observation would be the disappearance of the peak corresponding to the mass of the Boc-protected starting material and the appearance of a new peak corresponding to the mass of the deprotected product.

reaction_monitoring Start Start Reaction TLC_LCMS Take Aliquot for TLC/LC-MS Analysis Start->TLC_LCMS Check_Completion Is Starting Material Consumed? TLC_LCMS->Check_Completion Continue Continue Reaction Check_Completion->Continue No Workup Proceed to Workup Check_Completion->Workup Yes Continue->TLC_LCMS

Caption: Workflow for monitoring the deprotection reaction.

FAQ 4: I am having trouble with the workup and isolation of my deprotected product. What is the recommended procedure?

Answer:

The workup procedure aims to remove the excess acid and byproducts, and to isolate the deprotected amine, usually as a salt. The choice of workup depends on the properties of your product and the acid used.

General Workup Procedure:

  • Removal of Volatile Acid: If TFA was used, it can often be removed by co-evaporation with a solvent like toluene or DCM under reduced pressure.[2][12]

  • Aqueous Wash: If a non-volatile acid like HCl was used, or if residual TFA needs to be removed, an aqueous workup is necessary.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak base to neutralize the excess acid.[13] Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel.

    • Wash with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Isolation of the Free Amine vs. the Salt:

  • Amine Salt: After evaporation of the solvent and excess acid, the product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). This is often a stable, crystalline solid that can be used directly in the next step.

  • Free Amine: To obtain the free amine, a basic workup is required. After neutralizing the excess acid, the aqueous layer can be made basic (pH > 10) with a strong base like NaOH and then extracted with an organic solvent. However, be aware that the free spirocyclic diamine may have different solubility and stability properties compared to its salt form.

Summary of Recommended Deprotection Protocols

Method Reagents Solvent Temperature Typical Time Notes
TFA/DCM 20-50% TFADichloromethane (DCM)0 °C to RT30 min - 2 hGood for rapid deprotection. Volatile and easy to remove.[4][5]
HCl/Dioxane 4M HCl in DioxaneDioxaneRoom Temperature1 - 4 hA common and reliable method.[6][7] The product is isolated as the hydrochloride salt.
HCl/Methanol Gaseous HCl in MethanolMethanol0 °C to RT1 - 3 hCan be a good alternative if dioxane is not desired.[3]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Coffey, D. S., et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(6), 946-948. Available at: [Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Understanding the Acid Workup: A Key Step in Organic Chemistry. Oreate AI Blog. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. Available at: [Link]

  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of Polar Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of polar spiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for the unique challenges presented by this class of molecules. The inherent polarity and rigid, three-dimensional structure of spiro compounds often render traditional reversed-phase chromatography methods inadequate. This guide will explore advanced techniques and provide practical solutions to common purification issues.

Frequently Asked Questions (FAQs)

Q1: Why is my polar spiro compound not retaining on a C18 column?

This is a common issue stemming from the fundamental principles of reversed-phase chromatography, which relies on hydrophobic interactions between the analyte and the stationary phase. Polar compounds, by nature, have a stronger affinity for the polar mobile phase than the non-polar C18 stationary phase, leading to little or no retention.[1] This results in the compound eluting in or near the void volume of the column.

Q2: What are the primary alternative chromatographic techniques for purifying polar spiro compounds?

For successful purification of polar spiro compounds, it is often necessary to move beyond traditional reversed-phase methods. The most effective alternatives include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[2] This creates a water-enriched layer on the surface of the stationary phase, allowing for the retention of polar compounds through partitioning, ion exchange, and hydrogen bonding.[3]

  • Mixed-Mode Chromatography (MMC): These columns possess stationary phases with both reversed-phase and ion-exchange functionalities.[4] This dual nature allows for the simultaneous separation of compounds with a wide range of polarities and is particularly useful for polar spiro compounds that may also carry a charge.[4][5]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a polar organic co-solvent.[6] It is a highly efficient technique for both achiral and chiral separations of polar compounds and is considered a "green" chromatography option due to reduced organic solvent consumption.[7]

Q3: My peak shapes are broad and tailing. What are the likely causes?

Poor peak shape is a frequent challenge in the chromatography of polar compounds. Several factors can contribute to this issue:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as strong adsorption to active sites on the silica backbone, can lead to peak tailing.

  • Mobile Phase pH: For ionizable spiro compounds, the pH of the mobile phase is critical. An inappropriate pH can lead to multiple analyte forms in solution, resulting in broad or split peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Column Void: A void at the head of the column can cause band broadening and distorted peaks.

Q4: How do I choose between HILIC, MMC, and SFC for my specific polar spiro compound?

The choice of technique depends on the specific properties of your compound and the impurities you need to separate from.

  • Start with HILIC if your primary challenge is retaining a highly polar, neutral, or ionizable spiro compound.[3]

  • Consider MMC if your sample contains a mixture of polar and non-polar compounds or if your spiro compound has ionizable functional groups that can be exploited for enhanced selectivity.[4][5]

  • Explore SFC for its high speed and efficiency, especially for chiral separations of polar spiro compounds.[7] SFC is also advantageous when you need to avoid aqueous mobile phases.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Retention in HILIC for Polar Spiro Compounds

Problem: Insufficient retention of a polar spiro compound on a HILIC column.

Causality: In HILIC, retention is driven by the partitioning of the polar analyte into the aqueous layer adsorbed on the stationary phase surface. Insufficient retention suggests that the analyte has a higher affinity for the bulk mobile phase.

Troubleshooting Workflow:

Caption: HILIC Retention Troubleshooting Workflow.

Detailed Steps:

  • Increase the Organic Solvent Concentration: In HILIC, the organic solvent (typically acetonitrile) is the weak solvent. Increasing its proportion in the mobile phase will increase the retention of polar analytes.[8]

  • Decrease the Buffer Concentration: For ionizable spiro compounds, reducing the salt concentration in the mobile phase can enhance retention by promoting electrostatic interactions with the stationary phase.

  • Change the HILIC Stationary Phase: Not all HILIC columns are the same. If an unbonded silica column does not provide adequate retention, consider phases with different functionalities such as amide, diol, or zwitterionic ligands, which offer alternative selectivity.

  • Ensure Proper Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.

Guide 2: Addressing Peak Tailing in the Purification of Basic Spiro Compounds

Problem: Significant peak tailing for a basic polar spiro compound.

Causality: Basic compounds can interact strongly with acidic silanol groups on the surface of silica-based stationary phases, leading to tailing. This is a common issue in both reversed-phase and HILIC.

Troubleshooting Workflow:

Caption: Peak Tailing Troubleshooting for Basic Spiro Compounds.

Detailed Steps:

  • Add a Competing Base to the Mobile Phase: Introducing a small amount of a basic additive, such as ammonia or diethylamine, can saturate the active sites on the stationary phase, reducing their interaction with your basic spiro compound and improving peak shape.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the basic spiro compound, which may reduce tailing, but be mindful of its effect on retention.

  • Use a Deactivated or Hybrid Stationary Phase: Modern stationary phases are often end-capped or based on hybrid particles to minimize the number of free silanol groups, leading to better peak shapes for basic compounds.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is often well-suited for the purification of basic compounds. The use of a basic additive in the co-solvent can lead to excellent peak shapes.

Guide 3: Method Development for Chiral Separation of Polar Spiro Enantiomers

Problem: Failure to resolve the enantiomers of a polar chiral spiro compound.

Causality: Chiral recognition requires a specific interaction between the analyte and the chiral stationary phase (CSP). The lack of separation indicates that the chosen CSP and mobile phase conditions do not provide a sufficient difference in the interaction energies of the two enantiomers. The rigid structure of spiro compounds can make finding the right CSP challenging.

Method Development Strategy:

  • Initial Screening of Chiral Stationary Phases: It is difficult to predict which CSP will be effective for a given compound.[9] Therefore, a screening approach using a diverse set of CSPs is recommended. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are a good starting point as they are versatile and can be used in normal-phase, polar organic, and reversed-phase modes.[10]

CSP Type Common Solvents Interaction Mechanism
Polysaccharide-basedHeptane/Alcohol, Acetonitrile, Methanol/WaterHydrogen bonding, dipole-dipole, steric interactions
Pirkle-typeHeptane/Alcoholπ-π interactions, hydrogen bonding, dipole-dipole
Protein-basedAqueous buffersHydrophobic and electrostatic interactions
  • Mobile Phase Optimization:

    • Normal-Phase and Polar Organic Modes: The choice and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase can significantly impact selectivity.

    • Reversed-Phase Mode: The organic modifier (acetonitrile or methanol) and the pH of the aqueous phase should be optimized.

    • SFC: The type and percentage of the co-solvent (e.g., methanol, ethanol) and any additives (acidic or basic) are critical for achieving separation.[7]

  • Temperature Optimization: Temperature can affect the thermodynamics of the chiral recognition process. Both increasing and decreasing the column temperature should be explored to improve resolution.

Step-by-Step Protocol for Chiral Method Screening in SFC:

  • Prepare a stock solution of your racemic polar spiro compound in a suitable solvent (e.g., methanol, ethanol).

  • Select a set of 3-5 diverse chiral columns (e.g., polysaccharide-based, Pirkle-type).

  • Prepare a primary mobile phase of supercritical CO2 and a set of co-solvents (e.g., methanol, ethanol, acetonitrile) with and without acidic (e.g., formic acid) and basic (e.g., diethylamine) additives.

  • Perform a rapid gradient screening on each column with each co-solvent combination. A typical gradient would be from 5% to 40% co-solvent over 5-10 minutes.

  • Analyze the screening data to identify promising conditions (partial or complete separation).

  • Optimize the most promising conditions by fine-tuning the co-solvent percentage, gradient slope, temperature, and back-pressure.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Pesek, J. J., Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Zala, S. P., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research, 4(2), 41-55.
  • Mangelings, D. (2014, February 27). Current Trends in Chiral Chromatography. LCGC International. [Link]

  • Rios Torres, R. (Ed.). (2020).
  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Yan, J., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Hewitt, D. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • Zheng, Y., & Tice, C. M. (2016). Spirocyclic scaffolds in drug discovery. Expert opinion on drug discovery, 11(3), 237-253.
  • Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • Chemistry For Everyone. (2025, February 13). How To Tell Which Compound Is More Polar In Chromatography? [Video]. YouTube. [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • YMC. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Das, A., & Jayaprakash, S. (2021). Chiral chromatography method screening strategies: Past, Present and Future. Journal of Pharmaceutical and Biomedical Analysis, 194, 113778.
  • Chemistry For Everyone. (2025, January 22). How Does Polarity Affect Chromatography? [Video]. YouTube. [Link]

  • Sarpong, R., et al. (2019). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. The Journal of organic chemistry, 84(12), 7757-7771.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Cytiva. (2024, September 2). Fundamentals of mixed mode (multimodal) chromatography. [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. [Link]

  • LibreTexts Chemistry. (2023, October 6). Functional Groups. [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • West, C., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC North America, 34(5), 332-345.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Shimadzu. (n.d.). SELECTING THE RIGHT SFC COLUMN. [Link]

  • Ilisz, I., et al. (2024).
  • Wang, Y., et al. (2020). Supercritical fluid chromatography based on reversed-phase/ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids.
  • Sorbtech. (2026, January 14). Column chromatography method development checklist. [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. [Link]

Sources

Navigating the Scale-Up of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

The successful scale-up of complex chemical syntheses is a critical juncture in drug development and chemical research. This guide provides a dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges during the scale-up of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate reactions. Drawing upon established principles of process chemistry and insights from the synthesis of analogous spirocyclic systems, this document offers practical troubleshooting advice and detailed protocols to ensure a robust and reproducible scale-up process.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the formation of the spirocyclic core followed by functionalization and protection steps. While seemingly straightforward on a small scale, scaling up this process can introduce a host of challenges, from managing reaction exotherms to controlling impurity profiles.

A plausible synthetic approach involves a multi-step sequence, beginning with the construction of the piperidone ring, followed by the introduction of the second nitrogen-containing ring to form the spirocyclic system. Subsequent Boc protection of one of the nitrogens yields the target molecule.

Synthetic_Pathway A Starting Materials (e.g., Piperidone derivative) B Spirocyclization A->B Reagents & Conditions C Intermediate Diazaspiro[5.5]undecanone B->C D Boc Protection C->D Boc2O, Base E This compound D->E

Caption: A generalized synthetic workflow for this compound.

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses common issues encountered during the scale-up of this compound synthesis in a practical, question-and-answer format.

Reaction Monitoring and Control

Question 1: My reaction is showing a significant exotherm upon scaling up, leading to the formation of multiple byproducts. How can I better control the reaction temperature?

Answer: Exotherm management is a critical aspect of process scale-up. The increased volume-to-surface area ratio in larger reactors makes heat dissipation less efficient. Here are several strategies to mitigate this issue:

  • Controlled Reagent Addition: Instead of adding reagents all at once, employ a controlled addition strategy using a syringe pump or a dropping funnel. This allows for the gradual release of heat, which can be more effectively managed by the reactor's cooling system.

  • Solvent Selection: The choice of solvent can significantly impact heat management. A solvent with a higher boiling point and specific heat capacity can absorb more energy before its temperature rises.

  • Cooling Bath Efficiency: Ensure your cooling bath is appropriately sized for the reaction scale and is maintained at a sufficiently low temperature. For highly exothermic steps, consider using a more powerful cooling system.

  • Reaction Concentration: Running the reaction at a more dilute concentration can help to dissipate heat more effectively, although this may impact reaction kinetics and increase solvent costs. A careful balance must be struck.

Question 2: I am observing incomplete conversion of my starting material, even after extending the reaction time. What could be the cause?

Answer: Incomplete conversion on a larger scale can stem from several factors:

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction's progress. Ensure your stirring mechanism (e.g., overhead stirrer) is robust enough for the increased volume and viscosity of the reaction mixture.

  • Reagent Purity and Stoichiometry: Verify the purity of your starting materials and reagents. Impurities can sometimes inhibit the reaction. Also, re-confirm the stoichiometry of your reagents, as minor weighing errors can become significant at a larger scale.

  • Catalyst Deactivation: If your reaction employs a catalyst, it may be deactivating over time. Consider adding the catalyst in portions or using a more robust catalytic system.

Work-up and Purification Challenges

Question 3: During the aqueous work-up, I am experiencing emulsion formation, making phase separation difficult and leading to product loss. What can I do?

Answer: Emulsion formation is a common issue during the work-up of reactions containing both aqueous and organic phases, especially when basic or acidic solutions are used. To address this:

  • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., adding some ethyl acetate to a dichloromethane extraction) can sometimes disrupt the emulsion.

  • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or another filter aid can help to break up the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifugation can be a highly effective method for separating the layers.

Question 4: My product is difficult to crystallize, and I am getting an oil instead of a solid. How can I improve my crystallization process?

Answer: Obtaining a crystalline product is crucial for achieving high purity. If your product is oiling out, consider the following:

  • Solvent System Screening: Experiment with different solvent systems. A good crystallization solvent is one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a "good" solvent (high solubility) and an "anti-solvent" (low solubility) is often effective.

  • Seeding: Introduce a small crystal of the desired product (a seed crystal) to the supersaturated solution to initiate crystallization.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling can promote oiling out.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

Troubleshooting_Workflow cluster_IC Troubleshooting Incomplete Conversion cluster_E Managing Exotherms cluster_EM Breaking Emulsions cluster_C Improving Crystallization Start Scale-Up Issue Identified Incomplete_Conversion Incomplete Conversion Start->Incomplete_Conversion Exotherm Exotherm Control Start->Exotherm Emulsion Emulsion in Work-up Start->Emulsion Crystallization Crystallization Failure Start->Crystallization IC1 Check Mixing Efficiency Incomplete_Conversion->IC1 E1 Controlled Reagent Addition Exotherm->E1 EM1 Brine Wash Emulsion->EM1 C1 Screen Solvent Systems Crystallization->C1 IC2 Verify Reagent Purity & Stoichiometry IC1->IC2 IC3 Investigate Catalyst Deactivation IC2->IC3 E2 Optimize Solvent Choice E1->E2 E3 Enhance Cooling E2->E3 EM2 Add Co-solvent EM1->EM2 EM3 Filter through Celite® EM2->EM3 C2 Seed the Solution C1->C2 C3 Controlled Cooling C2->C3

Caption: A decision-making workflow for troubleshooting common scale-up issues.

Impurity Profiling and Management

Question 5: I am observing a persistent impurity in my final product that co-elutes with it on silica gel chromatography. How can I identify and remove it?

Answer: Identifying and removing persistent impurities is a common challenge in process chemistry. Here's a systematic approach:

  • Impurity Identification: Isolate a small amount of the impure material and use analytical techniques such as LC-MS and NMR to determine the structure of the impurity. This will provide clues about its origin.

  • Source of Impurity: Once identified, you can often deduce the source of the impurity. It could be a byproduct from a side reaction, an unreacted starting material from a previous step, or a degradation product.

  • Reaction Optimization: If the impurity is a byproduct, revisit the reaction conditions. Adjusting the temperature, reaction time, or stoichiometry of reagents can often minimize its formation.

  • Alternative Purification: If chromatography is ineffective, explore other purification techniques. Recrystallization from a different solvent system, trituration, or even derivatization followed by removal and deprotection can be effective strategies.

Section 3: Experimental Protocols

The following are generalized, step-by-step protocols for the key stages of the synthesis. These should be adapted and optimized for your specific laboratory conditions and scale.

Protocol: Boc Protection of the Diazaspiro[5.5]undecanone Intermediate
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the diazaspiro[5.5]undecanone intermediate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) in the same solvent and add it dropwise to the reaction mixture via the addition funnel, while maintaining the temperature between 0-5 °C with an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification by Crystallization
  • Solvent Selection: Based on small-scale trials, select an appropriate solvent or solvent system for crystallization.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by seeding or scratching.

  • Cooling: Once crystallization has begun, cool the mixture in an ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Section 4: Data Presentation

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)Key Considerations for Scale-Up
Typical Yield 85-95%75-85%Yields may decrease slightly on scale-up due to handling losses and less efficient heat/mass transfer.
Purity (by HPLC) >98%>98%Maintaining high purity requires careful control of reaction conditions and optimized purification protocols.
Reaction Time 2-4 hours4-8 hoursLonger reaction times may be necessary to ensure complete conversion due to mixing and heat transfer limitations.
Solvent Volume 10-20 mL1-2 LSolvent volumes should be optimized to balance reaction concentration, heat dissipation, and cost.

Section 5: References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • The Challenges of Increased Complexity in API Development and Manufacture. [Link]

  • Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. [Link]

  • Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. [Link]

handling and safety precautions for tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

A Senior Application Scientist's Guide to Safe Handling and Experimental Troubleshooting

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide clear, actionable guidance on the safe handling, storage, and use of this compound, alongside troubleshooting advice for common experimental challenges.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this specific compound (CAS No. 923009-54-5) is not publicly available. The following guidance is synthesized from data on structurally similar compounds, general principles of laboratory safety, and information from chemical suppliers. Users must always perform their own risk assessment in conjunction with their institution's safety protocols before commencing work.

Part 1: Frequently Asked Questions (FAQs) - Core Safety & Handling

This section addresses the most common questions regarding the fundamental safety and handling protocols for this compound.

Q1: What is this compound and what are its basic properties?

A1: this compound is a spirocyclic organic compound. The presence of the Boc-protecting group, amide, and secondary amine functionalities makes it a useful building block in medicinal chemistry and organic synthesis.

Table 1: Physical & Chemical Properties

Property Value Source
CAS Number 923009-54-5 [1]
Molecular Formula C₁₄H₂₄N₂O₃ [1]
Molecular Weight 268.36 g/mol [1]
Appearance Typically a solid (inferred) N/A

| Storage Temperature | Room Temperature |[2][3] |

Q2: What are the primary hazards associated with this compound?

A2: While specific toxicological data is limited, the compound is classified as an irritant [1]. Based on the hazard profiles of structurally similar spirocyclic compounds, researchers should assume it may present the following risks:

  • Harmful if swallowed (Acute oral toxicity)[4][5].

  • Causes skin irritation [4][5].

  • Causes serious eye damage/irritation [4][5].

  • May cause respiratory irritation [4][5].

Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment to prevent exposure through all potential routes (inhalation, ingestion, skin/eye contact).

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A multi-layered PPE approach is essential to minimize exposure risk.[6][7][8]

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes[8].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of damage before each use. Change gloves immediately if they become contaminated[8].

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fastened. Ensure it has long sleeves[7].

  • Footwear: Closed-toe shoes made of a non-porous material are required. Sandals or perforated shoes are strictly forbidden in the laboratory[8].

Q4: How should I properly store this compound?

A4: Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.

  • Container: Keep the compound in its original, tightly sealed container[4].

  • Environment: Store in a cool, dry, and well-ventilated area[4]. Supplier information suggests storage at room temperature is acceptable[2][3].

  • Incompatibilities: Based on the reactivity of similar molecules, store this compound away from strong acids, strong bases, and strong oxidizing/reducing agents to prevent potentially hazardous reactions[4].

Q5: What is the correct procedure for weighing and dissolving this compound?

A5: Follow the detailed protocol in Part 3 of this guide. The key principles are to minimize the generation of dust and to prevent contamination. All weighing and initial dissolution steps should be performed inside a certified chemical fume hood or a ventilated balance enclosure.

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides solutions to common problems encountered during experiments involving this compound.

Q6: My compound is difficult to dissolve. What solvents can I try?

A6:

  • Initial Assessment: Start with common polar aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. Given the Boc-group, it should exhibit reasonable solubility in these solvents.

  • Heating: Gentle warming may increase solubility. However, perform a small-scale test first to ensure the compound does not decompose at elevated temperatures. Always heat under an inert atmosphere (e.g., Nitrogen or Argon) if the compound is suspected to be sensitive to air or moisture.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the rate of dissolution.

  • Solvent Systems: If a single solvent is ineffective, a co-solvent system might be necessary. For example, a mixture of DCM and a small amount of Methanol or DMF could improve solubility. Causality: The different polarity of the co-solvent can disrupt the crystal lattice energy of the solid more effectively.

  • Avoid: Do not use highly acidic or basic solvents unless they are part of the reaction conditions, as they could cleave the Boc-protecting group or react with the amide functionality.

Q7: I am observing compound degradation or unexpected side products. What could be the cause?

A7:

  • Boc-Group Instability: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Ensure your reaction medium and any subsequent workup or purification steps (e.g., silica gel chromatography) are not acidic. If acidity is unavoidable, consider switching to a more robust protecting group.

  • Amide Hydrolysis: The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, especially with heating. Maintain a neutral pH whenever possible.

  • Oxidation: The secondary amine is susceptible to oxidation. If your reaction is air-sensitive, ensure all solvents are properly degassed and the reaction is run under an inert atmosphere.

  • Self-Condensation: Under certain conditions (e.g., high heat or in the presence of specific catalysts), molecules containing both amine and ketone functionalities can potentially undergo self-condensation reactions. Keep reaction temperatures as low as reasonably possible to achieve the desired transformation.

Q8: What should I do in the event of a spill?

A8: Act quickly and safely. The appropriate response depends on the size of the spill.

  • Minor Spill (Small amount of solid):

    • Alert personnel in the immediate area.

    • Wear your full PPE (lab coat, goggles, gloves).

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the immediate area and alert all nearby personnel.

    • If the substance is volatile or dusty, and the spill is large, evacuate the entire lab and activate the emergency alarm.

    • Contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

See the spill response workflow diagram below for a clear decision-making process.

Part 3: Detailed Experimental Protocols & Visualizations

This section provides a standardized protocol for a fundamental laboratory task and visual diagrams to reinforce safety workflows.

Protocol: Safely Weighing and Preparing a Solution

Objective: To accurately weigh a solid sample of this compound and prepare a stock solution of a specified concentration.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dichloromethane)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask with stopper

  • Beaker and magnetic stir bar (optional)

  • Pipettes

Procedure:

  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the analytical balance is clean, calibrated, and located inside a chemical fume hood or ventilated enclosure.

  • Taring the Balance: Place a clean, appropriately sized weighing boat on the balance pan and press the "tare" or "zero" button.

  • Weighing the Compound: Using a clean spatula, carefully transfer the solid compound from its storage container onto the weighing boat. Avoid generating dust. Add the compound slowly until the desired mass is reached.

  • Recording: Record the exact mass of the compound in your laboratory notebook.

  • Transfer to Flask: Carefully transfer the weighed solid into the appropriate volumetric flask. Use a funnel to prevent loss of material. Rinse the weighing boat with a small amount of the chosen solvent and add the rinsing to the flask to ensure a quantitative transfer.

  • Dissolution: Add the solvent to the volumetric flask until it is approximately half-full. Stopper the flask and gently swirl or sonicate until the solid is fully dissolved.

  • Dilution to Volume: Once dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

  • Mixing: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.

Visualizations

Below are diagrams created using DOT language to illustrate key workflows.

G Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssess 1. Conduct Risk Assessment SelectPPE 2. Select & Inspect PPE (Goggles, Coat, Gloves) RiskAssess->SelectPPE PrepArea 3. Prepare Workspace (Fume Hood On, Clear Area) SelectPPE->PrepArea Weigh 4. Weigh Compound in Ventilated Enclosure PrepArea->Weigh Dissolve 5. Dissolve/React Compound in Fume Hood Weigh->Dissolve Workup 6. Perform Reaction/Workup Dissolve->Workup Waste 7. Segregate & Dispose Waste (Halogenated, Non-halogenated) Workup->Waste Decontaminate 8. Clean Glassware & Surfaces Waste->Decontaminate RemovePPE 9. Remove PPE & Wash Hands Decontaminate->RemovePPE

Caption: A generalized workflow for safely handling chemical reagents.

Caption: A decision tree for responding to a chemical spill.

References

  • tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate Hazard Information. PubChem. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]

  • Laboratory Safety: Working Safely with Chemicals. YouTube (The Codelucky). [Link]

Sources

Validation & Comparative

biological activity of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate vs analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 4,10-Diazaspiro[5.5]undecane Analogs

For Researchers, Scientists, and Drug Development Professionals

The 4,10-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional conformation allows for the precise spatial arrangement of functional groups, making it an ideal framework for designing potent and selective ligands for a variety of biological targets. While the parent compound, tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate, often serves as a key synthetic intermediate, its analogs have demonstrated significant therapeutic potential across several disease areas. This guide provides a comparative analysis of the biological activities of these analogs, supported by experimental data and detailed methodologies.

Overview of the Diazaspiro[5.5]undecane Scaffold

The diazaspiro[5.5]undecane core consists of two piperidine rings sharing a single carbon atom. This spirocyclic system imparts conformational rigidity, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for the target protein. Modifications to this core, particularly at the nitrogen atoms, have yielded compounds with diverse pharmacological profiles.

Comparative Biological Activities of Analogs

Analogs of the 4,10-diazaspiro[5.5]undecane scaffold have been investigated for a range of biological activities. Below is a comparison of their performance against several key targets.

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5 strains of HIV-1 into host cells.[1] Antagonists of this receptor can effectively block viral entry.[1] Several diazaspiro[5.5]undecane derivatives have been developed as potent CCR5 antagonists.[2][3]

A notable example is a series of 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonists.[2] One compound from this series, compound 32, exhibited a potent combination of antiviral activity, selectivity, and favorable pharmacokinetic properties.[2]

Table 1: Comparative Activity of Diazaspiro[5.5]undecane-based CCR5 Antagonists

CompoundTargetCCR5 Binding Affinity (IC50, nM)Antiviral Activity (EC50/IC90, nM)Reference
Diazaspiro[5.5]undecane Derivative (Cmpd 32)CCR530 (RANTES binding)1.2 (MAGI cells), 3.7 (PBMCs)[4]
Maraviroc (Approved Drug)CCR5~1-102.0 (geometric mean IC90)[4]
VicrivirocCCR50.04 - 2.3 (EC50)0.45 - 18 (EC90)[4]

Data compiled from studies on closely related diazaspiro scaffolds.

The data indicates that diazaspiro[5.5]undecane derivatives can achieve antiviral potency comparable to the approved drug Maraviroc.

A novel approach to pain management involves the dual modulation of the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[5][6] This strategy aims to provide potent analgesia with a reduced side-effect profile compared to traditional opioids.[7] A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have shown promise as dual-acting ligands.[6][8]

Table 2: Binding Affinities of Dual-Acting Diazaspiro Analogs

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (Compound 15au)µ-Opioid Receptor (MOR)1.8[7]
σ1 Receptor (σ1R)3.4[7]
DAMGO (Reference MOR Agonist)µ-Opioid Receptor (MOR)1.2[7]
Haloperidol (Reference σ1R Antagonist)σ1 Receptor (σ1R)2.0[7]

Note: Data for the 1-Oxa-4,9-diazaspiro[5.5]undecane derivative is sourced from studies on a closely related scaffold.[7]

The high binding affinities for both receptors highlight the potential of this scaffold in developing safer and more effective analgesics.

Derivatives of 3,9-diazaspiro[5.5]undecane have been explored as potent and selective antagonists for the GABA-A receptor, with potential applications in immunomodulation.[9][10] These compounds have been shown to rescue the inhibition of T cell proliferation, suggesting a role in modulating immune responses.[10][11]

Structure-activity relationship (SAR) studies have revealed that N-acyl substitution is critical for activity, and the nature of the acyl group significantly influences both potency and selectivity.[9] For instance, a meta-methylphenyl analog demonstrated a high binding affinity (Ki = 180 nM).[10]

The versatility of the diazaspiro[5.5]undecane scaffold is further demonstrated by its application in developing ligands for other targets:

  • Muscarinic Receptor Agonists: Certain 2,8-diazaspiro[3][4]decan-1,3-dione derivatives, structurally related to the muscarinic agonist RS-86, have been synthesized and tested for their affinity towards muscarinic receptors, which are implicated in various CNS disorders.[12][13]

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: 1,9-Diazaspiro[5.5]undecane-containing compounds have been investigated as dual inhibitors of ACC1 and ACC2, key enzymes in fatty acid metabolism, with potential for treating metabolic diseases.[14]

  • Neurokinin-1 (NK1) Receptor Antagonists: This class of compounds has also shown promise as NK1 antagonists, which could be beneficial in treating inflammatory diseases.[14][15]

Experimental Protocols

The biological activities described above are determined through a variety of in vitro and in vivo assays. Below are representative protocols for key experiments.

Objective: To determine the affinity of a test compound for the CCR5 receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 cells).

  • Membrane Preparation: Homogenize the cells and isolate the cell membranes by centrifugation.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled CCR5 ligand (e.g., [³H]-RANTES) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Objective: To determine the binding affinity of a test compound for the µ-opioid receptor.[7]

Methodology:

  • Membrane Preparation: Utilize membranes from CHO-K1 cells stably expressing the human MOR.

  • Incubation: Incubate the membranes with the radioligand [³H]-DAMGO and a range of concentrations of the test compound in a binding buffer.

  • Equilibration: Allow the binding to reach equilibrium at room temperature.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Determine the Ki (inhibitory constant) from the IC50 values using the Cheng-Prusoff equation.

Visualizations

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Synthesis of Diazaspiro[5.5]undecane Analogs B Purification & Structural Verification (NMR, MS) A->B C Primary Binding Assays (e.g., Radioligand Binding) A->C D Functional Assays (e.g., Calcium Flux, cAMP) C->D E Determine IC50 / EC50 D->E F Structure-Activity Relationship (SAR) Analysis E->F G In Vitro ADME/Tox F->G H In Vivo Efficacy Studies G->H Promising Candidates cluster_0 HIV Entry cluster_1 Inhibition gp120 HIV gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Binding Enables Antagonist Diazaspiro[5.5]undecane CCR5 Antagonist CCR5_inhib CCR5 Co-receptor Antagonist->CCR5_inhib Binds to Blocked Viral Entry Blocked CCR5_inhib->Blocked

Caption: Mechanism of HIV entry via the CCR5 co-receptor and its inhibition by a diazaspiro[5.5]undecane antagonist.

Conclusion

The 4,10-diazaspiro[5.5]undecane scaffold is a versatile and valuable starting point for the development of novel therapeutics. The inherent structural rigidity of this core, combined with the potential for diverse substitutions, has enabled the creation of potent and selective modulators for a range of biological targets. The comparative data presented in this guide underscores the broad therapeutic potential of this chemical class, from antiviral and analgesic agents to immunomodulators and treatments for metabolic disorders. Further exploration of the structure-activity relationships within this scaffold is likely to yield even more refined and effective drug candidates in the future.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. PubMed Central. Available at: [Link]

  • Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed. PubMed. Available at: [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PubMed Central. PubMed Central. Available at: [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Semantic Scholar. Available at: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. University of Southampton. Available at: [Link]

  • 2-(Substituted)amino-2,8-diazaspirod[3][4]ecan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies - PubMed. PubMed. Available at: [Link]

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent - ResearchGate. ResearchGate. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. ACS Publications. Available at: [Link]

  • Synthesis of new biologically actived azaspiro compounds - Blucher Proceedings. Blucher Proceedings. Available at: [Link]

  • Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists - ePrints Soton. University of Southampton. Available at: [Link]

  • Synthesis of new biologically actived azaspiro compounds | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • CCR5 receptor antagonist - Wikipedia. Wikipedia. Available at: [Link]

  • (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ResearchGate. ResearchGate. Available at: [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - MDPI. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Diazaspiro[5.5]undecane Cores: Strategies and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The diazaspiro[5.5]undecane scaffold, a rigid three-dimensional structure featuring two piperidine rings fused at a single carbon atom, has cemented its status as a privileged motif in modern medicinal chemistry.[1][2] Its unique conformational constraints allow for the precise spatial orientation of substituents, enabling high-affinity interactions with a diverse array of biological targets.[1][2] Derivatives have shown significant therapeutic potential, acting as antagonists for neurokinin (NK) and GABA-A receptors, inhibitors of Acetyl-CoA Carboxylase (ACC), and modulators for various other enzymes and receptors implicated in pain, inflammation, obesity, and metabolic disorders.[1][3][4][5]

Given its therapeutic importance, the efficient and stereoselective synthesis of the diazaspiro[5.5]undecane core is a critical challenge for drug development professionals. The synthetic strategy is often dictated by the desired substitution pattern on the final molecule.[3] Most approaches commence with a substituted piperidine moiety, upon which the second ring is constructed via various cyclization methods.[3] This guide provides an in-depth comparison of several prominent synthetic routes, offering field-proven insights into their mechanisms, experimental protocols, and relative merits to inform rational synthetic design.

Comparative Overview of Synthetic Routes

The selection of an optimal synthetic route depends on factors such as desired substitution, stereochemical control, scalability, and the availability of starting materials. Here, we compare three distinct and effective strategies: the Double Michael Addition, the Intramolecular Schmidt Reaction, and the Conjugate Addition/Dipolar Cycloaddition Cascade.

Data Summary: Performance of Key Synthesis Routes
Synthetic Route Typical Yields Key Reagents & Conditions Stereoselectivity Key Advantages Key Limitations
Double Michael Addition Excellent (up to 98%)[6][7]Diethylamine, Dichloromethane, Room Temperature[6]High, often yielding a single diastereomer[6][7]High yields, operational simplicity, mild conditions, cost-effective.[6]Primarily yields tetraone derivatives; substrate scope may be limited to specific Michael acceptors/donors.
Intramolecular Schmidt Reaction Good to ExcellentHydrazoic Acid (HN₃) or Alkyl Azides, Brønsted or Lewis Acid (e.g., H₂SO₄, TiCl₄)[8][9][10]Regioselectivity depends on migratory aptitude of substituents.[10]Powerful for creating complex, fused bicyclic lactams from azido ketones.[10]Use of highly toxic and explosive hydrazoic acid; potential for side reactions (e.g., tetrazole formation).[9]
Conjugate Addition/Dipolar Cycloaddition GoodOrganocuprates, Na/Hg amalgam, various solvents and temperatures.[11][12]Excellent stereocontrol via transient nitrone formation and controlled cuprate addition.[11][12]Enables synthesis of complex, stereochemically defined azaspirocycles.[11]Multi-step, requires careful control of reaction conditions, may have lower overall yields.

Route 1: Double Michael Addition for Diazaspiro[5.5]undecane-tetraones

This approach stands out for its efficiency and simplicity, constructing the spirocyclic core in a single cascade reaction. It is an intermolecular double Michael reaction, a powerful tool for building spirocycles from acyclic precursors.[6] This method is particularly effective for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives.[6]

Causality and Mechanism

The reaction is initiated by the base-catalyzed deprotonation of an active methylene compound, such as N,N-dimethylbarbituric acid. The resulting nucleophile undergoes a Michael addition to a divinylketone (1,5-diaryl-1,4-pentadien-3-one). This is followed by a second, intramolecular Michael addition, where the newly formed enolate attacks the second vinyl group, leading to the cyclized diazaspiro[5.5]undecane core. The use of a simple base like diethylamine at ambient temperature makes this an environmentally benign and cost-effective process.[6]

G cluster_0 Step 1: First Michael Addition cluster_1 Step 2: Intramolecular Cyclization (Second Michael Addition) Start Barbituric Acid Derivative + Divinylketone Base Diethylamine (Base) Start->Base Deprotonation Intermediate1 Enolate Intermediate Start->Intermediate1 Forms Nucleophile Intermediate2 Adduct after 1,4-Addition Intermediate1->Intermediate2 Attacks one vinyl group Intermediate3 Enolate Formation Intermediate2->Intermediate3 Tautomerization Intermediate2->Intermediate3 FinalProduct Diazaspiro[5.5]undecane Core Intermediate3->FinalProduct Intramolecular attack on second vinyl group

Caption: Mechanism of the Double Michael Addition cascade.

Experimental Protocol: Synthesis of Diazaspiro[5.5]undecane-tetraones[6]
  • Reactant Preparation: To a solution of a 1,5-diaryl-1,4-pentadien-3-one derivative (1.0 mmol) in dichloromethane (10 mL), add N,N-dimethylbarbituric acid (1.0 mmol).

  • Initiation: Add diethylamine (2.0 mmol) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Wash the resulting solid residue with diethyl ether to obtain the pure diazaspiro[5.5]undecane derivative. Products are typically isolated in excellent yields (up to 98%) without the need for column chromatography.[6][7]

Route 2: Intramolecular Schmidt Reaction

The Schmidt reaction is a powerful rearrangement that converts an azide reacting with a carbonyl derivative into an amine or amide with the expulsion of nitrogen gas.[8] Its intramolecular variant is particularly useful for synthesizing complex nitrogen-containing heterocycles, including the lactam core of many diazaspiro[5.5]undecane derivatives.[10]

Causality and Mechanism

The reaction typically begins with an azido ketone. Under acidic conditions (either Brønsted or Lewis acid), the carbonyl group is protonated, activating it for intramolecular nucleophilic attack by the tethered azide group.[10] This forms a key azidohydrin intermediate. This intermediate then undergoes a rearrangement, driven by the expulsion of stable dinitrogen gas, where one of the alkyl groups attached to the former carbonyl carbon migrates to the nitrogen atom. This 1,2-shift results in the formation of a bicyclic lactam. The regioselectivity (i.e., which alkyl group migrates) is a critical consideration and is influenced by the stability of the transition state and the stereochemistry of the intermediate iminodiazonium ion.[9][10]

G Start Azido Ketone Precursor Acid Acid Catalyst (H+) Start->Acid Protonation ProtonatedKetone Protonated Ketone Start->ProtonatedKetone Azidohydrin Azidohydrin Intermediate ProtonatedKetone->Azidohydrin Intramolecular azide attack Iminodiazonium Iminodiazonium Ion (after H₂O loss) Azidohydrin->Iminodiazonium Dehydration Rearrangement 1,2-Alkyl Shift (N₂ expulsion) Iminodiazonium->Rearrangement Nitrilium Nitrilium Ion Intermediate Rearrangement->Nitrilium Water H₂O Nitrilium->Water Nucleophilic attack FinalLactam Diazaspiro[5.5]undecane Lactam Nitrilium->FinalLactam Tautomerization

Caption: Mechanism of the Intramolecular Schmidt Reaction.

Experimental Protocol: General Procedure for Intramolecular Schmidt Reaction[10]

Note: This is a generalized protocol. Specific conditions, particularly the choice and concentration of acid, must be optimized for each substrate.

  • Safety First: All operations involving azides must be conducted with extreme caution in a well-ventilated fume hood behind a blast shield due to the potential for explosion and the high toxicity of hydrazoic acid.

  • Reaction Setup: Dissolve the azido ketone precursor in a suitable inert solvent (e.g., dichloromethane, benzene). Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add a strong acid catalyst (e.g., triflic acid, titanium tetrachloride) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired spirocyclic lactam.

Route 3: Conjugate Addition / Intramolecular Dipolar Cycloaddition Cascade

For syntheses demanding high stereocontrol, a tandem cascade involving conjugate addition followed by an intramolecular dipolar cycloaddition offers a sophisticated and powerful solution. This strategy was effectively used in the formal total synthesis of perhydrohistrionicotoxin, which features an azaspiro[5.5]undecane core.[11][12]

Causality and Mechanism

The sequence begins with the conjugate addition of an oxime to a highly reactive Michael acceptor like 2,3-bis(phenylsulfonyl)-1,3-butadiene. This addition forms a transient nitrone intermediate. This nitrone is perfectly positioned to undergo an immediate and highly stereoselective intramolecular [3+2] dipolar cycloaddition with the nearby alkene, forming a rigid bicyclic isoxazolidine cycloadduct. The stereochemistry is tightly controlled by the geometry of this cycloaddition. The final azaspiro[5.5]undecane core is then revealed by reductive cleavage of the N-O bond in the isoxazolidine, typically using a reagent like sodium amalgam (Na/Hg).[11][12]

G cluster_0 Step 1: Nitrone Formation cluster_1 Step 2: Cycloaddition & Reduction Start Oxime + Michael Acceptor Nitrone Transient Nitrone Intermediate Start->Nitrone Conjugate Addition Cycloadduct Bicyclic Isoxazolidine Nitrone->Cycloadduct Intramolecular [3+2] Dipolar Cycloaddition Reducer Na/Hg Cycloadduct->Reducer Reductive N-O Cleavage FinalProduct Azaspiro[5.5]undecane Cycloadduct->FinalProduct

Caption: Tandem Conjugate Addition/Dipolar Cycloaddition.

Experimental Protocol: Synthesis via Cycloaddition Cascade[11]
  • Cycloaddition: A solution of 2-butyl-3-(methoxymethoxy)cyclohexanone oxime and 2,3-bis(phenylsulfonyl)-1,3-butadiene in a suitable solvent is stirred, often at elevated temperatures, to facilitate the conjugate addition and subsequent intramolecular cycloaddition to form the bicyclic isoxazolidine.

  • Isolation: After the reaction is complete, the solvent is removed, and the crude cycloadduct is purified, typically by chromatography.

  • Reductive Cleavage: The purified cycloadduct is dissolved in a protic solvent mixture (e.g., methanol and buffered water).

  • Reduction: 5% Sodium amalgam (Na/Hg) is added portion-wise to the solution at 0 °C. The reaction is stirred vigorously until the starting material is consumed.

  • Work-up: The reaction mixture is filtered to remove mercury, and the filtrate is concentrated. The residue is then subjected to a standard aqueous work-up.

  • Purification: The crude product is purified by flash column chromatography to yield the stereochemically defined azaspiro[5.5]undecane.

Conclusion

The synthesis of the diazaspiro[5.5]undecane core can be approached through several distinct strategies, each with its own set of advantages and challenges. The Double Michael Addition offers a remarkably simple, high-yielding, and atom-economical route to tetraone-substituted scaffolds, making it ideal for library synthesis and initial exploration.[6] The Intramolecular Schmidt Reaction provides a classic yet powerful method for accessing spirocyclic lactams, which are common motifs in bioactive diazaspiro compounds, though it requires careful handling of hazardous reagents.[10] For targets where precise stereochemical control is paramount, the Conjugate Addition/Dipolar Cycloaddition Cascade presents a sophisticated, albeit more complex, pathway to enantiomerically pure products.[11]

Ultimately, the choice of synthesis route is a strategic decision that must be aligned with the specific goals of the research program, balancing the need for structural complexity, stereopurity, scalability, and operational safety. This guide provides the foundational data and procedural insights to empower researchers to make that decision with confidence.

References

  • de la Torre, A. L., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9. Available at: [Link]

  • Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]

  • Wilson, M. S., & Padwa, A. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed. Available at: [Link]

  • Wilson, M. S., & Padwa, A. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry. Available at: [Link]

  • Frim, R., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Chemistry LibreTexts. Available at: [Link]

  • Martin, S. F., & Liras, S. (1993). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and validation framework for analytical methods applicable to tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate, a key spirocyclic building block in modern drug discovery.[1][2] As researchers, scientists, and drug development professionals, ensuring the identity, purity, and quality of such intermediates is paramount. This document offers an in-depth analysis of suitable analytical techniques, focusing on the causality behind methodological choices and grounded in internationally recognized validation standards.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[3][4] For a molecule like this compound, this involves selecting a primary technique for quantification and impurity profiling and validating its performance characteristics according to regulatory expectations set by bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

Compound Profile and Method Selection Rationale

Molecular Structure: this compound CAS Number: 923009-54-5[8] Molecular Formula: C₁₄H₂₄N₂O₃[8] Molecular Weight: 268.36 g/mol [8]

The structure features a spirocyclic core, a lactam (amide) group, and a tert-butoxycarbonyl (Boc) protecting group. These characteristics dictate the optimal analytical approach:

  • Low Volatility: The molecular weight and polar functional groups make the compound non-volatile.

  • Thermal Liability: The Boc group is susceptible to thermal degradation.

  • Chromophores: The amide and carbamate moieties absorb ultraviolet (UV) light, enabling UV-based detection.

This profile strongly indicates that High-Performance Liquid Chromatography (HPLC) is the most suitable technique for routine analysis and quantification. Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds and would be inappropriate for the primary analysis of this molecule, though it remains invaluable for assessing residual solvents.[9][10][11][12]

Comparative Overview of Analytical Technologies

The choice of an analytical method is a critical decision driven by the analyte's properties and the analytical objective.

Technique Primary Application for this Compound Strengths Limitations
HPLC-UV Assay, Impurity Quantification, Stability Testing. Excellent for non-volatile and thermally labile compounds; robust and reproducible quantification.[10][11][12]Requires chromophores for UV detection; peak identity is based on retention time only.
LC-MS Impurity Identification, Peak Purity Analysis. Provides definitive molecular weight information, confirming identity and elucidating unknown impurity structures.[9]More complex instrumentation; quantification can be more variable than UV detection without proper controls.
GC-MS Residual Solvent Analysis. Gold standard for separating and identifying volatile and semi-volatile compounds.[13][14]Unsuitable for the primary compound due to its non-volatile and thermally labile nature.[15]
NMR Structural Confirmation and Identification. Unambiguous structural elucidation; can be used for quantitative analysis (qNMR) with a certified standard.Lower sensitivity and throughput compared to HPLC for routine QC; requires highly pure standards for quantification.

The Validation Workflow: An Integrated Approach

Method validation is not a single event but a lifecycle process. It ensures that an analytical procedure remains fit for its purpose from development through to routine application. This workflow is guided by the principles outlined in the ICH Q2(R2) guideline.[4][16][17]

G Dev Analytical Procedure Development Select Selectivity & Specificity Assessment Dev->Select Linearity Linearity & Range Select->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD / LOQ Precision->Limits Robustness Robustness Limits->Robustness SST System Suitability Testing (SST) Robustness->SST Routine Routine Analysis (QC, Stability) SST->Routine Transfer Method Transfer Routine->Transfer

Caption: The Analytical Method Validation Lifecycle.

Validation of a Proposed HPLC-UV Method

This section details the experimental protocols for validating a hypothetical reversed-phase HPLC method for the assay of this compound.

Proposed HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[18]

Experimental Protocol:

  • Prepare Samples:

    • Diluent/Blank (e.g., 50:50 Acetonitrile:Water).

    • Placebo (all formulation components except the active pharmaceutical ingredient, if applicable).

    • Analyte Standard Solution (e.g., 100 µg/mL).

    • Spiked Sample: Placebo spiked with the analyte and known related substances.

    • Forced Degradation Samples: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Analysis: Inject all prepared samples into the HPLC system.

  • Evaluation:

    • The analyte peak should be free from interference from any peaks in the blank or placebo chromatograms.

    • The analyte peak should be resolved from all known related substances and degradation peaks (Resolution > 2.0).

    • Peak purity analysis (using a photodiode array detector) should be performed to confirm the homogeneity of the analyte peak.

Linearity and Range

Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[18][19] The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[19]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of the analyte standard, spanning the expected working range. For an assay, this is typically 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is often expressed as percent recovery.[18]

Experimental Protocol:

  • Prepare Samples: Analyze a minimum of nine determinations over a minimum of three concentration levels spanning the specified range (e.g., three replicates each at 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix with known amounts of the analyte.

  • Analysis: Inject the prepared samples and calculate the concentration found versus the known true value.

  • Evaluation:

    • Calculate the percent recovery for each sample: (Mean Measured Concentration / Theoretical Concentration) * 100.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Experimental Protocols:

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of data (12 samples total) should be ≤ 2.0%.

Summary of Validation Parameters and Acceptance Criteria

The relationship between core validation parameters demonstrates how they collectively ensure a method is fit for purpose.

Caption: Interconnectivity of Validation Parameters.

Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity Ensures signal is from analyte only.Peak purity > 99.0%; Resolution > 2.0 from adjacent peaks.
Linearity Proportionality of signal to concentration.Correlation Coefficient (r²) ≥ 0.999.
Range Concentration interval of reliability.Typically 80% - 120% of nominal concentration.
Accuracy Closeness to the true value.98.0% - 102.0% mean recovery.
Precision (Repeatability) Agreement within a single run.RSD ≤ 1.0%.
Precision (Intermediate) Agreement between different runs/analysts.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Lowest amount quantifiable with precision/accuracy.S/N ratio ≥ 10; established with acceptable precision/accuracy.
Robustness Resistance to small, deliberate method changes.System suitability parameters remain within limits.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a systematic process governed by scientific principles and regulatory guidelines. A well-chosen technique, such as reversed-phase HPLC, provides the foundation for a robust and reliable method. By rigorously evaluating parameters from specificity to robustness, researchers can establish a self-validating system that guarantees data integrity. This ensures the quality and consistency of the material, which is fundamental to the success of any drug development program. The protocols and criteria presented in this guide offer a robust framework for achieving this critical objective.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • U.S. Food and Drug Administration. (2015). FDA Guidance: Analytical Procedures and Methods Validation.
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AELAB. (2025). HPLC vs. GC Columns: Key Differences Explained.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Veeprho. (2020). Difference between HPLC and GC Technique.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Matrix Scientific. (n.d.). This compound.
  • Karbala International Journal of Modern Science. (2024). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Pl.
  • Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes.
  • ResearchGate. (2024). Examples of spirocyclic compounds reported along with their olfactory properties.
  • National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate, a novel spirocyclic compound. Given the absence of public cytotoxicity data for this specific molecule, this document outlines a robust, scientifically-grounded methodology for its assessment. We will compare its potential effects against a well-characterized cytotoxic agent, Doxorubicin, and discuss the broader context of the bioactivity of the diazaspiro[5.5]undecane scaffold. This guide is intended for researchers in drug discovery and chemical biology, providing both the theoretical rationale and detailed protocols required for a thorough preliminary toxicity screen.

Introduction: The Need for Early-Stage Cytotoxicity Profiling

The journey of a novel chemical entity from synthesis to therapeutic application is contingent on a rigorous evaluation of its safety and efficacy. Cytotoxicity, the quality of being toxic to cells, is a critical parameter assessed early in the drug discovery pipeline. A compound's cytotoxic profile can determine its potential as a therapeutic agent (e.g., in oncology) or highlight potential liabilities that would preclude its development.

The subject of this guide, this compound, belongs to the spirocyclic class of compounds. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can offer high-affinity and selective binding to protein targets. Derivatives of the related 1,9-diazaspiro[5.5]undecane core have been investigated for a range of biological activities, including treatments for obesity, pain, and inflammatory disorders.[1] However, the introduction of novel functional groups and structural modifications necessitates a de novo assessment of their cellular effects.

This guide will detail a two-pronged experimental approach to characterize the cytotoxicity of this target compound:

  • Primary Assay: The MTT assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[2]

  • Confirmatory Assay: The Lactate Dehydrogenase (LDH) assay, which measures membrane integrity by quantifying the release of a cytosolic enzyme from damaged cells.[3][4]

By comparing the results to a potent, clinically relevant cytotoxic drug, Doxorubicin, we can effectively benchmark the activity of our target compound.

Compound Profiles for Comparative Analysis

A meaningful comparison requires carefully selected reference compounds.

CompoundClass / RoleRationale for Inclusion
This compound Test Article The novel compound whose cytotoxic potential is under investigation. Its spirocyclic core is of interest for various biological applications.[1]
Doxorubicin Positive Control A well-characterized anthracycline chemotherapeutic agent. It induces cytotoxicity primarily through DNA intercalation and inhibition of topoisomerase II.[5][6] It serves as a benchmark for high cytotoxic potency.
Vehicle (e.g., 0.1% DMSO) Negative Control The solvent used to dissolve the test compounds. Ensures that any observed cellular effects are due to the compound itself and not the solvent.

Experimental Design and Rationale

The core of this guide is a validated, multi-assay approach to generate a reliable cytotoxicity profile.

Choice of Cell Line

The selection of a cell line is critical and should be tailored to the intended therapeutic area. For a general screen, a common, robust, and well-characterized cell line is recommended. HeLa (human cervical cancer) or A549 (human lung carcinoma) are suitable choices.

Rationale for Dual-Assay Approach

Relying on a single cytotoxicity assay can be misleading. Proliferation assays like MTT measure metabolic activity, which can sometimes be affected without directly causing cell death.[7] Conversely, assays measuring membrane integrity, like the LDH assay, detect cell death at a later stage.[7][8] Using both provides a more complete picture:

  • MTT: Detects early metabolic compromise.

  • LDH: Confirms cell death via membrane lysis.

This orthogonal approach ensures the data is robust and less prone to compound-specific artifacts.

Experimental Workflow

The overall process follows a logical sequence from cell preparation to data analysis, designed to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A 1. Culture & Harvest HeLa or A549 Cells B 2. Cell Counting & Viability Check A->B C 3. Seed Cells in 96-Well Plates (e.g., 1x10⁴ cells/well) B->C D 4. Incubate 24h for Cell Adherence C->D F 6. Treat Cells with Compounds (e.g., 24, 48, 72h incubation) D->F E 5. Prepare Serial Dilutions of Test & Control Compounds E->F G 7a. MTT Assay: Add MTT Reagent, Incubate, Solubilize Formazan F->G Parallel Plates H 7b. LDH Assay: Transfer Supernatant, Add LDH Reagent F->H Parallel Plates I 8. Read Absorbance (Spectrophotometer) G->I H->I J 9. Calculate % Viability or % Cytotoxicity I->J K 10. Plot Dose-Response Curve J->K L 11. Determine IC50 Value K->L

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are standardized procedures. It is crucial to include appropriate controls: untreated cells (negative control), vehicle-treated cells, and a positive control (Doxorubicin).[2][5]

Protocol 1: MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells, which produces a purple formazan product.[2]

Materials:

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, remove the compound-containing medium and add 100 µL of fresh serum-free medium and 20-28 µL of the MTT solution to each well.[2][5]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[2]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[3][4]

Materials:

  • 96-well plates (can use supernatant from the treatment plate)

  • Commercially available LDH assay kit (containing substrate, catalyst, and stop solution)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate plate.

  • Controls: Prepare the following controls as per the kit manufacturer's instructions:

    • Culture Medium Background: Medium without cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in the kit) 30-45 minutes before the assay.[4]

    • Spontaneous LDH Release: Untreated, intact cells.

  • Supernatant Transfer: After the treatment incubation period, centrifuge the plate (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4][7]

  • Reagent Addition: Add 100 µL of the LDH reaction mixture (substrate + catalyst) to each well containing the supernatant.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm. Subtract the background absorbance measured at a reference wavelength (e.g., 680 nm).[4]

Data Analysis and Presentation

For both assays, data should be processed to determine cell viability or cytotoxicity relative to controls.

MTT Assay Calculation:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

LDH Assay Calculation:

  • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

The resulting data should be plotted in a dose-response curve (e.g., % Viability vs. log[Concentration]). The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be calculated using non-linear regression analysis.

Hypothetical Comparative Data Table

The results should be summarized in a clear, tabular format.

CompoundAssayIncubation TimeIC50 (µM)
This compound MTT48hTBD
LDH48hTBD
Doxorubicin MTT48h~0.1 - 5 (Cell line dependent)
LDH48h~0.1 - 5 (Cell line dependent)
Vehicle (0.1% DMSO) MTT / LDH48hNo significant effect
TBD: To be determined by experiment. Doxorubicin IC50 values are literature-approximated and vary significantly with cell line and experimental conditions.[5]

Conclusion and Forward Look

This guide provides a validated, dual-assay methodology for the initial in vitro cytotoxicity assessment of this compound. By adhering to these detailed protocols and using appropriate controls like Doxorubicin, researchers can generate robust and comparable data. The resulting IC50 values will be critical in determining the therapeutic window of this novel compound and will guide future structure-activity relationship (SAR) studies. Should the compound exhibit potent cytotoxicity, further mechanistic studies (e.g., apoptosis assays, cell cycle analysis) would be the logical next step to elucidate its mode of action.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Testing Cytotoxicity of Natural Compounds.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf.
  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.
  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Instruction Manual. (n.d.). LDH Cytotoxicity Assay Kit.
  • van der Westhuyzen, R., & van Otterlo, W. A. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(33), 20459–20480.
  • BenchChem. (n.d.). Application Notes and Protocols: Doxorubicin In Vitro Cytotoxicity Assays on Cancer Cell Lines.
  • ResearchGate. (n.d.).
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide.
  • Ghorbani, M., et al. (2021).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical juncture in this path is the transition from in vitro (in the glass) to in vivo (within the living) efficacy studies. While both are indispensable, the correlation between the two is often imperfect, leading to costly late-stage failures. This guide provides an in-depth comparison of in vitro and in vivo efficacy assessment of related compounds, offering field-proven insights and detailed experimental protocols to bridge the translational gap.

The In Vitro-In Vivo Dichotomy: A Tale of Two Systems

In vitro and in vivo studies represent two fundamentally different experimental paradigms. Understanding their intrinsic strengths and weaknesses is paramount for designing a robust drug discovery pipeline.

In vitro studies , conducted on isolated cells or tissues, offer a controlled environment to dissect the direct effects of a compound on its biological target.[1][2] They are relatively inexpensive, high-throughput, and ethically favored as they reduce the use of live animals.[1][3] However, this reductionist approach fails to capture the intricate complexity of a whole organism.[4][5] Key physiological processes such as drug metabolism, distribution, and immune responses are absent, often leading to a poor prediction of a compound's behavior in a living system.[5][6]

In vivo studies , on the other hand, evaluate a compound's efficacy within a complex, living organism, providing a more holistic understanding of its therapeutic potential and potential toxicities.[2][7] These studies are essential for assessing pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[8] However, in vivo research is expensive, time-consuming, and raises ethical considerations.[7] Furthermore, physiological differences between animal models and humans can still lead to translational failures.[6]

FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, isolated cellular or tissue systemsComplex, whole living organism
Throughput HighLow
Cost Relatively lowHigh
Ethical Concerns MinimalSignificant
Physiological Relevance Low to moderateHigh
Data Generated Mechanistic insights, target engagement, direct cellular effectsSystemic efficacy, pharmacokinetics, pharmacodynamics, toxicity

Mind the Gap: Why In Vitro and In Vivo Results Diverge

The discrepancy between in vitro potency and in vivo efficacy is a well-documented hurdle in drug development. Several key factors contribute to this translational gap:

  • Pharmacokinetics (ADME): A compound that is highly active in a dish may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, never reaching its target in sufficient concentrations.[6]

  • The Tumor Microenvironment (TME): In cancer research, the complex interplay between tumor cells, stromal cells, immune cells, and the extracellular matrix can significantly influence drug response, an aspect largely absent in 2D cell culture.[9]

  • The Immune System: The immune system can both hinder and help a drug's efficacy. In vitro models typically lack a functional immune system, a critical component in evaluating immunotherapies.[5]

  • Off-Target Effects: A compound may interact with unintended targets in a living organism, leading to unforeseen toxicities or a different efficacy profile than observed in vitro.[9]

cluster_0 In Vitro Efficacy cluster_1 Translational Gap cluster_2 In Vivo Outcome invitro High Potency in Cell Culture factors Pharmacokinetics (ADME) Tumor Microenvironment Immune System Off-Target Effects invitro->factors Transition to Living System invivo Reduced or No Efficacy in Animal Models factors->invivo Influence of Complex Biology

Factors contributing to the in vitro-in vivo efficacy gap.

Bridging the Divide: Strategies for Improved Correlation

A multi-faceted approach is required to enhance the predictive power of preclinical studies and improve the correlation between in vitro and in vivo findings.

Advanced In Vitro Models: Recapitulating Complexity

Moving beyond traditional 2D cell cultures to more physiologically relevant models is a crucial first step.

  • 3D Cell Cultures and Spheroids: These models allow cells to grow in three dimensions, better mimicking the cell-cell interactions and nutrient gradients found in tissues.[10][11]

  • Organoids: Derived from stem cells, organoids self-organize into structures that resemble miniature organs, providing a more accurate representation of in vivo physiology and disease states.[12][13]

The Rise of In Silico Modeling: Predictive Power of Algorithms

Computational, or in silico, methods can predict a compound's properties before it is even synthesized, saving time and resources.[14][15]

  • ADME Prediction: Algorithms can forecast a compound's absorption, distribution, metabolism, and excretion properties based on its chemical structure.[7][16]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the fate of a drug in the body by integrating its physicochemical properties with physiological data, offering a powerful tool to predict human pharmacokinetics.[4][5][6][17][18]

Rigorous In Vivo Study Design: Asking the Right Questions

Well-designed in vivo studies are critical for generating robust and translatable data.[2][19][20]

  • Model Selection: Choosing the appropriate animal model is paramount. Syngeneic models, with a competent immune system, are essential for evaluating immunotherapies, while patient-derived xenograft (PDX) models can better recapitulate the heterogeneity of human tumors.[16][21][22][23]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: Correlating drug exposure (PK) with its biological effect (PD) is essential for understanding the dose-response relationship and optimizing dosing regimens.[8][24][25]

start Compound Discovery in_silico In Silico Screening (ADME/Tox Prediction) start->in_silico in_vitro_2d 2D In Vitro Assays (Potency, Cytotoxicity) in_silico->in_vitro_2d in_vitro_3d Advanced In Vitro Models (3D Cultures, Organoids) in_vitro_2d->in_vitro_3d in_vivo_pkpd In Vivo PK/PD Studies in_vitro_3d->in_vivo_pkpd in_vivo_efficacy In Vivo Efficacy Studies (Xenograft, Syngeneic) in_vivo_pkpd->in_vivo_efficacy clinical Clinical Trials in_vivo_efficacy->clinical

An integrated workflow for drug efficacy assessment.

Essential Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Efficacy Assays

1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[26]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[21][27]

  • Protocol:

    • Seed cells in a 96-well plate and incubate for 24 hours.[26]

    • Treat cells with various concentrations of the test compound and incubate for the desired period.[26]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][21]

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[21]

2. LDH Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[28]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[28][29]

  • Protocol:

    • Seed cells in a 96-well plate and treat with compounds as in the MTT assay.

    • Collect the cell culture supernatant.[30]

    • Prepare a reaction mixture containing lactate and NAD+.[30]

    • Add the supernatant to the reaction mixture and incubate at room temperature, protected from light.[29][30]

    • Measure the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.[30]

3. Western Blot for Target Engagement

Western blotting allows for the detection and quantification of specific proteins, providing evidence of target engagement.[15][31]

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.[9][31]

  • Protocol:

    • Lyse treated cells and quantify protein concentration.[10][23]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[31]

    • Block the membrane to prevent non-specific antibody binding.[10]

    • Incubate the membrane with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][23]

    • Add a chemiluminescent substrate and detect the signal using an imaging system.[15]

In Vivo Efficacy Study: Subcutaneous Xenograft Model

This protocol outlines a typical efficacy study using a subcutaneous xenograft model in mice.[24][32]

  • Principle: Human cancer cells are implanted under the skin of immunocompromised mice, and tumor growth is monitored following treatment.[32][33]

  • Protocol:

    • Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., Matrigel) at the desired concentration.[32]

    • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID).[32]

    • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[25]

    • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule.[24]

    • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.[34]

    • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.[35]

Conclusion: A Holistic Approach for Translational Success

The path from a promising molecule to a life-saving drug is a complex and iterative process. A thorough understanding of the nuances of in vitro and in vivo efficacy testing is essential for navigating this journey successfully. By embracing advanced in vitro models, leveraging the predictive power of in silico tools, and conducting rigorously designed in vivo studies, researchers can increase the probability of translational success. This integrated approach, grounded in scientific integrity and a deep understanding of the underlying biology, will ultimately pave the way for the development of safer and more effective therapies.

References

  • Physiologically based pharmacokinetic modeling in drug discovery and development: a pharmaceutical industry perspective. PubMed. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • What is physiologically based pharmacokinetic (PBPK) modeling?. Patsnap Synapse. [Link]

  • Physiologically based pharmacokinetic modelling. Wikipedia. [Link]

  • Predicting ADME properties in silico: methods and models. PubMed. [Link]

  • Physiologically Based Pharmacokinetic (PBPK) Modelling in Drug Discovery and Development. Dose Quantics. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • General Principles of Preclinical Study Design. PMC - NIH. [Link]

  • PBPK Modeling in Predicting Drug Behavior. BioPharma Services. [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]

  • In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]

  • Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. [Link]

  • In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science. [Link]

  • General Principles of Preclinical Study Design. FORRT. [Link]

  • Western Blot Protocol. Creative Bioarray. [Link]

  • How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]

  • Western Blotting(WB) Protocol. Cusabio. [Link]

  • Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging. PubMed Central. [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

  • Three-Dimensional Cell Cultures in Drug Discovery and Development. PMC - NIH. [Link]

  • Organoids & 3D Culture Models For Drug Screening. NanoSchool. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. NIH. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. [Link]

  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC - NIH. [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies. [Link]

  • Designing Pharmacology Studies: A Blueprint for Drug Development Success. EMMA International. [Link]

  • Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials. Datapharm Australia. [Link]

  • An illustration of a typical BRET protocol, with energy transfer... ResearchGate. [Link]

  • Conducting Pharmacokinetic and Pharmacodynamic Studies (PKPD02). ART Medical. [Link]

  • Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application. Boster Bio. [Link]

  • How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians*. Journal of Pharmacy and Pharmacology. [Link]

  • preclinical in vivo PK studies & allometric scaling. YouTube. [Link]

  • Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. bioaccess. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. BS Publications. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

Sources

The Rise of a Privileged Scaffold: A Comparative Guide to the Patent Landscape of Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within the vast expanse of chemical space, certain molecular architectures, often termed "privileged scaffolds," repeatedly emerge as potent and selective modulators of diverse biological targets. The diazaspiro[5.5]undecane core is a prime example of such a scaffold, demonstrating remarkable versatility and clinical promise. Its rigid, three-dimensional structure provides an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with the intricate binding pockets of proteins. This guide offers an in-depth analysis of the patent landscape for diazaspiro[5.5]undecane derivatives, presenting a comparative overview of their therapeutic applications, the key corporate players driving their development, and the supporting scientific data that underscores their potential.

Part 1: The Strategic Patent Landscape: Key Players and Therapeutic Focus

The intellectual property landscape for diazaspiro[5.5]undecane derivatives is dynamic and expanding, with a noticeable concentration of efforts in the realms of oncology and inflammatory diseases. A few key pharmaceutical and biotechnology companies have emerged as leaders in this space, carving out distinct niches based on the specific isomers and therapeutic applications of their patented compounds.

Major Patent Assignees and Their Strategic Interests:

AssigneeKey Scaffold(s)Primary Therapeutic FocusRepresentative Patent(s)
G1 Therapeutics, Inc. 1,4-Diazaspiro[5.5]undecan-3-oneIntermediates for CDK4/6 inhibitors (Oncology)US20210179567A1, WO2020041770A1[1][2]
Ono Pharmaceutical Co., Ltd. Triazaspiro[5.5]undecaneChemokine receptor modulators (Inflammatory Diseases)US7053090B2, PL376154A1[3][4]
Bayer AG 5-heteroaryl-3,9-diazaspiro[5.5]undecaneGeranylgeranyltransferase I (GGTase I) inhibitors (Oncology)WO2020048828A1[5]
Toray Industries, Inc. 1-Oxa-4,9-diazaspiro[5.5]undecaneSoluble epoxide hydrolase (sEH) inhibitors (Chronic Kidney Disease)Bioorg. Med. Chem. Lett. 2014, 24(2), 565-570[6]

G1 Therapeutics has established a strong patent portfolio around the synthesis of 1,4-diazaspiro[5.5]undecan-3-one, a crucial building block for their clinical-stage CDK4/6 inhibitors. Their patents emphasize improved, scalable synthetic processes, highlighting the commercial importance of this particular scaffold. Ono Pharmaceutical, on the other hand, has focused on triazaspiro[5.5]undecane derivatives as modulators of chemokine receptors, which are implicated in a wide range of inflammatory and autoimmune disorders. This strategic focus on different scaffolds and targets illustrates the broad utility of the diazaspiro[5.5]undecane framework.

Part 2: A Comparative Analysis in Oncology: Targeting the Cell Cycle and Beyond

The application of diazaspiro[5.5]undecane derivatives in oncology is a particularly active area of research and patenting. These compounds have shown promise as inhibitors of several key cancer-related targets, most notably cyclin-dependent kinases (CDKs).

Cyclin-Dependent Kinase (CDK) Inhibition

The Biological Rationale: CDKs are a family of protein kinases that play a pivotal role in regulating the cell cycle.[7] The CDK4/6-cyclin D complex, in particular, is a critical driver of the G1 to S phase transition.[8] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[8] Therefore, inhibiting CDK4/6 is a validated therapeutic strategy to induce cell cycle arrest in cancer cells.

Patented Diazaspiro[5.5]undecane Derivatives as CDK Inhibitors: The 1,4-diazaspiro[5.5]undecane scaffold is a key component of several potent CDK4/6 inhibitors. While specific clinical-stage compounds from companies like G1 Therapeutics are built upon this core, the patent literature often claims broad classes of compounds.

Mechanism of Action: CDK4/6 Inhibition

The diagram below illustrates the canonical CDK4/6-Rb pathway and the point of intervention for diazaspiro[5.5]undecane-based inhibitors.

CDK4_6_Pathway cluster_0 G1 Phase cluster_1 S Phase Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D upregulates CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-Cyclin D Complex CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Complex Rb-E2F Complex Rb-E2F Complex CDK4/6-Cyclin D Complex->Rb-E2F Complex phosphorylates Rb Rb E2F E2F Gene Transcription Gene Transcription E2F->Gene Transcription Rb-E2F Complex->E2F releases pRb p-Rb Rb-E2F Complex->pRb Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression Diazaspiro[5.5]undecane\nInhibitor Diazaspiro[5.5]undecane Inhibitor Diazaspiro[5.5]undecane\nInhibitor->CDK4/6-Cyclin D Complex inhibits caption CDK4/6-Rb Pathway Inhibition

Caption: Mechanism of action of diazaspiro[5.5]undecane-based CDK4/6 inhibitors.

Comparative Performance: While direct head-to-head clinical data is proprietary, preclinical data from various sources, including scientific literature that often follows patent filings, allows for a comparative assessment of potency.

Compound TypeTarget(s)IC50 (nM)Reference
Diazaspiro-based CDK Inhibitors CDK4/61-100General range from literature
Palbociclib (Ibrance®) CDK4/6~11 (CDK4), ~16 (CDK6)Published data
Ribociclib (Kisqali®) CDK4/6~10 (CDK4), ~39 (CDK6)Published data
Abemaciclib (Verzenio®) CDK4/6~2 (CDK4), ~10 (CDK6)Published data

The diazaspiro[5.5]undecane-containing CDK inhibitors demonstrate potencies that are comparable to the approved drugs, highlighting their therapeutic potential. The key differentiators often lie in their selectivity profiles against other kinases and their pharmacokinetic properties, which are critical for clinical success.

Part 3: Versatility in Pain Management: Dual-Targeting Ligands

Beyond oncology, the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been patented for its utility in developing novel analgesics. These derivatives have been designed as dual-acting ligands, simultaneously targeting the mu-opioid receptor (MOR) and the sigma-1 receptor (σ1R).

The Rationale for Dual Targeting: Traditional opioid analgesics, which are MOR agonists, are highly effective but are associated with significant side effects, including respiratory depression, constipation, and addiction potential. The σ1R is implicated in the sensitization of pain pathways. It has been hypothesized that antagonizing the σ1R while agonistically activating the MOR could lead to potent analgesia with an improved side-effect profile.[9][10]

Patented 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives: A series of these compounds have been synthesized and evaluated, with specific substitution patterns providing a balanced dual-target profile.

Comparative Binding Affinities:

Compound IDMOR Ki (nM)σ1R Ki (nM)In Vivo Efficacy (Paw Pressure Test)Reference
15au <100<100Potent analgesia, comparable to oxycodone[9][10]
Oxycodone ~20>1000Potent analgesiaPublished data
Morphine ~1>1000Potent analgesiaPublished data

Compound 15au from this series demonstrated a desirable balanced affinity for both receptors and exhibited potent analgesic effects in preclinical models, comparable to the standard-of-care opioid, oxycodone.[9][10] Notably, at equianalgesic doses, 15au showed less constipation than oxycodone, providing preliminary evidence for the benefits of this dual-targeting approach.[9][10]

Part 4: Synthetic Methodologies and Experimental Workflows

The utility of a privileged scaffold is intrinsically linked to the accessibility of robust and scalable synthetic routes. The patent literature provides significant insights into the chemical causality behind the synthesis of these complex molecules.

Exemplary Synthetic Protocol: Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one

This protocol is a generalized representation based on methods described in the patent literature, such as WO2020041770A1.[2]

Step 1: Henry Reaction: Cyclohexanone is reacted with nitromethane in the presence of a base to form 1-(nitromethyl)cyclohexan-1-ol.

Step 2: Dehydration: The intermediate alcohol is dehydrated under acidic conditions to yield 1-(nitromethylene)cyclohexane.

Step 3: Michael Addition: The nitroalkene is reacted with a glycine ester (e.g., methyl glycinate) via a Michael addition to form the corresponding amino acid derivative.

Step 4: Nitro Reduction: The nitro group is reduced to an amine, typically using catalytic hydrogenation (e.g., H2, Pd/C) or chemical reducing agents.

Step 5: Lactamization: The resulting diamino ester undergoes intramolecular cyclization to form the desired 1,4-diazaspiro[5.5]undecan-3-one.

Step 6: Purification: The final product is purified using standard techniques such as crystallization or chromatography.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following workflow outlines a typical procedure for evaluating the inhibitory activity of diazaspiro[5.5]undecane derivatives against a target kinase, such as CDK4.

Kinase_Assay_Workflow Start Start Compound Preparation Compound Preparation Start->Compound Preparation 1. Serial Dilution Assay Plate Preparation Assay Plate Preparation Compound Preparation->Assay Plate Preparation 2. Dispense to Plate Reagent Addition Reagent Addition Assay Plate Preparation->Reagent Addition 3. Add Kinase, Substrate, ATP Incubation Incubation Reagent Addition->Incubation 4. Room Temp / 37°C Detection Detection Incubation->Detection 5. Add Detection Reagent (e.g., ADP-Glo™) Data Analysis Data Analysis Detection->Data Analysis 6. Read Luminescence End End Data Analysis->End 7. Calculate IC50 caption Kinase Inhibition Assay Workflow

Caption: A generalized workflow for determining the in vitro potency of kinase inhibitors.

This self-validating system includes positive controls (no inhibitor) and negative controls (no kinase) to ensure the reliability of the generated IC50 values. The choice of substrate and detection method is critical and is tailored to the specific kinase being investigated.

Part 5: Future Directions and Unmet Needs

The patent landscape for diazaspiro[5.5]undecane derivatives is poised for continued growth. Emerging trends include the exploration of this scaffold for novel therapeutic targets, such as inhibitors of METTL3 and RIPK1, as well as dual TYK2/JAK1 inhibitors for inflammatory diseases.[10][11][12] The inherent stereochemistry of the spirocyclic core also presents opportunities for the development of stereoisomerically pure compounds with improved potency and reduced off-target effects.

As our understanding of disease biology deepens, the diazaspiro[5.5]undecane scaffold will undoubtedly be leveraged to create next-generation therapeutics that address significant unmet medical needs. The ongoing innovation in synthetic chemistry will be crucial in unlocking the full potential of this remarkable privileged structure.

References

  • G1 Therapeutics, Inc. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. U.S.
  • G1 Therapeutics, Inc. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • BenchChem. (2025). The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide.
  • PubChem. Synthesis of 1,4-diazaspiro[5.
  • Bayer AG. (2020). 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds.
  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
  • Lexicon Pharmaceuticals, Inc. (2015). 2,8-diazaspiro[4.5]decane and 3,9-dispiro[5.5]undecane derivates and pharmaceutical compositions thereof useful as tryptophan hydroxylase inhibitors.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • Isidro-Llobet, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(21), 16189-16213.
  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.
  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • Ono Pharmaceutical Co., Ltd. (2004). Triazaspiro[5.5]undecane derivatives and drugs containing the same as the active ingredient.
  • Ono Pharmaceutical Co., Ltd. (2006). Triazaspiro[5.5]undecane derivatives and drugs containing the same as the active ingredient. U.S.
  • Ono Pharmaceutical Co., Ltd. (2005). Triazaspiro[5.5]undecane derivatives and drugs comprising the same as the active ingredient.
  • Aventis Pharmaceuticals Inc. (1987). Substituted 1-azaspiro(4.5)decanes and 1-azaspiro(5.5)-undecanes, intermediates and a process for their preparation, and their use as medicaments.
  • Malumbres, M. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. PMC - PubMed Central.
  • Musella, M., et al. (2017). Mechanisms of Resistance to CDK4/6 Inhibitors in Breast Cancer and Potential Biomarkers of Response. NIH.

Sources

The Ascendancy of Spirocycles: A Comparative Guide to Commercially Available Building Blocks for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the familiar flatlands of aromatic scaffolds into the promising, three-dimensional terrain of spirocyclic systems. These unique molecular architectures, characterized by two rings sharing a single atom, are not merely a synthetic novelty but a strategic tool to overcome pervasive challenges in drug development, including poor physicochemical properties and metabolic instability. This guide provides a comprehensive review and comparison of commercially available spirocyclic building blocks, offering researchers, scientists, and drug development professionals a critical resource for navigating this exciting chemical space. We will delve into the structural advantages of spirocycles, present comparative data on key building blocks, and provide a practical experimental protocol for their application.

The Spirocyclic Advantage: Escaping Flatland for Enhanced Drug-Like Properties

The allure of spirocycles lies in their inherent three-dimensionality, a stark contrast to the planar nature of many traditional pharmacophores.[1][2] This rigid, well-defined spatial arrangement of atoms offers several distinct advantages in drug design:

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic motifs generally leads to improved aqueous solubility, reduced lipophilicity (logP/logD), and enhanced metabolic stability compared to their planar or more flexible counterparts.[2][3][4] For instance, azaspirocycles have demonstrated higher solubility and metabolic stability than their corresponding piperazine, piperidine, or morpholine analogs.[2]

  • Enhanced Target Binding and Selectivity: The rigid conformation of spirocycles reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[5] The well-defined exit vectors of substituents on the spirocyclic core allow for precise probing of protein binding pockets, which can enhance selectivity and reduce off-target effects.

  • Increased Fraction of sp3-Hybridized Carbons (Fsp3): A higher Fsp3 value is often correlated with greater success in clinical development.[3] Spirocyclic scaffolds inherently increase the Fsp3 character of a molecule, moving it into a more favorable region of chemical space associated with improved developability.[3][6]

  • Novel Chemical Space and Intellectual Property: The exploration of spirocyclic scaffolds provides access to novel chemical matter, offering opportunities for securing new intellectual property in a competitive landscape.

The increasing commercial availability of diverse spirocyclic building blocks has been a pivotal factor in their widespread adoption, empowering medicinal chemists to readily incorporate these valuable motifs into their drug discovery programs.[2]

Comparative Analysis of Commercially Available Spirocyclic Building Blocks

The selection of an appropriate spirocyclic building block is contingent on the specific goals of a drug discovery project. Below, we compare some of the most common and commercially available classes of spirocycles, highlighting their key features and providing available physicochemical data.

Small Ring Spirocycles: The Spiro[3.3]heptane Family

Spiro[3.3]heptanes and their heteroatom-containing analogs are particularly popular due to their compact and rigid nature. They often serve as bioisosteric replacements for commonly used rings like piperidine, morpholine, and even benzene.[7][8][9]

dot

cluster_0 Spiro[3.3]heptane Analogs spiro33 Spiro[3.3]heptane aza_spiro33 2-Azaspiro[3.3]heptane (Piperidine Bioisostere) spiro33->aza_spiro33 Introduce Nitrogen oxa_aza_spiro33 2-Oxa-6-azaspiro[3.3]heptane (Morpholine Bioisostere) aza_spiro33->oxa_aza_spiro33 Introduce Oxygen

Caption: Common Spiro[3.3]heptane-based building blocks.

Table 1: Comparison of Spiro[3.3]heptane Analogs and Their Non-Spirocyclic Counterparts

CompoundStructureCommercially Available Example (CAS)cLogP*Fsp3Key Advantages & Applications
Piperidine 110-89-40.831.00Common building block, but can be metabolically labile.
2-Azaspiro[3.3]heptane 174-77-60.491.00Rigid piperidine bioisostere with potentially improved metabolic stability and lower basicity.[7][8]
Morpholine 110-91-8-0.861.00Widely used, but can have metabolic liabilities.
2-Oxa-6-azaspiro[3.3]heptane 174-78-7-1.13[10]1.00Morpholine bioisostere with reported higher solubility, lower lipophilicity, and improved metabolic stability.[4]

*cLogP values are calculated and can vary between different software. The values presented are for general comparison.

Larger Ring Spirocycles: The Spiro[4.5]decane Family

Spirocycles containing larger rings, such as spiro[4.5]decanes, offer different spatial arrangements of substituents and can be used to probe larger binding pockets.

dot

cluster_1 Spiro[4.5]decane Analogs spiro45 Spiro[4.5]decane aza_spiro45 8-Azaspiro[4.5]decane spiro45->aza_spiro45 Introduce Nitrogen dioxa_aza_spiro45 1,4-Dioxa-8-azaspiro[4.5]decane aza_spiro45->dioxa_aza_spiro45 Introduce Oxygen

Caption: Representative Spiro[4.5]decane-based building blocks.

Table 2: Physicochemical Properties of Representative Commercially Available Spiro[4.5]decane Building Blocks

CompoundStructureCommercially Available Example (CAS)cLogP*Fsp3Key Features
Spiro[4.5]decan-8-amine 3643-25-22.591.00Provides a larger, rigid scaffold for exploring extended binding sites.[11][12]
1,4-Dioxa-8-azaspiro[4.5]decane 123387-51-90.581.00The ketal moiety can modulate solubility and act as a protected ketone.
2,8-Diazaspiro[4.5]decan-1-one 1357352-07-8-0.250.90A versatile scaffold with multiple points for diversification.

*cLogP values are calculated and can vary between different software. The values presented are for general comparison.

Experimental Protocol: Incorporation of a Spirocyclic Amine via Amide Coupling

This protocol provides a general method for the coupling of a commercially available spirocyclic amine with a carboxylic acid, a common transformation in medicinal chemistry. The causality behind the choice of reagents is to ensure efficient activation of the carboxylic acid and to facilitate the nucleophilic attack by the sterically demanding spirocyclic amine.

dot

cluster_workflow Amide Coupling Workflow start Dissolve Carboxylic Acid and Spirocyclic Amine in an Aprotic Solvent (e.g., DMF) add_coupling Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) start->add_coupling stir Stir at Room Temperature (Monitor by LC-MS or TLC) add_coupling->stir workup Aqueous Workup stir->workup purify Purification (e.g., Column Chromatography) workup->purify end Characterize Final Product (NMR, MS) purify->end

Caption: General workflow for amide coupling with a spirocyclic amine.

Materials:

  • Carboxylic acid (1.0 eq)

  • Spirocyclic amine (e.g., 2-Oxa-6-azaspiro[3.3]heptane, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and the spirocyclic amine (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF. The volume of DMF should be sufficient to fully dissolve the reagents (typically a concentration of 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add DIPEA (3.0 eq) followed by the portion-wise addition of HATU (1.2 eq). The addition of HATU can be slightly exothermic.

    • Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive acyl-pyridinium species. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.[13][14]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HATU byproducts) and brine.

    • Rationale: The aqueous workup is crucial for removing the water-soluble byproducts and unreacted reagents, simplifying the subsequent purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

This protocol serves as a robust starting point for the incorporation of a wide range of commercially available spirocyclic amines into lead compounds and libraries for biological screening.

Conclusion

Spirocyclic building blocks represent a powerful and increasingly accessible tool in the medicinal chemist's arsenal. Their inherent three-dimensionality and favorable physicochemical properties offer a compelling strategy to address many of the challenges associated with modern drug discovery. By providing a rigid and spatially defined scaffold, spirocycles enable the fine-tuning of molecular properties to enhance potency, selectivity, and drug-like characteristics. As the commercial availability and diversity of these building blocks continue to expand, we can anticipate an even greater surge in their application, leading to the discovery of novel and effective therapeutics that successfully navigate the complex landscape of drug development.

References

  • Zheng, Y.-J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]

  • Penny, M. R. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • Deprez-Poulain, R., & Charton, J. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 14(11), 1065–1069. [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(48), e202311583. [Link]

  • Mykhailiuk, P. K. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(48), e202311583. [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2017). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and piperidine as building blocks for drug discovery. Journal of Organic Chemistry, 82(15), 8089-8096. [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • Mykhailiuk, P. K. (2023). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]

  • Wessjohann, L. A. (2018). Bioisosteres of Common Functional Groups. [Link]

  • Olsson, R., & Wellner, E. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(47), 11487–11492. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • Mykhailiuk, P. K. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(46), 6184-6187. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Gkavara, K., & Agelis, G. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Journal of Computer-Aided Molecular Design, 35(11), 1269–1281. [Link]

  • Lovering, F. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]

  • Karageorgis, G., et al. (2017). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 19(10), 613–622. [Link]

  • Mykhailiuk, P. K. (2023). Hetera‐substituted spiro[3.3]heptanes – analogs of M/P/P. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(11), e202318108. [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(5), 938-942. [Link]

  • Troshin, P. A., & Bräse, S. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. ChemMedChem, 17(24), e202200394. [Link]

  • Jung, M. (2023). Overview of spiro[3.3]heptane synthesis. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]

  • Cik, G., et al. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. Molecules, 25(21), 5199. [Link]

  • Ziegler, T., & Mitzel, N. W. (2019). Experimental and Computational Study of Isomerically Pure Soluble Aza-phthalocyanines and Azasubphthalocyanines of Varying Number of Aza Units. Chemistry – A European Journal, 25(65), 14881-14893. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 10-18. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate (CAS No: 923009-54-5). As a valued professional in research and development, your commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist to explain the causality behind each step, ensuring a self-validating system of laboratory safety and chemical handling.

The procedural integrity of your work extends to the entire lifecycle of a chemical, including its final disposal. Improper disposal not only poses immediate risks of chemical exposure and environmental contamination but can also result in significant regulatory non-compliance. This protocol is designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan, providing clear, actionable guidance.

Hazard Identification and Risk Assessment

The foundational step in any disposal procedure is a thorough understanding of the compound's intrinsic hazards. This compound is classified as an irritant[1]. While a comprehensive safety data sheet (SDS) for this specific compound is not publicly detailed, data from close structural analogs provide a strong basis for a conservative risk assessment. The primary hazards are summarized below.

Hazard ClassificationDescriptionRecommended Precautions
Skin Irritation Causes skin irritation upon direct contact.Wear nitrile or neoprene gloves. Avoid prolonged or repeated contact.
Eye Irritation Causes serious eye irritation.Use safety glasses with side shields or chemical goggles.
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Handle in a well-ventilated area, preferably within a chemical fume hood.

This table is a synthesis of information from supplier data and SDS of structurally similar compounds[1][2][3][4].

Pre-Disposal: Immediate Safety and Handling Protocols

Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is in use and that you are familiar with emergency procedures. The causality here is simple: preventing exposure is the most effective safety measure.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Safety goggles with side-shields meeting appropriate standards.

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile).

  • Skin and Body Protection: A standard laboratory coat. Ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[2]

First Aid Measures in Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to collecting and preparing this compound for final disposal. This process ensures segregation, proper containment, and clear communication to your institution's Environmental Health & Safety (EH&S) department or licensed chemical waste contractor.

Step 1: Waste Segregation

Causality: Chemical wastes must be segregated to prevent dangerous reactions. Mixing this compound with incompatible materials, such as strong oxidizing agents or reactive chemicals, could lead to unforeseen hazards.[5][6]

  • Action: Designate a specific, compatible waste container solely for this compound and materials contaminated with it.

  • Do NOT mix with:

    • Acids or Bases

    • Oxidizers

    • Halogenated or Non-halogenated solvents (unless as part of a defined, dilute solution)

    • Aqueous waste streams[5][7]

Step 2: Container Selection and Labeling

Causality: Proper containment and labeling are mandated by regulations and are critical for safe handling by all personnel, including those downstream in the disposal process.[7][8]

  • Container: Use a container made of a compatible material (e.g., the original product container, or a clean, dry, high-density polyethylene (HDPE) bottle) with a tightly fitting screw cap.[5][9] The container must be in good condition, free from leaks or external contamination.

  • Labeling:

    • Affix your institution's hazardous waste tag to the container.

    • Clearly write the words "HAZARDOUS WASTE ".[7]

    • Write the full chemical name: "This compound " and the CAS number "923009-54-5 ". Do not use abbreviations or chemical formulas.[7]

    • List all constituents, including any solvent used for rinsing, with approximate percentages.

    • Indicate the hazards: "Irritant ".

    • Fill in your name, laboratory location, and the date.

Step 3: Waste Collection
  • Unused or Expired Product (Solid Waste):

    • Carefully transfer the solid waste into the designated, labeled hazardous waste container.

    • Perform this transfer inside a chemical fume hood to minimize inhalation risk.

    • Ensure the container is securely closed after the addition of waste.[7][8]

  • Contaminated Labware (Gross Contamination):

    • Items heavily contaminated with the compound (e.g., weighing boats, spatulas) should be placed in the solid waste container.

    • Alternatively, they can be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The resulting rinseate is now a hazardous waste and must be collected in a separate, appropriately labeled container for liquid chemical waste.

  • Empty Original Containers:

    • An "empty" container that held this compound is still considered hazardous waste.

    • Triple rinse the container with a suitable solvent.[5][9]

    • Collect the rinseate as hazardous liquid waste.

    • After triple-rinsing, deface the original label, and the container may be disposed of as regular laboratory glass or plastic waste, per your institution's guidelines.[9]

Step 4: Storage and Final Disposal

Causality: Waste must be stored safely in a designated area to prevent accidents and ensure it is ready for collection by trained professionals.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7] This area should be away from general traffic and incompatible materials. Keep the container closed at all times except when adding waste.

  • Disposal Request: Once the container is 90% full or you have no further need to accumulate this waste, submit a chemical waste pickup request to your institution's EH&S office or designated waste management provider.[7][9] Do not transport hazardous waste yourself.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Identify Waste: tert-Butyl 5-oxo-4,10-diazaspiro [5.5]undecane-10-carboxylate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Type of Waste? ppe->waste_type solid_waste Collect in Labeled 'Solid Waste' Container waste_type->solid_waste Unused Product contaminated_items Collect Grossly Contaminated Items in Solid Waste waste_type->contaminated_items Contaminated Labware empty_container Triple-Rinse Container with Suitable Solvent waste_type->empty_container Empty Original Container store Store Sealed Container in Satellite Accumulation Area solid_waste->store contaminated_items->store collect_rinseate Collect Rinseate in Labeled 'Liquid Waste' Container empty_container->collect_rinseate collect_rinseate->store request_pickup Request Pickup from EH&S or Waste Contractor store->request_pickup end Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

References

  • PubChem. (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from Emory University. [Link]

  • OSHE UTHM. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories. Retrieved from OSHE UTHM. [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Environmental Health & Safety. Retrieved from Columbia University. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich. [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

Sources

A Comprehensive Guide to the Safe Handling of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate (CAS Number: 923009-54-5). As a valued researcher, your safety is paramount. This guide is designed to provide you with a comprehensive understanding of the potential hazards and the necessary precautions to ensure a safe laboratory environment. The information herein is synthesized from available data on the target compound and its structural analogs, promoting a culture of safety and scientific excellence.

I. Hierarchy of Controls: A Proactive Approach to Safety

Effective laboratory safety relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to protect researchers.

Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Consider Less Hazardous Alternatives) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Last Line of Defense)

Figure 1. A diagram illustrating the hierarchy of controls, prioritizing the most effective safety measures.

II. Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling this compound. The selection is based on the potential for skin and eye irritation, and respiratory effects as indicated by analogous compounds[2][3][4][5].

PPE Category Specification Rationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation or damage[3].
Skin and Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating dust or aerosols.Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation[3][4][5].
III. Step-by-Step Handling Procedures

Adherence to a strict protocol is crucial for minimizing exposure and ensuring a safe experimental workflow.

A. Preparation and Engineering Controls:

  • Designated Area: All handling of the compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation[2][5].

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[2].

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid irritants.

B. Handling the Compound:

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory area[5]. Wash hands thoroughly after handling the compound, even if gloves were worn[2][5].

C. Post-Handling and Doffing PPE:

  • Decontamination: Clean the work area thoroughly after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and finally your eye protection.

  • Hand Hygiene: Wash your hands with soap and water immediately after removing your gloves.

IV. Spill and Emergency Procedures

In the event of an accidental release, a swift and appropriate response is critical.

Scenario Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
V. Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with this compound, including excess compound, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures[2].

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Your commitment to safety is integral to the advancement of science.

References

  • PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. [Link]

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.